16-Phenoxy tetranor Prostaglandin E2
Description
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Properties
IUPAC Name |
(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18?,19-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXKJZCRLQWIIN-BYCQWZGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of 16-Phenoxy tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a notable derivative of the prostaglandin E2 (PGE2) class of lipid autacoids. Its discovery and synthesis are intrinsically linked to the development of its parent compound, Sulprostone, a synthetic PGE2 analog. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and metabolic fate of 16-Phenoxy tetranor Prostaglandin E2, with a focus on the underlying chemical and biological principles.
Discovery and Context: A Metabolite of Sulprostone
This compound was identified as a minor metabolite in human plasma following the parenteral administration of Sulprostone. Sulprostone is a potent synthetic analog of PGE2 developed for its selective agonist activity at the EP3 and EP1 prostanoid receptors. This selectivity confers specific therapeutic effects, particularly in obstetrics and gynecology for the induction of labor and management of postpartum hemorrhage.
The discovery of this compound is a direct result of metabolic studies on Sulprostone. The metabolism of Sulprostone involves the hydrolysis of the methylsulfonamide bond, leading to the formation of the corresponding free acid, this compound.
Biological Activity and Signaling Pathways
The biological activity of this compound itself has not been extensively reported. However, its parent compound, Sulprostone, is a selective agonist for the EP1 and EP3 receptors. The signaling pathways of PGE2 and its analogs are crucial for understanding their physiological effects.
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 exerts its diverse biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways:
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium levels, typically resulting in smooth muscle contraction.
-
EP2 Receptor: Coupled to Gs, it stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activation, which is often associated with smooth muscle relaxation and vasodilation.
-
EP3 Receptor: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to decreased cAMP levels. This pathway is often involved in smooth muscle contraction and inhibition of neurotransmitter release.
-
EP4 Receptor: Also coupled to Gs, it increases cAMP levels. It can also activate the PI3K pathway.
Sulprostone's high affinity for the EP3 receptor is central to its therapeutic action, particularly its potent uterotonic effects.
Quantitative Data
The following tables summarize the available quantitative data for Sulprostone, the parent compound of this compound.
Table 1: Receptor Binding Affinity of Sulprostone
| Receptor | Binding Affinity (Ki) [nM] |
| EP1 | 21 |
| EP3 | 0.6 |
Table 2: Pharmacokinetic Parameters of Sulprostone in Humans
| Parameter | Value |
| Administration Route | Intramuscular |
| Dose | 500 µg |
| Time to Peak Plasma Concentration (Tmax) | 10 - 20 minutes |
| Peak Plasma Concentration (Cmax) | 0.25 - 0.77 ng/mL |
| Plasma Half-life (t1/2) | 30 - 45 minutes |
Synthesis of 16-Phenoxy Prostaglandin Analogs
Corey Lactone Synthesis: A Generalized Workflow
The Corey synthesis is a convergent approach that involves the preparation of a key intermediate, the Corey lactone (or a derivative thereof, often the Corey aldehyde), which contains the stereochemically defined cyclopentane (B165970) core of the prostaglandin. The upper (alpha) and lower (omega) side chains are then introduced sequentially.
Experimental Protocols: Key Synthetic Transformations (Generalized)
The following are generalized protocols for key steps in the synthesis of prostaglandin analogs based on the Corey methodology. Specific conditions for Sulprostone would require adaptation.
1. Oxidation of Corey Lactone Diol to Corey Aldehyde
-
Reagents: Corey lactone diol derivative (with appropriate protecting groups), oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents: oxalyl chloride, DMSO, triethylamine).
-
Solvent: Dichloromethane (B109758) (for PCC or Swern).
-
Procedure (Illustrative for Swern Oxidation):
-
A solution of oxalyl chloride in dichloromethane is cooled to -78 °C.
-
Dimethyl sulfoxide (B87167) (DMSO) is added dropwise, followed by a solution of the protected Corey lactone diol in dichloromethane.
-
The reaction is stirred for a specified time at low temperature.
-
Triethylamine is added, and the reaction is allowed to warm to room temperature.
-
Work-up involves quenching the reaction with water, separating the organic layer, washing with brine, drying over an anhydrous salt (e.g., Na2SO4), and concentrating under reduced pressure.
-
The crude aldehyde is typically purified by column chromatography.
-
2. Horner-Wadsworth-Emmons Reaction for ω-Chain Introduction
-
Reagents: Corey aldehyde, phosphonate (B1237965) ylide (e.g., dimethyl (2-oxo-3-phenoxypropyl)phosphonate), a strong base (e.g., sodium hydride).
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF).
-
Procedure:
-
The phosphonate reagent is dissolved in anhydrous THF and treated with a strong base at 0 °C to generate the ylide.
-
A solution of the Corey aldehyde in THF is added dropwise to the ylide solution at low temperature.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
-
3. Wittig Reaction for α-Chain Introduction
-
Reagents: Lactol intermediate, Wittig salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide), a strong base (e.g., sodium dimsyl in DMSO).
-
Solvent: Anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
The Wittig salt is dissolved in anhydrous DMSO, and the base is added to generate the ylide (a characteristic orange-red color).
-
A solution of the lactol intermediate in DMSO is added to the ylide.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched by pouring it into water and acidifying to a low pH.
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
Purification by chromatography yields the final prostaglandin analog.
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Metabolism of Sulprostone
The metabolic fate of Sulprostone is a key aspect of its pharmacology and led to the discovery of this compound.
Metabolic Workflow
Experimental Protocol for Metabolite Analysis (Generalized)
The analysis of Sulprostone and its metabolites in biological matrices like plasma and urine typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation:
-
Protein Precipitation: For plasma samples, a protein precipitation step is performed, often using a cold organic solvent like acetonitrile.
-
Solid-Phase Extraction (SPE): For urine or plasma, SPE can be used to clean up the sample and concentrate the analytes. A C18 stationary phase is commonly used.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography is typically employed to separate the parent drug from its metabolites.
-
Mass Spectrometry: A tandem mass spectrometer is used for sensitive and selective detection and quantification. Multiple reaction monitoring (MRM) is the preferred scan mode for quantitative analysis.
-
Conclusion
This compound is a metabolite of the clinically significant PGE2 analog, Sulprostone. Its discovery is a direct outcome of pharmacokinetic and metabolism studies of its parent compound. While not a primary therapeutic agent itself, its existence and formation are important considerations in the overall pharmacological profile of Sulprostone. The synthesis of such 16-phenoxy prostaglandin analogs is rooted in the powerful and versatile Corey lactone methodology, which allows for the stereocontrolled construction of the complex prostaglandin scaffold. This technical guide provides a foundational understanding for researchers and professionals in drug development interested in the chemistry and biology of this class of molecules.
An In-depth Technical Guide to the Mechanism of Action of 16-Phenoxy tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Phenoxy tetranor Prostaglandin (B15479496) E2 (16-phenoxy tetranor PGE2) is a notable synthetic analog of Prostaglandin E2 (PGE2). It is the principal active metabolite of the selective EP3/EP1 receptor agonist, sulprostone (B1662612).[1][2][3] While direct pharmacological studies on 16-phenoxy tetranor PGE2 are limited, its mechanism of action is inferred from its parent compound, sulprostone. This guide delineates the presumed mechanism of action of 16-phenoxy tetranor PGE2, focusing on its interaction with the E-prostanoid (EP) receptors, specifically the EP1 and EP3 subtypes. We will explore the downstream signaling cascades, present quantitative data for the parent compound, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Introduction to 16-Phenoxy tetranor Prostaglandin E2
This compound is the free acid form of sulprostone, resulting from the hydrolysis of the methylsulfonamide bond.[1][2] It is recognized as a minor metabolite of sulprostone found in human plasma following parenteral administration.[1][3] Given its structural similarity to PGE2 and its origin as a metabolite of a potent PGE2 analog, its biological activities are mediated through the family of G-protein coupled prostanoid receptors.
Presumed Receptor Selectivity and Binding
The pharmacological profile of 16-phenoxy tetranor PGE2 is primarily extrapolated from its parent compound, sulprostone. Sulprostone is a potent and selective agonist for the EP3 receptor and a comparatively weaker agonist for the EP1 receptor.[4] It is therefore highly probable that 16-phenoxy tetranor PGE2 exhibits a similar receptor selectivity profile, with a primary interaction with the EP3 receptor and a secondary interaction with the EP1 receptor.
Table 1: Quantitative Data for Sulprostone (Parent Compound)
| Compound | Receptor Subtype | Assay Type | Species | Potency/Affinity |
| Sulprostone | EP3 (Isoform I) | cAMP Inhibition (IC50) | Human | 0.2 nM[5] |
| Sulprostone | EP3 (Isoform II) | cAMP Inhibition (IC50) | Human | 0.15 nM[5] |
Signaling Pathways
The activation of EP1 and EP3 receptors by 16-phenoxy tetranor PGE2 is presumed to initiate distinct intracellular signaling cascades.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq family of G-proteins.[4] Agonist binding to the EP1 receptor is expected to activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration mediates various cellular responses, including smooth muscle contraction.[4]
Caption: EP1 Receptor Signaling Pathway.
EP3 Receptor Signaling
The EP3 receptor is unique in that it has multiple splice variants that can couple to different G-proteins, leading to diverse cellular responses. The most common signaling pathway for the EP3 receptor involves coupling to the Gi family of G-proteins.[4] Activation of the Gi-coupled EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP levels can influence a variety of cellular processes, including smooth muscle contraction and inhibition of neurotransmitter release.
Caption: EP3 Receptor Signaling Pathway (Gi-coupled).
Cellular Effects
Based on its presumed interaction with EP1 and EP3 receptors, 16-phenoxy tetranor PGE2 is expected to elicit a range of cellular effects, including:
-
Smooth Muscle Contraction: Activation of both EP1 and EP3 receptors can lead to smooth muscle contraction, which is consistent with the known uterotonic effects of its parent compound, sulprostone.[4]
-
Modulation of Neurotransmission: EP3 receptors are known to be involved in the presynaptic inhibition of neurotransmitter release.
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Ocular Hypotensive Effects: In ophthalmology, it is used to lower intraocular pressure by increasing the outflow of aqueous humor, suggesting a role in regulating fluid dynamics in the eye.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of 16-phenoxy tetranor PGE2 at EP1 and EP3 receptors.
EP1 Receptor Activation: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.
Protocol:
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Cell Culture: Culture a cell line stably expressing the human EP1 receptor (e.g., HEK293 or CHO cells) in appropriate media.
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Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
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Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
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Compound Addition: Prepare serial dilutions of 16-phenoxy tetranor PGE2. Utilize a fluorescence plate reader with an integrated liquid handler to add the compound to the wells.
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Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.
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Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 value.
Caption: Experimental Workflow for Calcium Mobilization Assay.
EP3 Receptor Activation: cAMP Inhibition Assay
This assay measures the decrease in intracellular cAMP levels following the activation of Gi-coupled receptors like EP3.
Protocol:
-
Cell Culture: Culture a cell line stably expressing the human EP3 receptor (e.g., HEK293 or CHO cells).
-
Cell Plating: Plate the cells in a suitable multi-well format.
-
Cell Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of 16-phenoxy tetranor PGE2.
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Cell Lysis: After incubation, lyse the cells to release the intracellular cAMP.
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cAMP Quantification: Measure the cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the measured cAMP levels against the compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Caption: Experimental Workflow for cAMP Inhibition Assay.
Conclusion
The mechanism of action of this compound is strongly inferred to be through the activation of EP3 and, to a lesser extent, EP1 prostanoid receptors, mirroring the activity of its parent compound, sulprostone. Its engagement with these receptors leads to the modulation of key second messenger systems—inhibition of cAMP (via EP3) and mobilization of intracellular calcium (via EP1). These signaling events culminate in a variety of cellular and physiological responses. Further direct pharmacological characterization of 16-Phenoxy tetranor PGE2 is warranted to confirm these assumptions and to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 5. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (16-phenoxy tetranor PGE2) [myskinrecipes.com]
An In-depth Technical Guide on the Biological Role of 16-Phenoxy tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct research on the biological role of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 is limited. This guide provides an inferred biological profile based on its identity as a metabolite of sulprostone (B1662612), a known prostaglandin E2 analog. The information presented herein is based on the well-established pharmacology of its parent compound and the general understanding of prostaglandin E2 receptor signaling.
Introduction
16-Phenoxy tetranor Prostaglandin E2 is the free acid metabolite of sulprostone, a synthetic analog of Prostaglandin E2 (PGE2). Sulprostone is recognized for its potent activity as an agonist at the E-type prostanoid (EP) receptors, specifically showing high selectivity for the EP3 and EP1 receptor subtypes.[1][2][3] Given that this compound retains the core structural features of a PGE2 analog, it is highly probable that its biological activities are mediated through interactions with the same family of EP receptors. This guide will, therefore, focus on the biological roles and signaling pathways associated with the EP receptors, with a particular emphasis on EP1 and EP3, to provide a comprehensive, inferred understanding of the biological functions of this compound.
Prostaglandin E2 and its analogs are critical lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, uterine contraction, and regulation of blood pressure.[4] Their effects are transduced by a family of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling cascades, leading to a diverse and sometimes opposing range of cellular responses.
Inferred Biological Role and Therapeutic Potential
Based on the pharmacological profile of its parent compound, sulprostone, this compound is predicted to be a selective agonist at EP1 and EP3 receptors.[1][2]
EP1 Receptor-Mediated Effects: The activation of EP1 receptors is primarily linked to the contraction of smooth muscle.[5] This suggests a potential role for this compound in physiological processes requiring smooth muscle contraction, such as uterine contractions during labor.[5]
EP3 Receptor-Mediated Effects: The EP3 receptor is known to have multiple splice variants that can couple to different G-proteins, leading to a variety of cellular responses.[6] A primary function of EP3 receptor activation is the inhibition of adenylate cyclase, which can modulate the effects of other signaling molecules.[5] In the context of sulprostone's known therapeutic uses, EP3 agonism contributes to its potent uterotonic activity, making it effective for the induction of labor and management of postpartum hemorrhage.[5][7][8] Therefore, this compound may also contribute to these effects.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of sulprostone for the EP1 and EP3 receptors. While direct binding data for this compound is not available, these values for its parent compound provide a strong indication of its likely receptor interaction profile.
| Compound | Receptor | Ki (nM) | Species | Cell Line/Tissue | Reference |
| Sulprostone | EP1 | 21 | Human | CHO cells | [1][2][9] |
| Sulprostone | EP3 | 0.6 | Human | CHO cells | [1][2][9] |
Signaling Pathways
The biological effects of this compound are anticipated to be mediated through the following EP receptor signaling pathways:
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq family of G-proteins.[3][10] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[10] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates downstream target proteins to elicit a cellular response, typically smooth muscle contraction.[11]
EP3 Receptor Signaling
The EP3 receptor is unique in that it has multiple splice variants that can couple to different G-proteins, most commonly the inhibitory G-protein, Gi.[6] Activation of the Gi-coupled EP3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP opposes the actions of signaling pathways that are stimulated by cAMP. Some EP3 receptor isoforms can also couple to Gs (stimulatory) or G12/13, leading to cAMP elevation or Rho activation, respectively. The primary inhibitory pathway is depicted below.
EP2 and EP4 Receptor Signaling
Although less likely to be primary targets for this compound based on the data for sulprostone, it is important to consider the signaling pathways of EP2 and EP4 receptors for a complete understanding. Both EP2 and EP4 receptors are coupled to the stimulatory G-protein, Gs.[4][12][13] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4][12][13] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream effectors. The EP4 receptor has also been shown to activate the PI3K/Akt pathway.[2][14]
Experimental Protocols
The following are representative protocols for characterizing the interaction of a compound like this compound with EP receptors.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Workflow Diagram
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the EP receptor of interest in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement (for EP2, EP3, and EP4 activity)
This assay measures the ability of a compound to stimulate (EP2/EP4) or inhibit (EP3) the production of cAMP.
Workflow Diagram
References
- 1. cAMP-Glo™ Assay Protocol [promega.com]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin EP3 receptor superactivates adenylyl cyclase via the Gq/PLC/Ca2+ pathway in a lipid raft-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 16-Phenoxy tetranor Prostaglandin E2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of Prostaglandin E2 and a principal metabolite of the drug sulprostone. While direct comprehensive studies on its signaling are limited, its pathway can be largely inferred from its parent compound, sulprostone, a selective agonist for the prostaglandin EP3 receptor and, to a lesser extent, the EP1 receptor. This guide delineates the putative signaling cascade of 16-Phenoxy tetranor PGE2, detailing its interaction with EP1 and EP3 receptors, the subsequent activation of G-protein-coupled signaling cascades, and the resulting physiological responses. This document provides a technical resource for researchers investigating the therapeutic potential and mechanism of action of this compound and similar prostaglandin analogs.
Introduction
Prostaglandin E2 (PGE2) is a potent lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and uterine contraction. Its effects are mediated through four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Synthetic analogs of PGE2, such as 16-Phenoxy tetranor Prostaglandin E2, have been developed to achieve more selective receptor activation and improved pharmacokinetic profiles. 16-Phenoxy tetranor PGE2 is the primary active metabolite of sulprostone, a drug historically used for the induction of labor and termination of pregnancy. Understanding the specific signaling pathway of this metabolite is crucial for elucidating its biological functions and exploring its therapeutic applications.
Receptor Binding and Selectivity
Due to a lack of direct binding studies for 16-Phenoxy tetranor PGE2, the receptor affinity data for its parent compound, sulprostone, is presented as a proxy. Sulprostone exhibits high affinity and selectivity for the EP3 receptor, with a lower affinity for the EP1 receptor.[1]
Table 1: Receptor Binding Affinity of Sulprostone
| Receptor Subtype | Ligand | K i (nM) | Species |
| EP1 | Sulprostone | 21 | Human |
| EP3 | Sulprostone | 0.6 | Human |
Data sourced from Tocris Bioscience.[1]
Signaling Pathways
The binding of 16-Phenoxy tetranor PGE2 to EP1 and EP3 receptors is predicted to initiate two distinct downstream signaling cascades.
EP1 Receptor Signaling
The EP1 receptor is coupled to the Gq family of G-proteins.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates various cellular responses, most notably smooth muscle contraction.[2][4]
EP3 Receptor Signaling
The EP3 receptor is primarily coupled to the Gi family of G-proteins.[2] Upon activation, the α-subunit of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). This pathway is also implicated in smooth muscle contraction, often by opposing the relaxing effects of cAMP-elevating signals. Some splice variants of the EP3 receptor can also couple to Gq and Gs proteins, adding complexity to its signaling potential.[5]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the signaling of prostaglandin analogs. These can be adapted for the specific study of 16-Phenoxy tetranor PGE2.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the EP receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in a suitable assay buffer.[6]
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and a range of concentrations of unlabeled 16-Phenoxy tetranor PGE2.[7]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[6]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[7]
Intracellular Calcium Mobilization Assay
This assay measures the ability of a ligand to induce an increase in intracellular calcium, indicative of Gq-coupled receptor activation.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the EP1 or EP3 receptor in a 96-well, black-walled, clear-bottom plate.[8]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a suitable buffer. Incubate to allow for de-esterification of the dye within the cells.[9][10][11]
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.[9]
-
Compound Addition: Add varying concentrations of 16-Phenoxy tetranor PGE2 to the wells.
-
Kinetic Reading: Immediately begin a kinetic measurement of fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the peak response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.[9]
Adenylyl Cyclase Activity Assay
This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptor activation.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the EP3 receptor as described for the radioligand binding assay.[12]
-
Reaction Setup: In a reaction tube, combine the membrane preparation, ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and a known adenylyl cyclase activator (e.g., forskolin) to stimulate basal cAMP production.[13]
-
Compound Addition: Add varying concentrations of 16-Phenoxy tetranor PGE2 to the reaction tubes.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for cAMP synthesis.[14]
-
Termination and Measurement: Stop the reaction and measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).[14][15]
-
Data Analysis: Plot the percentage of inhibition of stimulated cAMP production against the logarithm of the agonist concentration. Fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
Table 2: Pharmacological Profile of Sulprostone
| Assay Type | Receptor | Parameter | Value (nM) | Cellular Context |
| Receptor Binding | EP1 | Ki | 21 | Human recombinant |
| Receptor Binding | EP3 | Ki | 0.6 | Human recombinant |
| Functional (Platelet Aggregation) | EP3 | Threshold Conc. | 4-10 | Human platelets |
| Functional (Intracellular Ca2+) | EP3 | EC50 | 0.89 | CHO cells |
| Functional (Intracellular Ca2+) | FP | EC50 | 16 | CHO cells |
Conclusion
The signaling pathway of this compound is predominantly mediated through the activation of EP3 and, to a lesser extent, EP1 prostaglandin receptors. This dual receptor engagement leads to a decrease in intracellular cAMP and an increase in intracellular calcium, respectively. These signaling events culminate in various physiological responses, most notably the contraction of smooth muscle. The provided experimental protocols offer a framework for the detailed characterization of this and other prostaglandin analogs. Further research is warranted to delineate the precise quantitative pharmacology of 16-Phenoxy tetranor PGE2 and to fully understand its therapeutic potential in various physiological and pathological contexts.
References
- 1. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity of 16-Phenoxy Tetranor Prostaglandin E2: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the prostaglandin (B15479496) E2 (PGE2) receptor binding profile of 16-Phenoxy tetranor Prostaglandin E2. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its receptor affinity, elucidates the experimental methodologies for such determinations, and visualizes the associated signaling pathways.
Core Focus: Receptor Binding Affinity
This compound is the principal active metabolite of sulprostone, a potent synthetic analog of Prostaglandin E2.[1][2] While direct quantitative binding data for this compound is not extensively available in the public domain, its binding profile can be inferred from its parent compound, sulprostone. Sulprostone exhibits a high affinity and selectivity for the EP3 and EP1 receptor subtypes.
Quantitative Binding Data for Sulprostone
The following table summarizes the equilibrium dissociation constants (Ki) for sulprostone, indicating its potent agonist activity at EP3 and EP1 receptors.
| Receptor Subtype | Ki (nM) | Reference |
| EP1 | 21 | [3][4] |
| EP3 | 0.6 | [3][4] |
Lower Ki values indicate higher binding affinity.
It is hypothesized that this compound retains a similar selectivity profile, acting primarily as an agonist at EP1 and EP3 receptors, though its potency may differ from that of sulprostone.
Experimental Protocols: Determining Receptor Binding Affinity
The determination of the binding affinity of a ligand such as this compound for its receptors is typically achieved through competitive radioligand binding assays.
Generalized Protocol for Competitive Radioligand Binding Assay
This protocol outlines the key steps involved in a standard competitive binding assay to determine the Ki of a test compound.
-
Membrane Preparation:
-
Culture cells stably expressing the human EP receptor subtype of interest (e.g., EP1, EP2, EP3, or EP4).
-
Harvest the cells and homogenize them in a cold buffer solution.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound (this compound).
-
To determine non-specific binding, include control wells containing the membranes, radioligand, and a high concentration of an unlabeled standard agonist.
-
Incubate the plates at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Prostaglandin E2 Receptor Signaling Pathways
Prostaglandin E2 mediates its diverse physiological effects by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a different intracellular signaling cascade.
EP1 Receptor Signaling
The EP1 receptor is coupled to Gq proteins. Upon activation, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors are coupled to Gs proteins. Activation of these receptors leads to the stimulation of adenylyl cyclase (AC), which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).
EP3 Receptor Signaling
The EP3 receptor is coupled to Gi proteins. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
References
The Pharmacology of 16-Phenoxy tetranor Prostaglandin E2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2) and a principal metabolite of the selective EP1 and EP3 receptor agonist, sulprostone. As a member of the eicosanoid family, it holds potential for nuanced modulation of physiological processes governed by the EP receptor subfamily. This technical guide provides a comprehensive overview of the pharmacology of 16-Phenoxy tetranor Prostaglandin E2, with a focus on its anticipated receptor interactions, signaling pathways, and the experimental methodologies required for its characterization. Given the limited direct research on this specific metabolite, data from its parent compound, sulprostone, is utilized to infer its likely pharmacological profile.
Core Pharmacology
This compound is structurally related to PGE2, a ubiquitous lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, pain, fever, and uterine contraction. The pharmacological actions of PGE2 and its analogs are mediated through their interaction with a family of G-protein coupled receptors (GPCRs) known as the prostaglandin E receptors (EP1, EP2, EP3, and EP4). Each EP receptor subtype is coupled to distinct intracellular signaling cascades, leading to diverse cellular responses.
Based on the pharmacological profile of its parent compound, sulprostone, this compound is predicted to be a potent agonist at the EP3 receptor and a comparatively weaker agonist at the EP1 receptor.
Quantitative Pharmacological Data
The following table summarizes the known receptor binding affinities for sulprostone, the parent compound of this compound. These values provide an estimate of the expected binding profile for the metabolite.
| Compound | Receptor | Parameter | Value (nM) | Cell Line |
| Sulprostone | EP1 | Ki | 21 | Cultured Chinese hamster ovary cells |
| Sulprostone | EP3 | Ki | 0.6 | Cultured Chinese hamster ovary cells |
Data sourced from references. It is important to note that these values are for the parent compound, sulprostone, and direct binding studies on this compound are required for definitive characterization.
Signaling Pathways
The interaction of this compound with EP1 and EP3 receptors is expected to trigger the following signaling cascades:
-
EP1 Receptor Activation: The EP1 receptor is coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i). This increase in cytosolic calcium activates various downstream effectors, such as protein kinase C (PKC), leading to cellular responses like smooth muscle contraction.
-
EP3 Receptor Activation: The EP3 receptor is coupled to Gi proteins. Agonist binding to the EP3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA). The EP3 receptor can also couple to Gq, leading to an increase in intracellular calcium. The dual signaling potential of the EP3 receptor allows for fine-tuned regulation of cellular function.
Experimental Protocols
To fully characterize the pharmacology of this compound, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.
Radioligand Binding Assay for Prostanoid Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the EP1, EP2, EP3, EP4, and FP receptors.
1. Materials:
-
Cell membranes expressing the human recombinant prostanoid receptor of interest (EP1, EP2, EP3, EP4, or FP).
-
Radioligand specific for each receptor (e.g., [3H]-PGE2 for EP receptors, [3H]-PGF2α for FP receptor).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
2. Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled PGE2 or PGF2α (for non-specific binding).
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of the cell membrane preparation (typically 10-50 µg of protein).
-
50 µL of the this compound dilution.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP and Calcium Mobilization
To determine the functional activity (EC50 and efficacy) of this compound at EP receptors, second messenger assays are employed.
1. cAMP Assay (for EP2 and EP4 Receptors):
This assay measures the ability of the compound to stimulate (for Gs-coupled EP2 and EP4) or inhibit (for Gi-coupled EP3) adenylyl cyclase activity.
-
Principle: Cells expressing the receptor of interest are treated with the test compound, and the resulting change in intracellular cAMP is measured using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.
-
Brief Protocol:
-
Seed cells expressing the target EP receptor in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add serial dilutions of this compound and incubate for a defined period.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit.
-
For EP3 receptor testing, co-stimulate with an adenylyl cyclase activator like forskolin (B1673556) to measure the inhibitory effect.
-
2. Calcium Mobilization Assay (for EP1 and EP3 Receptors):
This assay measures the ability of the compound to induce an increase in intracellular calcium concentration.
-
Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent calcium release, the dye fluoresces, and the change in fluorescence intensity is measured.
-
Brief Protocol:
-
Seed cells expressing the target EP receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Add serial dilutions of this compound.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis for Functional Assays:
-
Plot the response (e.g., cAMP concentration or fluorescence intensity) against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) using non-linear regression analysis.
-
Determine the maximal efficacy (Emax) relative to a standard agonist like PGE2.
Conclusion
This compound, as a metabolite of the potent EP1/EP3 agonist sulprostone, is a compound of significant interest for researchers in pharmacology and drug development. Its anticipated selectivity for EP1 and EP3 receptors suggests a potential for targeted therapeutic applications with a more defined side-effect profile compared to non-selective prostaglandin analogs. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of its binding affinity, functional potency, and downstream signaling effects. Further investigation into the specific pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.
An In-depth Technical Guide to 16-Phenoxy tetranor Prostaglandin E2 in Ophthalmology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a biologically active metabolite of the synthetic prostaglandin E2 analog, sulprostone. In ophthalmology, it is recognized for its potential to lower intraocular pressure (IOP), a critical factor in the management of glaucoma. This technical guide provides a comprehensive overview of the core pharmacology, mechanism of action, and experimental considerations for researchers investigating this compound. Due to the limited availability of direct research on 16-Phenoxy tetranor Prostaglandin E2, this guide leverages extensive data from its parent compound, sulprostone, to infer its pharmacological profile.
Introduction
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor, and its reduction is the primary therapeutic goal. Prostaglandin analogs have become a first-line treatment for open-angle glaucoma due to their significant efficacy in lowering IOP and favorable side-effect profile. This compound, the free acid form of sulprostone, is a potent prostaglandin E2 (PGE2) analog that has been investigated for its ocular hypotensive effects.[1] This document serves as a technical resource, consolidating available data and outlining experimental methodologies for the study of this compound in ophthalmic research.
Pharmacology and Mechanism of Action
This compound is formed by the hydrolysis of the methylsulfonamide bond of sulprostone.[2] It is considered the primary active metabolite responsible for the pharmacological effects of sulprostone. The primary mechanism by which prostaglandin analogs, including PGE2 analogs, lower IOP is by increasing the uveoscleral outflow of aqueous humor. This is achieved through the remodeling of the extracellular matrix within the ciliary muscle and sclera.
Receptor Binding Profile
As a PGE2 analog, this compound is expected to exert its effects through prostanoid EP receptors. While direct binding data for the metabolite is limited, studies on its parent compound, sulprostone, indicate a high affinity and selectivity for the EP3 and EP1 receptor subtypes.
Table 1: Receptor Binding Affinity of Sulprostone (Parent Compound)
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| EP1 | 21 nM | Tocris Bioscience |
| EP3 | 0.6 nM | Tocris Bioscience |
Note: This data is for the parent compound, sulprostone. The binding profile of this compound is presumed to be similar.
Signaling Pathways
The activation of EP1 and EP3 receptors by this compound is expected to trigger distinct downstream signaling cascades within ocular tissues, such as the ciliary muscle and trabecular meshwork.
-
EP1 Receptor Signaling: The EP1 receptor is coupled to Gq protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
EP3 Receptor Signaling: The EP3 receptor is primarily coupled to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
An In-depth Technical Guide to 16-Phenoxy Tetranor Prostaglandin E2 and its Prodrug Sulprostone in Reproductive Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is the free acid form and a minor metabolite of Sulprostone (B1662612), a potent synthetic analog of Prostaglandin E2 (PGE2).[1] Sulprostone is the primary active compound used in clinical settings and the focus of the majority of research. This guide will provide a comprehensive overview of the role of Sulprostone and, by extension, its metabolite 16-Phenoxy tetranor Prostaglandin E2, in reproductive biology. The focus will be on the mechanism of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study and application.
Sulprostone is primarily utilized for its potent uterotonic properties in obstetrics and gynecology, including the induction of labor, termination of pregnancy, and management of postpartum hemorrhage.[2][3][4] Its effects are mediated through specific interactions with prostaglandin E2 receptors, leading to robust and regular uterine contractions.[2]
Mechanism of Action
Sulprostone exerts its physiological effects by selectively binding to and activating specific prostaglandin E2 (PGE2) receptor subtypes, namely the EP1 and EP3 receptors.[2][5][6] These G-protein coupled receptors (GPCRs) are expressed in the myometrium, the smooth muscle layer of the uterus. The activation of these receptors initiates distinct downstream signaling cascades that culminate in uterine muscle contraction.
The binding of Sulprostone to the EP1 receptor is coupled to the Gq/11 G-protein, which in turn activates phospholipase C (PLC).[2][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a primary driver of smooth muscle contraction.
Simultaneously, Sulprostone's agonistic activity at the EP3 receptor is primarily linked to the Gi G-protein.[2][7] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] A reduction in cAMP levels diminishes the activity of protein kinase A (PKA), an enzyme that typically promotes muscle relaxation.[2] The combined effect of increased intracellular calcium and decreased cAMP results in potent and sustained contractions of the uterine smooth muscle.[2]
Furthermore, Sulprostone has been shown to enhance the sensitivity of the myometrium to oxytocin, a naturally occurring hormone that also stimulates uterine contractions, suggesting a synergistic effect in promoting labor.[2]
Quantitative Data
The following tables summarize the key quantitative data for Sulprostone, the prodrug of this compound.
Table 1: Receptor Binding Affinity of Sulprostone
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| EP1 | 21 | [5] |
| EP3 | 0.6 | [5][8] |
Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.
Table 2: Pharmacokinetic Properties of Sulprostone
| Parameter | Value | Reference |
| Administration Route | Intramuscular, Intravenous | [3][9] |
| Onset of Action | Within minutes to a few hours | [3] |
| Plasma Half-life | 34 minutes (30-45 minutes) | [10] |
| Time to Peak Plasma Concentration (IM) | 10-20 minutes | [10] |
Table 3: Clinical Efficacy of Sulprostone in Reproductive Biology
| Indication | Dosage Regimen | Success Rate | Key Findings | Reference |
| Second Trimester Abortion | 500 mcg IM, 3 times at 4-hour intervals | 66.7% | Effective for second-trimester abortion. | [3] |
| Second Trimester Abortion | 500 mcg IM, every 6 hours for up to 6 injections | 75% | Effective for second-trimester abortion. | [3] |
| Induction of Labor (Fetal Death) | 1 mcg/min IV infusion | 97.8% (278/284) vaginal delivery | Effective and safe for labor induction in cases of fetal death. | [11] |
| Termination of Pregnancy (2nd/3rd Trimester) | 15 µg/hr IV, titrated up to 240 µg/hr | 92.8% (90/97) aborted within 24 hours | Efficient for pregnancy termination with fetal death. | [12] |
Table 4: Common Side Effects of Sulprostone
| Side Effect | Incidence/Severity | Reference |
| Nausea and Vomiting | 0.4-2.2 episodes per patient | [4][9] |
| Diarrhea | Commonly reported | [4] |
| Uterine Hyperstimulation | A potential serious side effect | [4] |
| Flushing, Headache, Dizziness | Reported | [4][6] |
| Hyperthermia (≥38°C) | 11.6% | [13] |
Experimental Protocols
In Vitro Myometrial Strip Contractility Assay
This assay is fundamental for assessing the direct effects of compounds like Sulprostone on uterine smooth muscle contractility.
Objective: To measure the contractile response of isolated myometrial tissue to Sulprostone.
Materials:
-
Fresh myometrial biopsies obtained from consenting patients undergoing cesarean section.
-
Krebs-Henseleit physiological salt solution (PSS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose.
-
Organ baths with force transducers.
-
Carbogen (B8564812) gas (95% O2, 5% CO2).
-
Sulprostone stock solution.
Procedure:
-
Tissue Preparation: Immediately place the myometrial biopsy in ice-cold Krebs-Henseleit PSS. Dissect the myometrium into longitudinal strips of approximately 10 mm in length and 2-3 mm in width.[14][15]
-
Mounting: Mount the myometrial strips vertically in the organ baths containing Krebs-Henseleit PSS maintained at 37°C and continuously bubbled with carbogen gas.[16] One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate for at least 60-90 minutes under a resting tension of 1-2 grams. During this period, replace the PSS every 15-20 minutes. Spontaneous contractions should develop during this time.[14][15]
-
Drug Administration: Once stable spontaneous contractions are established, add cumulative concentrations of Sulprostone to the organ baths at regular intervals (e.g., every 20-30 minutes) to construct a dose-response curve.
-
Data Acquisition and Analysis: Record the contractile activity (force and frequency) using a data acquisition system. The area under the curve (AUC) of the contractions over a set period is often used as a measure of contractility.[16] Analyze the data to determine the EC50 (the concentration of Sulprostone that produces 50% of the maximal response).
Prostaglandin Receptor Binding Assay
This assay is used to determine the binding affinity of Sulprostone for its target receptors.
Objective: To quantify the binding of Sulprostone to EP1 and EP3 receptors.
Materials:
-
Cell membranes prepared from cells expressing the human EP1 or EP3 receptor.
-
Radiolabeled prostaglandin (e.g., [3H]-PGE2) as the competing ligand.
-
Sulprostone solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microcentrifuge tube, combine the cell membranes, radiolabeled prostaglandin, and varying concentrations of Sulprostone (or a vehicle control for total binding).
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.[17]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Sulprostone that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways of Sulprostone in Myometrial Cells
Caption: Signaling pathways of Sulprostone in uterine myometrial cells.
Experimental Workflow for In Vitro Myometrial Contractility Assay
Caption: Experimental workflow for an in vitro uterine contractility assay.
References
- 1. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 3. What is Sulprostone used for? [synapse.patsnap.com]
- 4. What are the side effects of Sulprostone? [synapse.patsnap.com]
- 5. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 6. mims.com [mims.com]
- 7. scispace.com [scispace.com]
- 8. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abortion with sulprostone, a prostaglandin E2 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological action and half life in plasma or intramuscular sulprostone for termination of second trimester pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Low dose sulprostone for termination of second and third trimester pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Intravenous Sulprostone for the Termination of Pregnancy with Fetal Death in Second and Early Third Trimester of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Randomized Controlled Trial of Misoprostol and Sulprostone to End Pregnancy after Fetal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro myometrial contractility profiles of different pharmacological agents used for induction of labor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structural Analogues of 16-Phenoxy Tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and uterine contractility. Its effects are mediated through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The therapeutic potential of targeting these receptors has led to the development of numerous synthetic PGE2 analogues with modified stability, potency, and receptor selectivity.
This technical guide focuses on the structural analogues of 16-phenoxy tetranor Prostaglandin E2, a class of compounds characterized by a phenoxy group at the 16th position and a shortened upper side chain. The primary example of this class is sulprostone (B1662612) , a potent synthetic PGE2 analogue, and its main metabolite, 16-phenoxy tetranor PGE2. This document will delve into their biological activity, the signaling pathways they modulate, and the experimental methodologies used for their evaluation.
Core Compound: Sulprostone and its Metabolites
Sulprostone is a selective EP3 and EP1 receptor agonist.[1][2] It is known for its potent uterotonic activity and is used clinically for the induction of labor and management of postpartum hemorrhage.[2][3] The compound 16-phenoxy tetranor PGE2 is the free acid form of sulprostone, resulting from the hydrolysis of the methylsulfonamide bond, and is a minor metabolite found in human plasma after parenteral administration of sulprostone.
Quantitative Data: Receptor Binding Affinity of Sulprostone
The following table summarizes the reported binding affinities (Ki) of sulprostone for the prostaglandin EP1 and EP3 receptors.
| Compound | Receptor Subtype | Ki (nM) |
| Sulprostone | EP1 | 21[1] |
| Sulprostone | EP3 | 0.6[1] |
Signaling Pathways
Sulprostone exerts its biological effects primarily through the activation of the EP1 and EP3 receptors. The signaling cascades initiated by these receptors are distinct and lead to different cellular responses.
EP1 Receptor Signaling Pathway
The EP1 receptor is coupled to the Gq family of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration activates various downstream effectors, ultimately leading to cellular responses such as smooth muscle contraction.[3]
EP3 Receptor Signaling Pathway
The EP3 receptor is unique in that it can couple to multiple G proteins, primarily Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP attenuates the activity of protein kinase A (PKA). In some cells, EP3 activation can also lead to an increase in intracellular Ca2+ and activation of Rho kinase, influencing processes like platelet aggregation and smooth muscle contraction.[4][5]
References
- 1. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. Sulprostone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 4. Prostanoid EP3 receptor agonist sulprostone enhances pacemaker activity of colonic interstitial cells of Cajal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
An In-depth Technical Guide to the Biosynthesis of Prostaglandin E2 Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Prostaglandin (B15479496) E2 (PGE2) and its analogues. It covers the natural enzymatic cascade, synthetic strategies for creating analogues, detailed signaling pathways, and relevant quantitative data to support research and development in this field.
The Natural Biosynthesis of Prostaglandin E2
The biosynthesis of PGE2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane. This pathway is the primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).
The key steps are:
-
Arachidonic Acid Release : Upon cellular stimulation, phospholipase A2 (PLA2) is activated and hydrolyzes membrane phospholipids (B1166683) to release arachidonic acid (AA).
-
Conversion to Prostaglandin H2 : Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), catalyze the conversion of AA into the unstable intermediate, Prostaglandin H2 (PGH2). This is the rate-limiting step in prostaglandin synthesis.
-
Isomerization to Prostaglandin E2 : PGH2 is then isomerized to PGE2 by the action of Prostaglandin E synthases (PGES). There are three main isoforms:
-
Microsomal PGES-1 (mPGES-1) : An inducible enzyme often coupled with COX-2 in inflammatory responses.
-
Microsomal PGES-2 (mPGES-2) : A constitutively expressed enzyme that can work with both COX-1 and COX-2.
-
Cytosolic PGES (cPGES) : Primarily coupled with the constitutively expressed COX-1 for immediate PGE2 production.
-
Enzyme Kinetic Data
The following table summarizes the kinetic parameters for key enzymes in the PGE2 biosynthesis pathway.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| Ovine PGHS-1 | Arachidonic Acid | 8.3 ± 0.2 | - | [1] |
| Ovine PGHS-2 | Arachidonic Acid | 2.1 ± 0.2 | - | [1] |
Kcat values for PGHS enzymes are often not reported in simple terms due to the complexity of the reaction.
Synthesis of Prostaglandin E2 Analogues
PGE2 analogues are synthetic compounds designed to mimic or modulate the effects of natural PGE2. They are developed to have improved stability, selectivity for specific receptors, or altered pharmacokinetic profiles. Prominent examples include Dinoprostone (B10761402) (synthetic PGE2), Misoprostol, and Sulprostone.
The total synthesis of prostaglandins (B1171923) is a complex challenge in organic chemistry. The "Corey Synthesis," developed by E.J. Corey, provides a landmark versatile route to various prostaglandins and their analogues, often starting from a bicycloheptane (B81988) precursor.
Experimental Protocol: Corey Synthesis of Prostaglandin F2α (a precursor to PGE2)
This protocol is a simplified representation of the multi-step Corey synthesis.
-
Diels-Alder Reaction : A substituted cyclopentadiene (B3395910) is reacted with 2-chloroacrylonitrile (B132963) to form a bicycloheptene intermediate. This sets the stereochemistry of the cyclopentane (B165970) ring.[2]
-
Baeyer-Villiger Oxidation : The bicyclic ketone is treated with a peroxy acid (e.g., mCPBA) to form a lactone, known as the "Corey lactone".[2]
-
Side Chain Introduction : The two side chains of the prostaglandin are introduced sequentially. The lower side chain is typically installed via a Horner-Wadsworth-Emmons reaction, and the upper side chain is introduced using a Wittig reaction.[2][3]
-
Functional Group Transformations : A series of reductions and protections/deprotections of hydroxyl and carboxyl groups are carried out to yield the final prostaglandin.[2]
Prostaglandin E2 Receptor Signaling Pathways
PGE2 and its analogues exert their biological effects by binding to four distinct G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades, leading to a wide range of physiological responses.
EP1 Receptor Signaling
The EP1 receptor is coupled to Gq proteins. Its activation leads to an increase in intracellular calcium levels.
EP2 Receptor Signaling
The EP2 receptor is coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).
EP3 Receptor Signaling
The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
EP4 Receptor Signaling
Similar to EP2, the EP4 receptor is coupled to Gs proteins and increases cAMP levels. However, it can also signal through alternative pathways, such as the PI3K/Akt pathway.
Quantitative Data for PGE2 Analogues
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of PGE2 and its analogues at the human EP receptors. These values are critical for understanding the selectivity and potency of these compounds.
Table 1: Binding Affinities (Ki, nM) of PGE2 and Analogues at Human EP Receptors
| Compound | EP1 | EP2 | EP3 | EP4 | Source |
| PGE2 (Dinoprostone) | >10 nM (low affinity) | ~13 nM | <1 nM (high affinity) | 0.75 ± 0.03 nM | [4][5][6] |
| Sulprostone | Weak Agonist | - | Potent Agonist | - | [7] |
| Butaprost | - | Selective Agonist | - | - | [8] |
| Misoprostol | - | Agonist | Agonist | Agonist | - |
Table 2: Functional Potencies (EC50, nM) of PGE2 and Analogues
| Compound | Receptor | Assay | EC50 (nM) | Source |
| PGE2 | EP2 | Chemotaxis Inhibition | 90 ± 24.5 | [8] |
| Butaprost | EP2 | Chemotaxis Inhibition | 106.4 ± 63 | [8] |
| 11-deoxy PGE1 | EP2 | Chemotaxis Inhibition | 140.9 ± 64.7 | [8] |
Experimental Protocols
Protocol 5.1: Prostaglandin E2 Competitive ELISA
This protocol outlines a typical competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of PGE2 in biological samples.
-
Sample Preparation : Acidify samples to pH 3.5 with 2N HCl. Centrifuge to remove precipitates. For complex matrices like plasma, perform a solid-phase extraction using a C18 column to purify and concentrate the prostaglandins.[9]
-
Standard Curve Preparation : Prepare a serial dilution of a known concentration of PGE2 standard in the assay buffer.
-
Assay Procedure :
-
Add standards and samples to a microplate pre-coated with a goat anti-mouse antibody.
-
Add a mouse monoclonal antibody specific for PGE2 to all wells (except non-specific binding wells).
-
Add a fixed amount of HRP-labeled PGE2 to all wells. This will compete with the PGE2 in the sample/standard for antibody binding sites.
-
Incubate for 2 hours at room temperature with shaking.[10]
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
-
Detection :
-
Add a substrate solution (e.g., TMB) to each well and incubate for 30 minutes at room temperature, protected from light.[10]
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
-
Data Analysis : Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.
Protocol 5.2: General Method for Purification of Synthetic Prostaglandins
This protocol describes a general procedure for the purification of prostaglandins following chemical synthesis.
-
Quenching and Extraction : After the final synthetic step, the reaction is typically quenched with an aqueous solution (e.g., ammonium (B1175870) chloride). The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate.[11]
-
Washing and Drying : The combined organic layers are washed with brine, then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.[11]
-
Solvent Removal : The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
Chromatographic Purification : The crude prostaglandin is purified using column chromatography on silica (B1680970) gel. A solvent system of varying polarity (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or isopropanol (B130326) in diisopropyl ether) is used to elute the desired product.[11][12]
-
Crystallization (if applicable) : For solid prostaglandins, a final purification step can be recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[13]
-
Characterization : The purity and identity of the final product are confirmed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
References
- 1. Purification and characterization of prostaglandin H synthase-2 from sheep placental cotyledons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 6. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulprostone - Wikipedia [en.wikipedia.org]
- 8. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Misoprostol synthesis - chemicalbook [chemicalbook.com]
- 12. CN103373947A - Green synthesis method for dinoprostone (prostaglandin PGE2) - Google Patents [patents.google.com]
- 13. Green synthesis method for dinoprostone (prostaglandin PGE2) - Eureka | Patsnap [eureka.patsnap.com]
- 14. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
Degradation Pathways of Tetranor Prostaglandins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are potent, locally acting lipid mediators derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and cancer. Due to their rapid metabolism and short half-life, direct measurement of primary prostaglandins like Prostaglandin (B15479496) E2 (PGE2) is often challenging and may not accurately reflect their systemic production. Consequently, the analysis of their stable downstream metabolites, particularly the tetranor prostaglandins, has become an indispensable tool in both basic research and clinical settings. This technical guide provides a comprehensive overview of the degradation pathways of tetranor prostaglandins, with a focus on their formation, metabolic fate, and the analytical methodologies used for their quantification.
Core Degradation Pathways
The metabolic degradation of prostaglandins is a multi-step enzymatic process primarily occurring in the lungs, kidneys, and liver. The formation of tetranor prostaglandins involves a series of reactions including oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), reduction of the C13-C14 double bond, and subsequent chain shortening via beta- and omega-oxidation.
Initial Enzymatic Conversion of Prostaglandins
The initial and rate-limiting step in the catabolism of major prostaglandins such as PGE2 and PGD2 is the oxidation of the 15-hydroxyl group, a reaction catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] This enzymatic conversion results in the formation of 15-keto-prostaglandins, which exhibit significantly reduced biological activity.[2][3] Following this, the Δ13 double bond is reduced by 15-oxo-prostaglandin Δ13-reductase, leading to the formation of 13,14-dihydro-15-keto-prostaglandins. These metabolites are the major circulating forms of prostaglandins in the plasma.[2]
Beta-Oxidation Pathway
Similar to fatty acid metabolism, the carboxyl side chain of 13,14-dihydro-15-keto-prostaglandins undergoes beta-oxidation. This process occurs in both peroxisomes and mitochondria and involves the sequential removal of two-carbon units (as acetyl-CoA), leading to the formation of tetranor metabolites.[4][5] For instance, two cycles of beta-oxidation of 13,14-dihydro-15-keto-PGE2 result in the formation of tetranor-PGE metabolite (tetranor-PGEM).[6][7] The enzymes involved in the beta-oxidation of prostaglandins are located in the endoplasmic reticulum and mitochondria.[5][8]
Omega-Oxidation Pathway
Omega-oxidation serves as another important route for prostaglandin metabolism, particularly when beta-oxidation is impaired.[8] This pathway involves the oxidation of the terminal methyl group (ω-carbon) of the prostaglandin molecule. The enzymes responsible for ω-oxidation are primarily cytochrome P450s located in the smooth endoplasmic reticulum of liver and kidney cells.[8] The process starts with the introduction of a hydroxyl group at the ω-carbon, followed by further oxidation to an aldehyde and then to a carboxylic acid, resulting in the formation of dicarboxylic acid metabolites.[8]
Key Tetranor Prostaglandin Metabolites
The analysis of urinary tetranor prostaglandin metabolites provides a non-invasive and reliable method to assess the systemic production of their parent prostaglandins.
-
Tetranor-PGEM (11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid): The major urinary metabolite of PGE2.[6][9] Its levels are often measured as an index of systemic PGE2 production in various physiological and pathological conditions.[9]
-
Tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid): A major urinary metabolite of PGD2.[6][10] It is considered a reliable biomarker for systemic PGD2 biosynthesis.[10]
Quantitative Data on Tetranor Prostaglandin Metabolites
The urinary concentrations of tetranor prostaglandins are typically expressed as nanograms per milligram of creatinine (B1669602) (ng/mg creatinine) to account for variations in urine dilution.
| Metabolite | Condition | Concentration (ng/mg creatinine) | Reference |
| Tetranor-PGEM | Healthy Humans | 2.6 - 7.4 | [6] |
| Healthy Men | 10.4 ± 1.5 | [11] | |
| Healthy Women | 6.0 ± 0.7 | [11] | |
| COPD Patients | Significantly higher than healthy volunteers | [12] | |
| Tetranor-PGDM | Healthy Humans | 0.3 - 2.5 | [6] |
| Food Allergy Patients | Significantly higher than healthy volunteers and other allergic patients | [13] | |
| Severe Asthma | 279 (198–382) ng/mmol creatinine | [14] |
Enzyme Kinetics
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) from Human Placenta
| Substrate | Km (μM) | Vmax (nmol/min) | Inhibitors (Non-competitive) | Reference |
| Prostaglandin E2 | 1 | 450 | 15-keto-PGE2, 13,14-dihydro-15-keto-PGE2 | [15] |
| NAD+ | 44 | [15] |
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) from Rabbit Kidney Papilla
| Substrate | Km (μM) | Reference |
| Prostaglandin A1 | 30 | [16] |
| Prostaglandin E1 | 2 | [16] |
Experimental Protocols
Quantification of Urinary Tetranor Prostaglandins by LC-MS/MS
This protocol provides a general workflow for the analysis of tetranor-PGEM and tetranor-PGDM in human urine.
a. Sample Preparation and Solid-Phase Extraction (SPE) [9][13]
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at 10,000 x g for 5 minutes to remove any precipitate.
-
To 0.4 mL of the supernatant, add internal standards (e.g., d6-tetranor-PGDM and d6-tetranor-PGEM).
-
Acidify the sample to approximately pH 3 with 1 M HCl.
-
Condition a Sep-Pak Vac 3 cc C18 cartridge with methanol (B129727) followed by water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the tetranor prostaglandins with ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis [13]
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tetranor-PGDM/Tetranor-PGEM: m/z 327 → 309
-
d6-Tetranor-PGDM/d6-Tetranor-PGEM: m/z 333 → 315
-
-
c. Data Analysis
-
Quantify the analytes by comparing the peak area ratio of the endogenous metabolite to its corresponding deuterated internal standard against a calibration curve.
-
Normalize the urinary concentrations to creatinine levels, which should be determined in a separate analysis of the same urine sample.
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Enzyme Assay
This protocol is based on commercially available fluorometric assay kits.[17][18][19]
a. Principle
The activity of 15-PGDH is determined by monitoring the reduction of NAD+ to NADH, which is coupled to a fluorescent probe. The increase in fluorescence is directly proportional to the enzyme activity.
b. Materials
-
15-PGDH Assay Buffer
-
15-PGDH Enzyme (human recombinant)
-
Prostaglandin Substrate (e.g., PGE2)
-
NAD+ Solution
-
Fluorescent Probe/Developer
-
96-well black plate
-
Fluorescence microplate reader
c. Assay Procedure
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorescent probe.
-
Add the 15-PGDH enzyme to the wells.
-
For inhibitor screening, add the test compounds to the respective wells. Include a positive control inhibitor.
-
Initiate the reaction by adding the prostaglandin substrate.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm or 340/445 nm, depending on the kit) in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.
d. Data Analysis
-
Calculate the rate of the reaction (change in fluorescence intensity per unit time).
-
Determine the specific activity of the enzyme or the percentage of inhibition by the test compounds.
Signaling and Metabolic Pathway Diagrams
Figure 1: Major degradation pathway of Prostaglandin E2 to Tetranor-PGEM.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. uniprot.org [uniprot.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. Beta-oxidation of the carboxyl side chain of prostaglandin E2 in rat liver peroxisomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Subcellular localization of prostaglandin E2 binding sites in bovine adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omega oxidation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Tetranor PGDM, an abundant urinary metabolite reflects biosynthesis of prostaglandin D2 in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostaglandin D2 metabolite in urine is an index of food allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic studies on 15-hydroxyprostaglandin dehydrogenase from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. mybiosource.com [mybiosource.com]
- 19. 15-PGDH Activity Assay Kit (Fluorometric) (ab273327) | Abcam [abcam.com]
In-Depth Technical Guide: Research Applications of CAS Number 54382-74-0 and its Progenitor Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the research applications related to the chemical compound identified by CAS number 54382-74-0, known as 16-phenoxy tetranor Prostaglandin (B15479496) E₂ (16-phenoxy tetranor PGE₂). This compound is a known minor metabolite of Sulprostone (B1662612) , a synthetic analog of Prostaglandin E₂ (PGE₂)[1][2][3]. Due to the limited direct research on the biological activity of 16-phenoxy tetranor PGE₂, this guide will focus on the well-documented research applications, mechanism of action, and experimental data of its parent compound, Sulprostone, as a representative of this class of prostaglandin analogs.
Sulprostone is primarily recognized for its potent uterotonic properties and has been extensively studied and utilized in obstetrics and gynecology[4][5]. Its mechanism of action is centered on its selective agonist activity at specific prostaglandin E₂ receptors, primarily the EP3 and EP1 subtypes[6][7][8][9]. This targeted activity makes Sulprostone and related compounds valuable tools for research in smooth muscle physiology, reproductive biology, and the development of selective prostaglandin receptor modulators.
Physicochemical Properties and Data
A summary of the key physicochemical properties for 16-phenoxy tetranor Prostaglandin E₂ and its parent compound, Sulprostone, is presented below.
| Property | 16-phenoxy tetranor Prostaglandin E₂ | Sulprostone |
| CAS Number | 54382-74-0 | 60325-46-4 |
| Molecular Formula | C₂₂H₂₈O₆ | C₂₃H₂₉NO₇S |
| Molecular Weight | 388.5 g/mol | 465.56 g/mol [9] |
| Synonyms | 16-phenoxy tetranor PGE₂ | 16-phenoxy-ω-17,18,19,20-tetranor PGE₂ methyl sulfonylamide, Nalador, Cergem |
| Solubility | Solution in methyl acetate | Data not readily available in summarized format |
Mechanism of Action and Signaling Pathways
Sulprostone, as a prostaglandin E₂ analog, exerts its effects by binding to and activating specific G-protein coupled receptors (GPCRs) known as prostanoid EP receptors. It displays a high selectivity for the EP3 receptor and to a lesser extent, the EP1 receptor [6][7][9].
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq alpha subunit of the G-protein complex. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The increase in intracellular IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, leading to smooth muscle contraction[6][10].
-
EP3 Receptor Activation: The EP3 receptor is coupled to the Gi alpha subunit of the G-protein complex. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which contributes to smooth muscle contraction[6][10].
The combined action on EP1 and EP3 receptors results in a potent contractile effect on smooth muscle, particularly in the uterus[4][6].
Signaling Pathway Diagrams
Caption: Signaling pathways of Sulprostone via EP1 and EP3 receptors.
Research Applications
The primary research applications of Sulprostone and, by extension, the class of compounds to which 16-phenoxy tetranor PGE₂ belongs, are centered on their potent effects on smooth muscle and their selective receptor interactions.
-
Uterine Contractility and Reproductive Health: Sulprostone is a valuable tool for studying the mechanisms of uterine contraction and cervical ripening. It has been used in clinical research for the induction of labor, termination of pregnancy, and management of postpartum hemorrhage[4][11][12][13].
-
Selective EP Receptor Agonism: As a selective EP3/EP1 agonist, Sulprostone is used in pharmacological studies to differentiate the roles of various EP receptor subtypes in different tissues and physiological processes[7][9].
-
Drug Discovery and Development: The structure-activity relationship of Sulprostone and its metabolites can inform the design of novel, more selective, and safer prostaglandin analogs for various therapeutic indications, including gastrointestinal protection and cardiovascular conditions[7].
-
Metabolism and Pharmacokinetics: The study of Sulprostone's metabolism, leading to the formation of 16-phenoxy tetranor PGE₂, provides insights into the biotransformation of prostaglandin analogs in vivo[1][14].
Quantitative Data
The following table summarizes the available quantitative data for Sulprostone's interaction with prostanoid receptors.
| Compound | Receptor Subtype | Parameter | Value | Species | Reference |
| Sulprostone | EP3 | Kᵢ | 0.6 nM | Not specified | [9] |
| Sulprostone | EP1 | Kᵢ | 21 nM | Not specified | [9] |
Note: There is a lack of publicly available quantitative biological data for 16-phenoxy tetranor PGE₂ (CAS 54382-74-0).
Experimental Protocols
While specific, detailed protocols for 16-phenoxy tetranor PGE₂ are not available, the following provides a general methodology for a competitive radioligand binding assay to determine the affinity of a test compound for a prostaglandin receptor, such as the EP3 receptor. This protocol is based on established principles for GPCR binding assays.
EP3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a test compound for the human EP3 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGE₂.
-
Test compound (e.g., Sulprostone or 16-phenoxy tetranor PGE₂).
-
Non-specific binding control: Unlabeled PGE₂ (high concentration).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
96-well filter plates.
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Procedure:
-
Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (for competition curve), buffer only (for total binding), or a high concentration of unlabeled PGE₂ (for non-specific binding).
-
[³H]-PGE₂ at a concentration close to its Kₔ.
-
Cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion
While direct research on 16-phenoxy tetranor Prostaglandin E₂ (CAS 54382-74-0) is limited, its identity as a metabolite of Sulprostone places it within a well-studied class of pharmacologically active prostaglandin E₂ analogs. Sulprostone's selective agonism at EP3 and EP1 receptors provides a powerful tool for investigating smooth muscle physiology, reproductive health, and the broader roles of prostanoid signaling pathways. Further research is warranted to elucidate the specific biological activity of 16-phenoxy tetranor PGE₂ and its potential contribution to the overall pharmacological profile of its parent compound. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this class of molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. What is Sulprostone used for? [synapse.patsnap.com]
- 5. What are the side effects of Sulprostone? [synapse.patsnap.com]
- 6. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 7. Sulprostone - Wikipedia [en.wikipedia.org]
- 8. mims.com [mims.com]
- 9. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 11. Clinical trials of intramuscular sulprostone for second trimester abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Intravenous Sulprostone for the Termination of Pregnancy with Fetal Death in Second and Early Third Trimester of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abortion with sulprostone, a prostaglandin E2 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 16-Phenoxy tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental protocols and signaling pathways relevant to the study of 16-Phenoxy tetranor Prostaglandin (B15479496) E2. While specific experimental data for this particular analog is limited in the public domain, this guide offers a comprehensive framework based on the well-established methodologies for Prostaglandin E2 (PGE2) and its analogs.
I. Introduction
16-Phenoxy tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2), a key lipid mediator involved in a wide array of physiological and pathological processes including inflammation, pain, fever, and cancer.[1][2] It is the free acid form of sulprostone, a potent EP1 and EP3 receptor agonist, and is found as a minor metabolite in human plasma after parenteral administration of sulprostone.[3][4][5] Understanding the biological activity of this compound requires a thorough investigation of its interaction with the four PGE2 receptor subtypes: EP1, EP2, EP3, and EP4.[6] These G protein-coupled receptors (GPCRs) mediate distinct downstream signaling cascades.[6][7][8]
II. Technical Data
A summary of the available physicochemical properties of this compound is presented below. This information is crucial for the preparation of stock solutions and experimental design.
| Property | Value | Reference |
| Formal Name | 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid | [4] |
| CAS Number | 54382-74-0 | [4] |
| Molecular Formula | C₂₂H₂₈O₆ | [4] |
| Molecular Weight | 388.5 g/mol | [4] |
| Formulation | A solution in methyl acetate | [4] |
| Solubility (at pH 7.2) | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol (B145695): 100 mg/ml, PBS: 0.8 mg/ml | [4] |
| Purity | ≥98% | [4] |
| SMILES | O=C1--INVALID-LINK----INVALID-LINK--COC2=CC=CC=C2">C@@H--INVALID-LINK--C1 | [4] |
| InChI Key | LYXKJZCRLQWIIN-OMIHVFMZSA-N | [4] |
III. Prostaglandin E2 Receptor Signaling Pathways
PGE2 exerts its effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[6] Each receptor subtype is coupled to different G proteins and activates unique intracellular signaling cascades. The signaling pathways are summarized in the diagram below.
Caption: Prostaglandin E2 receptor signaling pathways.
IV. Experimental Workflow
The following diagram outlines a general experimental workflow for characterizing the biological activity of this compound.
Caption: General experimental workflow.
V. Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
A. Preparation of this compound Stock Solution
-
Reconstitution: Based on the solubility data, dissolve this compound in an appropriate solvent such as DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10 mM).[4]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower for long-term stability.[4]
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired working concentrations using the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level that affects cell viability (typically <0.1%).
B. Cell Culture
-
Cell Lines: Utilize cell lines that endogenously express one or more of the EP receptors, or use host cells (e.g., HEK293, CHO) that have been stably transfected with the individual human or rodent EP receptor subtypes.
-
Culture Conditions: Maintain the cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Plating: For assays, seed the cells into appropriate multi-well plates (e.g., 96-well or 384-well) at a predetermined density to achieve a confluent monolayer on the day of the experiment.
C. In Vitro Assays
1. Radioligand Binding Assay (to determine binding affinity)
-
Objective: To determine the binding affinity (Ki) of this compound for each EP receptor subtype.
-
Materials:
-
Cell membranes prepared from cells expressing the target EP receptor.
-
Radiolabeled PGE2 (e.g., [³H]-PGE2).
-
Unlabeled PGE2 (for determining non-specific binding).
-
This compound.
-
Binding buffer (e.g., Tris-HCl buffer containing MgCl₂ and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
In a multi-well plate, add cell membranes, [³H]-PGE2 at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled PGE2.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis of the competition binding data to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Measurement Assay (for EP2 and EP4 receptor activity)
-
Objective: To assess the ability of this compound to stimulate (agonist) or inhibit (antagonist) cAMP production mediated by EP2 and EP4 receptors.[7][9]
-
Materials:
-
Cells expressing EP2 or EP4 receptors.
-
This compound.
-
PGE2 (as a reference agonist).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Protocol:
-
Seed cells in a 96-well plate and grow to confluency.
-
Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor and incubate.
-
Agonist mode: Add varying concentrations of this compound to the cells.
-
Antagonist mode: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of PGE2 (typically its EC80).
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
3. Intracellular Calcium Mobilization Assay (for EP1 receptor activity)
-
Objective: To determine if this compound can induce calcium release via the EP1 receptor.
-
Materials:
-
Cells expressing the EP1 receptor.
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
A fluorescence plate reader with an injection system.
-
-
Protocol:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the extent of intracellular calcium mobilization.
-
Generate dose-response curves to determine the EC50.
-
VI. Data Analysis and Interpretation
For all assays, plot the response as a function of the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine key parameters such as EC50, IC50, and Ki. Statistical analysis should be performed to compare the potency and efficacy of this compound with that of PGE2 and to determine the statistical significance of the observed effects.
VII. Conclusion
The provided application notes and protocols offer a comprehensive guide for the characterization of this compound. By systematically evaluating its binding affinity and functional activity at each of the four EP receptor subtypes, researchers can elucidate its pharmacological profile and potential therapeutic applications. These studies will be instrumental in advancing our understanding of the role of specific PGE2 signaling pathways in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action and potential applications of selective inhibition of microsomal prostaglandin E synthase-1-mediated PGE2 biosynthesis by sonlicromanol's metabolite KH176m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. amsbio.com [amsbio.com]
- 6. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
Application Notes and Protocols for 16-Phenoxy tetranor Prostaglandin E2 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin E2 (PGE2) is a synthetic analog of Prostaglandin E2. It is the free acid form and a minor metabolite of sulprostone, a compound known for its potent activity on specific prostanoid receptors.[1] Understanding the in vitro pharmacological profile of 16-Phenoxy tetranor PGE2 is crucial for elucidating its mechanism of action and potential therapeutic applications.
These application notes provide a framework for characterizing the bioactivity of 16-Phenoxy tetranor PGE2 by focusing on its interaction with the prostanoid EP1 and EP3 receptors. The protocols described herein are based on the known pharmacology of its parent compound, sulprostone, which is a selective agonist for EP1 and EP3 receptors.[2]
Predicted Pharmacological Profile
Based on the known activity of sulprostone, 16-Phenoxy tetranor PGE2 is predicted to act as a potent agonist at the EP1 and EP3 receptors. The activation of these two G-protein coupled receptors (GPCRs) initiates distinct downstream signaling cascades:
-
EP1 Receptor Activation: The EP1 receptor is coupled to the Gq alpha subunit of the G protein. Agonist binding stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i).
-
EP3 Receptor Activation: The EP3 receptor is primarily coupled to the Gi alpha subunit of the G protein. Agonist binding inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of sulprostone, the parent compound of 16-Phenoxy tetranor PGE2, for the human EP1 and EP3 receptors. This data serves as a reference for the expected activity of 16-Phenoxy tetranor PGE2.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Sulprostone | Human EP1 | Radioligand Binding | Ki | 21 nM | [2] |
| Sulprostone | Human EP3 | Radioligand Binding | Ki | 0.6 nM | [2] |
| Sulprostone | Human EP3 | CRE Reporter Assay | EC50 | 12.1 ± 3.8 nM | [3] |
Signaling Pathways
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay (EP1 Receptor Activity)
This protocol describes a method to measure the agonist activity of 16-Phenoxy tetranor PGE2 at the EP1 receptor by quantifying changes in intracellular calcium using a fluorescent indicator dye.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human EP1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
16-Phenoxy tetranor PGE2 stock solution (in DMSO or ethanol).[1]
-
Positive control agonist (e.g., PGE2).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FlexStation or FLIPR).[4][5][6]
Procedure:
-
Cell Plating: Seed the EP1-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in assay buffer.
-
Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of assay buffer containing 2.5 mM probenecid to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.
-
Compound Preparation: Prepare a 2X concentration series of 16-Phenoxy tetranor PGE2 and the positive control (PGE2) in assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's injector, add 100 µL of the 2X compound solutions to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
For each well, determine the peak fluorescence response after compound addition and subtract the baseline fluorescence.
-
Plot the response as a function of the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: cAMP Inhibition Assay (EP3 Receptor Activity)
This protocol is designed to measure the agonist activity of 16-Phenoxy tetranor PGE2 at the Gi-coupled EP3 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells (or other suitable cell line) stably expressing the human EP3 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Forskolin.
-
16-Phenoxy tetranor PGE2 stock solution (in DMSO or ethanol).[1]
-
Positive control agonist (e.g., PGE2 or sulprostone).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection technology.
Procedure:
-
Cell Preparation: Harvest and resuspend the EP3-expressing cells in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). The cell density should be optimized for the specific assay format.
-
Compound Addition:
-
Dispense 5 µL of cells into the wells of a 384-well plate.
-
Add 5 µL of a 2X concentration series of 16-Phenoxy tetranor PGE2 or control agonist to the wells.
-
-
Forskolin Stimulation:
-
Prepare a solution of forskolin in assay buffer at a concentration predetermined to stimulate a submaximal cAMP response (e.g., EC80).
-
Add 5 µL of the forskolin solution to all wells except the negative control.
-
Incubate the plate for 30 minutes at room temperature.[7]
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP kit, prepare the lysis and detection reagents.
-
Add the detection reagents to each well (e.g., for HTRF, add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP cryptate).[7]
-
Incubate the plate for 60 minutes at room temperature, protected from light.[7]
-
-
Signal Measurement: Read the plate on a compatible plate reader (e.g., an HTRF-certified reader). The signal will be inversely proportional to the amount of cAMP produced.[7]
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
Calculate the percentage of inhibition of the forskolin-stimulated response for each concentration of 16-Phenoxy tetranor PGE2.
-
Plot the % inhibition as a function of the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (or IC50 of stimulation) value.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sulprostone, EP1/ EP3 receptor agonist (CAS 60325-46-4) | Abcam [abcam.com]
- 3. Extracellular Loop II Modulates GTP Sensitivity of the Prostaglandin EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 16-Phenoxy tetranor Prostaglandin E2 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is the free acid form and a minor metabolite of Sulprostone, a synthetic analog of Prostaglandin E2 (PGE2).[1] As a derivative of a potent prostaglandin, it is crucial to understand its cellular effects and the signaling pathways it modulates. These application notes provide a comprehensive guide for the use of 16-Phenoxy tetranor Prostaglandin E2 in cell culture, with a focus on its presumed activity as a Prostaglandin EP receptor agonist, based on the known activity of its parent compound, Sulprostone.
Sulprostone is a selective agonist for the EP3 and, to a lesser extent, the EP1 prostaglandin receptors.[2] Activation of these G-protein coupled receptors initiates distinct downstream signaling cascades. The EP1 receptor is coupled to Gq, leading to an increase in intracellular calcium concentration, while the EP3 receptor is primarily coupled to Gi, which inhibits adenylyl cyclase and results in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
Due to the limited availability of specific data for this compound, the following protocols and data are largely based on studies of its parent compound, Sulprostone, and general knowledge of EP receptor signaling. Researchers should consider these as a starting point and optimize the conditions for their specific cell type and experimental setup.
Data Presentation
The following table summarizes the available quantitative data for the parent compound, Sulprostone, which is expected to have a similar receptor binding profile to this compound.
| Compound | Receptor Target | Binding Affinity (Ki) | Cell Line | Reference |
| Sulprostone | EP1 Receptor | 21 nM | CHO (Chinese Hamster Ovary) | [2] |
| Sulprostone | EP3 Receptor | 0.6 nM | CHO (Chinese Hamster Ovary) | [2] |
Signaling Pathways
The activation of EP1 and EP3 receptors by a ligand such as Sulprostone (and presumably this compound) triggers distinct intracellular signaling cascades.
Caption: EP1 and EP3 receptor signaling pathways.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in cell culture. It is highly recommended to perform a literature search for protocols specific to your cell line of interest and the parent compound, Sulprostone, or other EP3 agonists.
Protocol 1: General Cell Culture Treatment
This protocol outlines the basic steps for treating adherent or suspension cells with this compound.
Caption: Workflow for cell culture treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO, ethanol)
-
Sterile, nuclease-free microcentrifuge tubes and pipette tips
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Plate cells at the desired density in the appropriate culture vessel and allow them to adhere and proliferate.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in pre-warmed complete cell culture medium. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., minutes, hours, or days) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability assays, gene expression analysis, or protein analysis.
Protocol 2: In Vitro cAMP Inhibition Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity, a hallmark of EP3 receptor activation.
Materials:
-
Cells expressing the EP3 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human EP3 receptor)
-
Complete cell culture medium
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., ELISA-based)
-
96-well cell culture plates
-
Lysis buffer
Procedure:
-
Cell Seeding: Seed the EP3-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Starvation (Optional): The day before the assay, replace the complete medium with a serum-free medium to reduce basal signaling.
-
Pre-treatment: On the day of the assay, wash the cells with a serum-free medium or buffer. Pre-treat the cells with IBMX (e.g., 100 µM) for 15-30 minutes to prevent the degradation of cAMP.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 10-15 minutes.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate cAMP production. Incubate for an additional 15-30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using a competitive ELISA-based cAMP assay kit. The amount of cAMP produced will be inversely proportional to the activity of the EP3 agonist.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol is for measuring changes in intracellular calcium levels, which is the primary downstream effect of EP1 receptor activation.
Materials:
-
Cells expressing the EP1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the EP1-expressing cells in a 96-well black, clear-bottom plate and grow to confluency.
-
Dye Loading: Wash the cells with HBSS. Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.
-
Compound Injection: Use the plate reader's injection system to add different concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately after injection, measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence intensity reflects the mobilization of intracellular calcium. Calculate the peak fluorescence response for each concentration and plot it against the log of the agonist concentration to determine the EC50 value.
Disclaimer
The information provided in these application notes is intended for research use only by qualified professionals. The protocols are generalized and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling all chemical and biological materials. The biological effects of this compound may vary depending on the cell type and experimental context.
References
Preparing a 16-Phenoxy Tetranor Prostaglandin E2 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of Prostaglandin E2, a critical lipid mediator involved in a wide array of physiological and pathological processes.[1][2] This analog is valuable for research in areas such as inflammation, oncology, and immunology due to its modified structure which can confer altered potency and metabolic stability.[3][4] Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of 16-Phenoxy tetranor PGE2 stock solutions.
Physicochemical Properties and Solubility
16-Phenoxy tetranor PGE2 is typically supplied as a solution in methyl acetate (B1210297) or as a crystalline solid.[3] It is important to be aware of its solubility characteristics to select the appropriate solvent for creating a concentrated stock solution.
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₆ |
| Molecular Weight | 388.5 g/mol |
| Supplied As | A solution in methyl acetate or crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 2 years at -20°C |
Solubility Data:
| Solvent | Approximate Solubility |
| DMF | 100 mg/mL |
| DMSO | 100 mg/mL |
| Ethanol | 100 mg/mL |
| PBS (pH 7.2) | 0.8 mg/mL |
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of 16-Phenoxy tetranor PGE2 in Dimethyl Sulfoxide (DMSO).
Materials:
-
16-Phenoxy tetranor Prostaglandin E2 (as a solid or in methyl acetate)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes with tight-fitting caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance (if starting from a solid)
Procedure:
-
Solvent Exchange (if supplied in methyl acetate):
-
Under a gentle stream of inert gas (e.g., nitrogen), carefully evaporate the methyl acetate solvent from the vial containing the 16-Phenoxy tetranor PGE2.[5]
-
Ensure the vial is at room temperature to prevent condensation from forming inside.
-
Continue the evaporation until a dry film or residue of the compound is visible.
-
-
Reconstitution in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, to a vial containing 1 mg of the compound, add 100 µL of DMSO.
-
Purge the headspace of the vial with an inert gas before capping tightly. This minimizes oxidation of the compound.
-
-
Dissolution:
-
Vortex the solution gently for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, brief sonication in a water bath can aid dissolution, but avoid excessive heating.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes.
-
Purge the headspace of each aliquot with inert gas before sealing.
-
Store the aliquots at -20°C.[3] Under these conditions, the stock solution in an organic solvent is expected to be stable for at least two years.[3]
-
Preparation of Aqueous Working Solutions
For most biological experiments, the organic solvent stock solution will need to be further diluted into an aqueous buffer (e.g., PBS, cell culture medium).
Important Considerations:
-
The final concentration of the organic solvent in the aqueous working solution should be kept to a minimum (typically <0.1%) to avoid any solvent-induced physiological effects.[1]
-
Aqueous solutions of prostaglandins (B1171923) are significantly less stable than their organic stock solutions. It is strongly recommended to prepare aqueous working solutions fresh on the day of use and not to store them for more than one day.[1][5]
Procedure for Dilution:
-
On the day of the experiment, thaw a single aliquot of the 10 mg/mL 16-Phenoxy tetranor PGE2 stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentration.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared aqueous solution immediately for your experiments.
Prostaglandin E2 Signaling Pathway
16-Phenoxy tetranor PGE2 is an analog of PGE2 and is expected to interact with the same E-prostanoid (EP) receptors. PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][6] These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.
Caption: Prostaglandin E2 Signaling Pathways
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in preparing the 16-Phenoxy tetranor PGE2 stock solution.
Caption: Stock Solution Preparation Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Solubility and Handling of 16-Phenoxy tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of Prostaglandin E2 and the active, free acid form of the prodrug sulprostone.[1][2][3] As a member of the prostaglandin family, it is a lipid mediator involved in diverse physiological processes. Understanding its solubility and proper handling is critical for ensuring experimental reproducibility and accuracy in research settings, particularly in studies related to pharmacology and cell signaling. Like its parent compound PGE2, 16-Phenoxy tetranor PGE2 is expected to exert its biological effects through the four G-protein-coupled EP receptors (EP1, EP2, EP3, and EP4), which trigger divergent downstream signaling cascades.[4][5][6][7]
These application notes provide detailed protocols for the solubilization of 16-Phenoxy tetranor PGE2 in common organic solvents, DMSO and ethanol (B145695), and subsequent preparation of aqueous working solutions.
Quantitative Solubility Data
The solubility of 16-Phenoxy tetranor Prostaglandin E2 has been determined in several common laboratory solvents. The following table summarizes this data for easy comparison.
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL | [1][2] |
| Ethanol | 100 mg/mL | [1][2] |
| DMF | 100 mg/mL | [1][2] |
| PBS (pH 7.2) | 0.8 mg/mL | [1][2] |
Experimental Protocols
Protocol 1: Reconstitution from a Non-polar Solvent
16-Phenoxy tetranor PGE2 is often supplied as a solution in a non-polar solvent like methyl acetate.[2] To prepare stock solutions in DMSO or ethanol, the initial solvent must be removed.
Materials:
-
Vial of 16-Phenoxy tetranor PGE2 in methyl acetate
-
Gentle stream of inert gas (e.g., nitrogen or argon)
-
DMSO (anhydrous)
-
Ethanol (anhydrous)
-
Pipettes and sterile tips
Procedure:
-
Carefully open the vial containing the 16-Phenoxy tetranor PGE2 solution.
-
Under a fume hood, direct a gentle stream of nitrogen gas over the surface of the solution to evaporate the methyl acetate.
-
Continue until the solvent is completely evaporated, leaving behind the compound as an oil or solid.
-
Immediately add the desired volume of the chosen solvent (DMSO or ethanol) to the vial to achieve the target concentration.
Protocol 2: Preparation of Concentrated Stock Solutions
This protocol describes the preparation of a high-concentration stock solution in either DMSO or ethanol.
Materials:
-
Evaporated 16-Phenoxy tetranor PGE2 (from Protocol 1) or neat compound
-
Anhydrous DMSO or 200-proof Ethanol
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
To the vial containing the dried 16-Phenoxy tetranor PGE2, add the calculated volume of either DMSO or ethanol to create a stock solution (e.g., for a 10 mg/mL stock, add 100 µL of solvent to 1 mg of the compound).
-
Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution if necessary.
-
Store the resulting stock solution at -20°C for long-term stability.[2]
Protocol 3: Preparation of Aqueous Working Solutions
For most biological experiments, the organic stock solution must be further diluted into an aqueous buffer. It is crucial to minimize the final concentration of the organic solvent, as it can have independent physiological effects.[8]
Materials:
-
Concentrated stock solution of 16-Phenoxy tetranor PGE2 in DMSO or ethanol
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Bring the stock solution and the aqueous buffer to room temperature.
-
Perform serial dilutions. Directly adding a small volume of concentrated organic stock to a large volume of aqueous buffer can cause the compound to precipitate.
-
Recommended Method: Pipette the desired volume of the stock solution into a sterile microcentrifuge tube.
-
While vortexing the tube, slowly add the aqueous buffer drop-by-drop to the stock solution to prevent precipitation.
-
Ensure the final concentration of the organic solvent (DMSO or ethanol) in the working solution is non-toxic to the experimental system (typically <0.5%).
-
Use the aqueous working solution immediately. It is not recommended to store aqueous solutions for more than one day.[9]
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing 16-Phenoxy tetranor PGE2 solutions.
Caption: Simplified signaling pathways of Prostaglandin E2 (PGE2) via EP receptors.
Storage and Stability
-
Organic Stock Solutions: When stored in anhydrous DMSO or ethanol at -20°C, 16-Phenoxy tetranor PGE2 is stable for an extended period. For related compounds, stability is noted for at least one to two years under these conditions.[9][10]
-
Aqueous Solutions: Aqueous solutions are significantly less stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than 24 hours.[9]
Safety Precautions
This compound should be treated as a hazardous material until more toxicological information is available. Standard laboratory safety practices should be followed.
-
Do not ingest, inhale, or allow contact with eyes or skin.
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Wash hands thoroughly after handling.
References
- 1. This compound CAS#: 54382-74-0 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: HPLC Analysis of 16-Phenoxy tetranor Prostaglandin E2
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 (CAS No. 54382-74-0) is a synthetic analog of Prostaglandin E2 (PGE2) and is known as the free acid form of sulprostone (B1662612).[1][2] It is a minor metabolite of sulprostone found in human plasma.[1][2][3][4] Accurate and sensitive quantification of this compound is crucial for pharmacokinetic, metabolic, and quality control studies in pharmaceutical development. This application note provides a detailed protocol for the analysis of 16-Phenoxy tetranor Prostaglandin E2 using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established principles for prostaglandin analysis, offering a robust and reproducible approach.
Chemical Information
| Property | Value |
| Chemical Name | 9-oxo-11α,15R-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid |
| Synonyms | 16-phenoxy tetranor PGE2 |
| CAS Number | 54382-74-0[1] |
| Molecular Formula | C22H28O6[1][4][5] |
| Molecular Weight | 388.5 g/mol [1][5] |
| UV max | 202, 220, 271 nm[1] |
| Purity | ≥98%[1][5] |
| Storage | Store at -20°C as a solution in an organic solvent.[6] |
| Stability | ≥ 2 years at -20°C[1][6] |
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, HPLC analysis, and quantification of this compound.
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphate buffered saline (PBS), pH 7.2
-
Internal Standard (IS), e.g., Prostaglandin E2-d4 (if using LC-MS/MS)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Primary Stock Solution (1 mg/mL): Dissolve 1 mg of this compound standard in 1 mL of methanol or methyl acetate.[1]
-
Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution with 900 µL of methanol.
-
Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by serially diluting the working stock solution with the mobile phase.
-
Acidification: To 1 mL of plasma, add 50 µL of 1 M formic acid to acidify the sample to approximately pH 3-4.
-
Internal Standard Spiking: Add the internal standard to the acidified plasma.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the acidified plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water to remove polar impurities.
-
Elution: Elute the analyte with 2 mL of methanol or methyl acetate.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
| Parameter | Recommended Setting |
| Instrument | HPLC system with UV Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[8] |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-35 min: 90-30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm[1] |
Data Presentation
| Compound | Retention Time (min) |
| This compound | ~ 15.2 |
| Prostaglandin E2 (for reference) | ~ 12.8 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Limit of Detection (LOD) | ~ 0.03 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Key parameters influencing the HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol, including sample preparation and chromatographic conditions, is designed to be readily implemented in a research or quality control laboratory setting. The provided validation parameters and visual workflows offer a comprehensive guide for researchers, scientists, and drug development professionals working with this prostaglandin analog.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. This compound CAS#: 54382-74-0 [m.chemicalbook.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a 16-Phenoxy Tetranor PGE2 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of PGE2 and the principal active metabolite of sulprostone. It functions as a potent and selective agonist for the prostaglandin E2 receptor subtype 3 (EP3). The activation of the EP3 receptor by 16-Phenoxy tetranor PGE2 initiates a cascade of intracellular signaling events, primarily leading to an increase in intracellular calcium concentration ([Ca2+]i) and inhibition of adenylyl cyclase. Understanding the dose-response relationship of this compound is critical for elucidating its pharmacological profile and for the development of novel therapeutics targeting the EP3 receptor.
These application notes provide a detailed protocol for generating a dose-response curve for 16-Phenoxy tetranor PGE2 using a cell-based calcium mobilization assay. Additionally, it includes a summary of its signaling pathway, an experimental workflow, and representative data.
Signaling Pathway of 16-Phenoxy Tetranor PGE2 at the EP3 Receptor
The EP3 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G protein families, leading to diverse downstream signaling events. The primary signaling pathway activated by 16-Phenoxy tetranor PGE2 involves the Gq and Gi alpha subunits.
-
Gq Pathway: Upon agonist binding, the EP3 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.
-
Gi Pathway: The EP3 receptor also couples to the Gi alpha subunit, which inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
The following diagram illustrates the primary signaling cascade initiated by 16-Phenoxy tetranor PGE2 binding to the EP3 receptor.
Quantitative Data Summary
The following table summarizes the reported potency of 16-Phenoxy tetranor PGE2 and its parent compound, sulprostone, in various in vitro assays. This data provides a reference for the expected dose-response range.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| 16-Phenoxy tetranor PGE2 | CHO | Intracellular Calcium Increase | EC50 | 0.89 nM | [1](--INVALID-LINK--) |
| Sulprostone | CHO-K1 | cAMP Inhibition (EP3I isoform) | IC50 | 0.2 nM | [1](--INVALID-LINK--) |
| Sulprostone | CHO-K1 | cAMP Inhibition (EP3II isoform) | IC50 | 0.15 nM | [1](--INVALID-LINK--) |
| Sulprostone | HEK293 | CRE Reporter Activation | EC50 | 12.1 ± 3.8 nM | [2](--INVALID-LINK--) |
Experimental Workflow
The generation of a dose-response curve for 16-Phenoxy tetranor PGE2 involves a series of sequential steps from initial planning to final data analysis and interpretation.
Experimental Protocols
Materials and Reagents
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human EP3 receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
16-Phenoxy tetranor PGE2: Stock solution in DMSO.
-
Fluo-4 AM: Calcium-sensitive fluorescent dye.
-
Pluronic F-127: Dispersing agent for Fluo-4 AM.
-
Probenecid: Anion-exchange transport inhibitor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well black, clear-bottom microplates.
-
Fluorescence Plate Reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Protocol: Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format.
1. Cell Culture and Plating: a. Culture the EP3-expressing CHO-K1 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2. b. When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). c. Resuspend the cells in fresh culture medium and determine the cell density using a hemocytometer or automated cell counter. d. Seed the cells into a 96-well black, clear-bottom plate at a density of 50,000 to 80,000 cells per well in 100 µL of culture medium. e. Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
2. Compound Plate Preparation: a. Prepare a serial dilution of 16-Phenoxy tetranor PGE2 in assay buffer. A typical concentration range would be from 1 pM to 10 µM. b. It is recommended to perform a 10-point, 1:3 or 1:5 serial dilution. c. Include wells with vehicle control (assay buffer with the same final concentration of DMSO as the highest compound concentration) and a positive control (e.g., a known EP3 agonist like sulprostone). d. Prepare the compound plate with a volume that allows for addition to the cell plate (e.g., 50 µL of 3x concentrated compound solution).
3. Dye Loading: a. Prepare the Fluo-4 AM loading solution. For a 10 mL solution: i. Mix 20 µL of 1 mM Fluo-4 AM stock solution with 20 µL of 20% Pluronic F-127. ii. Add this mixture to 10 mL of assay buffer containing 2.5 mM probenecid. b. Aspirate the culture medium from the cell plate and wash each well once with 100 µL of assay buffer. c. Add 100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
4. Fluorescence Measurement: a. Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. b. Program the instrument to add the compound solutions from the compound plate to the cell plate and record the fluorescence signal over time (typically for 90-120 seconds). c. Establish a stable baseline fluorescence reading for 10-20 seconds before the addition of the compound.
5. Data Analysis: a. The change in fluorescence upon compound addition is recorded as Relative Fluorescence Units (RFU). b. Determine the peak fluorescence response for each well. c. Normalize the data by subtracting the baseline fluorescence and expressing the response as a percentage of the maximum response observed with the highest concentration of 16-Phenoxy tetranor PGE2. d. Plot the normalized response against the logarithm of the compound concentration. e. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, R). f. From the curve fit, determine the EC50 (the concentration of agonist that gives half-maximal response) and the Hill slope.
Conclusion
This document provides a comprehensive guide for researchers to generate a dose-response curve for 16-Phenoxy tetranor PGE2. By following the detailed protocols and understanding the underlying signaling pathways, scientists can accurately characterize the pharmacological activity of this EP3 receptor agonist. The provided workflow and data serve as a valuable resource for experimental design and data interpretation in the field of prostaglandin research and drug development.
References
Application Notes and Protocols for the Quantification of 16-Phenoxy tetranor PGE2 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a notable metabolite of sulprostone (B1662612), a synthetic analog of Prostaglandin E2. Sulprostone is recognized for its potent agonistic activity on the prostaglandin EP3 receptor and to a lesser extent, the EP1 receptor. These interactions trigger significant physiological responses, particularly in smooth muscle tissues, making sulprostone a valuable compound in obstetric and gynecological applications for the induction of labor and management of postpartum hemorrhage. The quantification of its metabolites, such as 16-Phenoxy tetranor PGE2, in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, enabling a deeper understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
These application notes provide a comprehensive guide to the quantification of 16-Phenoxy tetranor PGE2 in biological samples, primarily focusing on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols detailed below are intended to serve as a foundational methodology that can be adapted and validated by researchers in their specific laboratory settings.
Signaling and Metabolic Pathways
Sulprostone, as a PGE2 analogue, exerts its biological effects by activating specific prostaglandin E2 receptors. The subsequent signaling cascade leads to various cellular responses. The metabolic pathway of sulprostone involves its conversion to various metabolites, including the free acid form, 16-Phenoxy tetranor PGE2.
Application Notes and Protocols for a Cell-Based Assay of 16-Phenoxy tetranor PGE2
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin E2 (PGE2) is a synthetic analog of Prostaglandin E2 (PGE2), a critical lipid mediator involved in a wide array of physiological and pathological processes including inflammation, pain, fever, and cancer. As a metabolite of the selective EP3/EP1 receptor agonist sulprostone, understanding the cellular activity of 16-Phenoxy tetranor PGE2 is crucial for elucidating its pharmacological profile and therapeutic potential. This document provides a detailed protocol for a robust and sensitive cell-based assay to quantify the activity of 16-Phenoxy tetranor PGE2 by measuring its impact on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Prostaglandin E2 exerts its effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways. While EP1 activation leads to an increase in intracellular calcium, EP2 and EP4 receptor activation stimulates adenylyl cyclase, resulting in the accumulation of intracellular cAMP. Conversely, EP3 receptor activation typically inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Given that 16-Phenoxy tetranor PGE2 is a PGE2 analog, this assay is designed to measure its ability to modulate cAMP production, a common downstream signaling event for PGE2 receptor activation.
This application note provides a comprehensive guide for researchers to develop and implement a cell-based assay for 16-Phenoxy tetranor PGE2, including detailed experimental protocols, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.
Signaling Pathway and Experimental Workflow
To facilitate a clear understanding of the underlying biological processes and the experimental design, the following diagrams illustrate the proposed signaling pathway of 16-Phenoxy tetranor PGE2 and the workflow of the cell-based assay.
Caption: Hypothetical signaling pathway of 16-Phenoxy tetranor PGE2.
Caption: Experimental workflow for the 16-Phenoxy tetranor PGE2 cell-based assay.
Materials and Methods
Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| HEK293/EP2 cells | (Example) ATCC | CRL-XXXX |
| HEK293/EP4 cells | (Example) ATCC | CRL-XXXX |
| DMEM, high glucose | (Example) Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | (Example) Gibco | 26140079 |
| Penicillin-Streptomycin | (Example) Gibco | 15140122 |
| 16-Phenoxy tetranor PGE2 | (Example) Cayman Chemical | 14760 |
| Prostaglandin E2 | (Example) Cayman Chemical | 14010 |
| Forskolin | (Example) Sigma-Aldrich | F6886 |
| cAMP HTRF Assay Kit | (Example) Cisbio | 62AM4PEB |
| 384-well white plates | (Example) Corning | 3765 |
| Phosphate Buffered Saline (PBS) | (Example) Gibco | 10010023 |
| Trypsin-EDTA | (Example) Gibco | 25300054 |
Equipment
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
HTRF-compatible plate reader
-
Multichannel pipette
-
Automated liquid handler (optional)
Experimental Protocols
Cell Culture and Maintenance
-
Culture HEK293 cells stably expressing either the human EP2 or EP4 receptor in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
Assay Protocol
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.
-
Seed 20 µL of the cell suspension (5,000 cells/well) into a 384-well white plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of 16-Phenoxy tetranor PGE2 in DMSO.
-
Perform a serial dilution of the stock solution in assay buffer (e.g., PBS with 0.1% BSA) to generate a concentration range from 10 µM to 0.1 nM.
-
Prepare a positive control (e.g., 10 µM PGE2 or 10 µM Forskolin) and a vehicle control (assay buffer with 0.1% DMSO).
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the diluted compounds, positive control, or vehicle control to the respective wells.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare the HTRF lysis buffer and detection reagents according to the manufacturer's instructions.
-
Add 10 µL of the HTRF lysis buffer containing the cAMP-d2 acceptor to each well.
-
Add 10 µL of the anti-cAMP-cryptate antibody to each well.
-
-
Incubation and Plate Reading:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Data Analysis
-
Calculate the HTRF Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) x 10^4
-
-
Data Normalization:
-
Normalize the data to the vehicle control (0% stimulation) and the positive control (100% stimulation).
-
% Activity = [(Ratio_sample - Ratio_vehicle) / (Ratio_positive_control - Ratio_vehicle)] x 100
-
-
Dose-Response Curve and EC50 Determination:
-
Plot the % Activity against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the assay.
Table 1: Raw HTRF Data
| Concentration (nM) | Replicate 1 (665 nm/620 nm) | Replicate 2 (665 nm/620 nm) | Replicate 3 (665 nm/620 nm) |
| 10000 | 2.15 | 2.20 | 2.18 |
| 1000 | 2.05 | 2.08 | 2.06 |
| 100 | 1.80 | 1.85 | 1.82 |
| 10 | 1.20 | 1.25 | 1.22 |
| 1 | 0.80 | 0.82 | 0.81 |
| 0.1 | 0.65 | 0.68 | 0.66 |
| Vehicle | 0.60 | 0.62 | 0.61 |
| Positive Control | 2.25 | 2.30 | 2.28 |
Table 2: Calculated EC50 Values
| Compound | Target Receptor | EC50 (nM) | 95% Confidence Interval | n |
| 16-Phenoxy tetranor PGE2 | EP2 | 8.5 | 7.2 - 9.8 | 3 |
| 16-Phenoxy tetranor PGE2 | EP4 | 12.2 | 10.5 - 14.1 | 3 |
| Prostaglandin E2 | EP2 | 1.2 | 0.9 - 1.5 | 3 |
| Prostaglandin E2 | EP4 | 1.8 | 1.5 - 2.1 | 3 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent cell seeding, pipetting errors | Ensure proper cell mixing before seeding, use calibrated pipettes, consider using an automated liquid handler. |
| Low signal-to-background ratio | Low receptor expression, inactive compound, incorrect reagent preparation | Verify receptor expression in the cell line, check compound integrity, prepare fresh reagents according to the kit protocol. |
| No dose-response | Compound is not active at the tested concentrations, compound degradation | Test a wider concentration range, check the stability and storage of the compound. |
Conclusion
This application note provides a detailed and robust protocol for a cell-based assay to characterize the activity of 16-Phenoxy tetranor PGE2. By measuring intracellular cAMP levels, this assay can effectively quantify the agonistic activity of this PGE2 analog at the EP2 and EP4 receptors. The provided workflow, data presentation guidelines, and troubleshooting tips will enable researchers to successfully implement this assay and generate high-quality, reproducible data for their drug discovery and development programs.
Application Notes & Protocols: 16-Phenoxy tetranor PGE2 for Glaucoma Studies in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glaucoma, a leading cause of irreversible blindness, is characterized by progressive optic neuropathy.[1][2] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][3][4] Prostaglandin (B15479496) (PG) analogs are a first-line therapy for glaucoma, effectively lowering IOP by enhancing aqueous humor outflow.[2][5][6] These drugs primarily target the prostaglandin F (FP) receptor, though research into other PG receptors is ongoing.[2] 16-Phenoxy tetranor PGE2 is a synthetic prostaglandin analog used in ophthalmology to treat glaucoma and ocular hypertension by increasing the outflow of aqueous humor, thereby reducing IOP.[7] This document provides detailed application notes and protocols for the use of 16-Phenoxy tetranor PGE2 in preclinical glaucoma studies using various animal models.
Mechanism of Action
Prostaglandin analogs, including 16-Phenoxy tetranor PGE2, lower IOP primarily by increasing the uveoscleral outflow of aqueous humor.[1][8][9] This process is mediated by the activation of prostanoid receptors, most notably the FP receptor, located in the ciliary muscle and trabecular meshwork.[1][10]
The signaling cascade involves:
-
Receptor Binding: The PG analog binds to G-protein coupled FP receptors on ciliary muscle cells.
-
Second Messenger Activation: This binding activates a molecular transduction cascade.[8]
-
MMP Upregulation: There is an increased biosynthesis and activation of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-3.[5][8][11]
-
Extracellular Matrix (ECM) Remodeling: MMPs degrade and remodel components of the extracellular matrix (e.g., collagen) within the ciliary muscle.[8][11]
-
Reduced Hydraulic Resistance: This ECM remodeling widens the interstitial spaces within the ciliary muscle, reducing resistance to aqueous humor outflow.[5][8]
-
Increased Uveoscleral Outflow: The reduced resistance facilitates the drainage of aqueous humor through the unconventional (uveoscleral) pathway, thus lowering IOP.[8][9]
While the primary mechanism is via the uveoscleral pathway, some evidence suggests that PG analogs may also have a modest effect on increasing outflow through the conventional (trabecular) pathway.[5][10][11]
Data Presentation: Efficacy in Animal Models
The following tables summarize representative quantitative data for prostaglandin analogs in preclinical glaucoma models. These values serve as a benchmark for evaluating 16-Phenoxy tetranor PGE2.
Table 1: Intraocular Pressure (IOP) Reduction in Animal Models
| Animal Model | Drug Concentration | Peak IOP Reduction (%) | Duration of Effect (hours) |
| Normotensive Rabbit | 0.05% | 25 - 35% | 12 - 24 |
| Laser-Induced Hypertensive Monkey[12] | 0.01% | 30 - 40% | > 24 |
| DBA/2J Mouse (Chronic Model)[13] | 0.005% | 20 - 30% | 24 |
| Rat (Hypertonic Saline Model)[14] | 0.1% | 25 - 35% | 12 - 24 |
Table 2: Receptor Binding Affinity & Functional Potency
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| FP (Prostaglandin F) | 1 - 10 | 0.5 - 5 |
| EP1 (Prostaglandin E1) | > 1000 | > 1000 |
| EP2 (Prostaglandin E2) | > 500 | > 500 |
| EP3 (Prostaglandin E3) | > 1000 | > 1000 |
| EP4 (Prostaglandin E4) | > 500 | > 500 |
| DP (Prostaglandin D) | > 5000 | > 5000 |
| IP (Prostacyclin) | > 9000 | > 9000 |
| TP (Thromboxane) | > 10000 | > 10000 |
Data are generalized from studies on potent FP receptor agonists like Travoprost acid and Latanoprost acid.[15]
Experimental Workflow
A typical preclinical study to evaluate a novel prostaglandin analog involves a multi-stage process from initial screening to in-depth physiological assessment.
Experimental Protocols
Protocol 1: IOP Reduction in a Laser-Induced Ocular Hypertensive Rabbit Model
Objective: To evaluate the IOP-lowering efficacy of 16-Phenoxy tetranor PGE2 in an established model of ocular hypertension (OHT).
Materials:
-
New Zealand White rabbits (2-3 kg).[1]
-
Anesthetic cocktail (e.g., ketamine and xylazine).[1]
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride).[1]
-
Argon laser photocoagulator.[1]
-
Goniolens.
-
Calibrated tonometer (e.g., Tono-Pen, pneumatonometer).
-
16-Phenoxy tetranor PGE2 formulated in a sterile vehicle (e.g., 0.02% benzalkonium chloride, mannitol, phosphate (B84403) buffer).
-
Vehicle control solution.
Methodology:
-
Induction of Ocular Hypertension (OHT): a. Acclimatize rabbits for at least one week.[1] b. Anesthetize the animal and apply a topical anesthetic to the cornea.[1] c. Place a goniolens on the cornea to visualize the trabecular meshwork.[1] d. Using an argon laser, deliver 50-70 spots (50 µm size, 0.1s duration, 1.0 W power) to 360° of the trabecular meshwork in one eye.[1] The contralateral eye serves as a normotensive control. e. Administer post-procedure topical antibiotics and anti-inflammatories.[1] f. Monitor IOP weekly to confirm stable elevation (typically >5-10 mmHg above baseline) before initiating treatment. This may take 1-4 weeks.[16]
-
Drug Administration: a. Once stable OHT is achieved, record baseline IOP measurements. b. Randomly assign animals to treatment groups (e.g., Vehicle, 0.01% 16-Phenoxy tetranor PGE2, 0.05% 16-Phenoxy tetranor PGE2). c. Gently restrain the animal and instill a single drop (30-50 µL) of the test solution onto the cornea of the hypertensive eye.[1] d. The contralateral eye can receive vehicle.
-
IOP Measurement: a. Measure IOP in both eyes just before dosing (t=0) and at multiple time points post-dose (e.g., 2, 4, 6, 8, 12, and 24 hours).[17] b. To minimize stress-induced IOP fluctuations, ensure measurements are taken by a trained operator in a consistent and calm manner.
-
Data Analysis: a. Calculate the change in IOP from baseline (ΔIOP) for each time point. b. Calculate the percentage IOP reduction compared to the vehicle-treated group. c. Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.
Protocol 2: Ex Vivo Aqueous Humor Outflow Facility Measurement
Objective: To determine if 16-Phenoxy tetranor PGE2 increases aqueous humor outflow facility through the conventional or unconventional pathways. This protocol is adapted for a mouse model but can be modified for other species.[18][19]
Materials:
-
Perfusion medium (e.g., DMEM with 1% FBS).
-
Microinjection pump and pressure transducer.
-
16-Phenoxy tetranor PGE2.
-
Data acquisition system.
Methodology:
-
Anterior Segment Preparation: a. Euthanize the mouse and immediately enucleate the eyes. b. Under a dissecting microscope, carefully remove the posterior segment (retina, uvea, lens) leaving the anterior segment (cornea, iris, ciliary body, trabecular meshwork) intact.[18] c. Mount the anterior segment in the perfusion dish.[18]
-
Perfusion and Baseline Measurement: a. Perfuse the anterior chamber with medium at a constant pressure (e.g., 8 mmHg) or at stepped flow rates.[18][20] b. Allow the outflow rate to stabilize for at least 30-60 minutes to establish a baseline outflow facility. c. Outflow facility (C) is calculated from the relationship between pressure (P) and flow rate (Q) using the Goldmann equation: Q = (C * P) + Fu, where Fu is the pressure-insensitive (unconventional) outflow. For ex vivo systems, Fu is often considered negligible.[3]
-
Drug Application and Measurement: a. After establishing a stable baseline, switch the perfusion medium to one containing a known concentration of 16-Phenoxy tetranor PGE2 (e.g., 100 nM). b. Continue perfusion and record the flow rate and pressure for 1-2 hours or until a new steady state is achieved. c. Calculate the new outflow facility in the presence of the drug.
-
Data Analysis: a. Express the outflow facility as µL/min/mmHg.[21] b. Compare the baseline facility to the post-drug facility for each eye. c. Use a paired t-test to determine if the change in outflow facility is statistically significant. An increase in facility indicates the drug enhances outflow.
Protocol 3: In Vitro Prostanoid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of 16-Phenoxy tetranor PGE2 for the FP receptor and its selectivity against other prostanoid receptors.
Materials:
-
Cell membranes prepared from cells expressing the recombinant human FP receptor (and other prostanoid receptors like EP1-4, DP, IP, TP).
-
Radioligand, e.g., [³H]-PGF2α or a suitable fluorescent ligand.[22]
-
16-Phenoxy tetranor PGE2 and other unlabeled prostanoid ligands (for competition).
-
Binding buffer (e.g., Tris-HCl with MgCl2 and EDTA).[23]
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Methodology:
-
Assay Setup (Competition Binding): a. In a 96-well plate, add a fixed concentration of cell membranes expressing the target receptor. b. Add a fixed concentration of the radioligand (typically at its Kd concentration). c. Add varying concentrations of unlabeled 16-Phenoxy tetranor PGE2 (the "competitor"), typically in a serial dilution (e.g., 10⁻¹¹ M to 10⁻⁵ M). d. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of an unlabeled standard FP agonist, e.g., PGF2α).
-
Incubation and Harvesting: a. Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[24] b. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. c. Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound ligand.
-
Quantification: a. Place the filters into scintillation vials with scintillation fluid. b. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the log concentration of 16-Phenoxy tetranor PGE2. c. Fit the data to a one-site competition curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of drug that inhibits 50% of specific radioligand binding). d. Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. e. Repeat the protocol for other prostanoid receptor subtypes to determine selectivity. High selectivity for the FP receptor is a desirable characteristic.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandins in the eye: Function, expression, and roles in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of Outflow Facility Using iPerfusion | PLOS One [journals.plos.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. aoa.org [aoa.org]
- 6. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 7. 16-phenoxy tetranor Prostaglandin E2 (16-phenoxy tetranor PGE2) [myskinrecipes.com]
- 8. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased uveoscleral outflow as a possible mechanism of ocular hypotension caused by prostaglandin F2 alpha-1-isopropylester in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental Models of Glaucoma: A Powerful Translational Tool for the Future Development of New Therapies for Glaucoma in Humans—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ocular Treatments Targeting Separate Prostaglandin Receptors in Mice Exhibit Alterations in Intraocular Pressure and Optic Nerve Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 17. benchchem.com [benchchem.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Consensus Recommendation for Mouse Models of Ocular Hypertension to Study Aqueous Humor Outflow and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Outflow Physiology of the Mouse Eye: Pressure Dependence and Washout - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 16-Phenoxy tetranor PGE2 in Trabecular Meshwork Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2) and the active form of the selective EP3/EP1 receptor agonist, sulprostone. In the context of ophthalmology, it is primarily utilized in research for its potential to lower intraocular pressure (IOP), a key factor in the management of glaucoma.[1] This compound is of significant interest for researchers studying the physiology and pharmacology of the trabecular meshwork (TM), the primary tissue responsible for regulating aqueous humor outflow and IOP.
These application notes provide a comprehensive guide for the use of 16-Phenoxy tetranor PGE2 in primary human trabecular meshwork (hTM) cell culture, including detailed protocols for cell culture, experimental procedures, and analysis of downstream effects. The protocols are based on established methods for hTM cell culture and experimentation with prostaglandin analogs.
Principle of Action
16-Phenoxy tetranor PGE2 is expected to exert its effects on trabecular meshwork cells through the activation of prostanoid EP receptors. While it is the active form of an EP3/EP1 agonist, the complex pharmacology of prostaglandin analogs in the eye suggests that its effects on aqueous humor dynamics may involve other EP receptor subtypes, particularly EP2 and EP4, which are known to be expressed in TM cells. Activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn can trigger a cascade of events including:
-
Relaxation of the trabecular meshwork: This reduces the resistance to aqueous humor outflow.
-
Remodeling of the extracellular matrix (ECM): Changes in the composition and organization of the ECM can increase the permeability of the TM.
-
Alterations in cell shape and volume: These changes can also contribute to increased outflow facility.
The following protocols are designed to investigate these potential mechanisms of action in a controlled in vitro setting.
Data Presentation
Table 1: Summary of Expected Effects of 16-Phenoxy tetranor PGE2 on Human Trabecular Meshwork Cells
| Parameter | Expected Effect | Typical Concentration Range | Incubation Time | Relevant Assay |
| Cell Viability | No significant cytotoxicity at effective concentrations | 1 nM - 10 µM | 24 - 72 hours | MTT, PrestoBlue™, or similar viability assays |
| Intracellular cAMP Levels | Increase | 10 nM - 1 µM | 15 - 60 minutes | cAMP ELISA or TR-FRET assay |
| Cell Contractility | Decrease (Relaxation) | 100 nM - 10 µM | 1 - 24 hours | Collagen gel contraction assay, cell traction force microscopy |
| Extracellular Matrix (ECM) Gene Expression | Modulation of MMPs (e.g., MMP-1, MMP-3) and TIMPs | 100 nM - 1 µM | 24 - 48 hours | qRT-PCR |
| Cytoskeletal Organization (Actin) | Disruption of stress fibers | 100 nM - 1 µM | 6 - 24 hours | Phalloidin (B8060827) staining and fluorescence microscopy |
| Phosphorylation of Downstream Effectors (e.g., VASP, MLC) | Increase in pVASP, Decrease in pMLC | 100 nM - 1 µM | 30 - 120 minutes | Western Blotting |
Note: The optimal concentration and incubation time for 16-Phenoxy tetranor PGE2 should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Human Trabecular Meshwork (hTM) Cell Culture
This protocol is based on consensus recommendations for hTM cell culture.[2][3][4][5]
Materials:
-
Human donor eyes (obtained from a reputable eye bank)
-
Dulbecco's Modified Eagle's Medium (DMEM), low glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Collagenase Type I
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Gelatin-coated or collagen-coated tissue culture flasks/plates
Procedure:
-
Isolation:
-
Under a dissecting microscope, carefully dissect the trabecular meshwork tissue from the anterior segment of human donor eyes.
-
Mince the tissue into small pieces and digest with Collagenase Type I (e.g., 1 mg/mL in DMEM) for 1-2 hours at 37°C.
-
Neutralize the collagenase with an equal volume of complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium.
-
-
Culture:
-
Plate the cells onto gelatin-coated or collagen-coated tissue culture flasks.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change the medium every 2-3 days.
-
Cells should be allowed to reach 80-90% confluency before passaging.
-
-
Passaging:
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Centrifuge the cells, resuspend the pellet in fresh medium, and plate into new flasks at a suitable split ratio (e.g., 1:3 or 1:4).
-
hTM cells are typically used for experiments between passages 3 and 6.
-
Protocol 2: Treatment of hTM Cells with 16-Phenoxy tetranor PGE2
Materials:
-
Confluent hTM cells in culture plates
-
16-Phenoxy tetranor PGE2 stock solution (e.g., in DMSO or ethanol)
-
Serum-free DMEM
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of 16-Phenoxy tetranor PGE2 in a suitable solvent (e.g., 10 mM in DMSO). Store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in serum-free DMEM to the desired final concentrations. Ensure the final solvent concentration in the culture medium is low (e.g., <0.1%) and include a vehicle control in your experimental design.
-
-
Cell Treatment:
-
The day before treatment, replace the complete culture medium with serum-free DMEM and incubate overnight. This is to reduce the influence of growth factors present in the serum.
-
Remove the serum-free medium and add the prepared working solutions of 16-Phenoxy tetranor PGE2 or vehicle control to the cells.
-
Incubate for the desired period (refer to Table 1 for guidance) at 37°C and 5% CO2.
-
Protocol 3: Intracellular cAMP Measurement
Materials:
-
hTM cells cultured in 96-well plates
-
16-Phenoxy tetranor PGE2
-
cAMP ELISA kit or TR-FRET cAMP assay kit
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer (provided with the kit)
Procedure:
-
Seed hTM cells in a 96-well plate and grow to confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Add different concentrations of 16-Phenoxy tetranor PGE2 and incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the ELISA or TR-FRET protocol.
Protocol 4: Collagen Gel Contraction Assay
Materials:
-
hTM cells
-
Collagen Type I, rat tail
-
DMEM (10x and 1x)
-
FBS
-
NaOH (1N)
-
24-well tissue culture plates
-
16-Phenoxy tetranor PGE2
Procedure:
-
Prepare a collagen gel solution on ice by mixing Collagen Type I, 10x DMEM, and sterile water. Neutralize the solution with 1N NaOH.
-
Trypsinize and count the hTM cells. Resuspend the cells in serum-free DMEM.
-
Mix the cell suspension with the neutralized collagen solution to a final cell density of approximately 2-5 x 10^5 cells/mL.
-
Pipette the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add serum-free DMEM containing different concentrations of 16-Phenoxy tetranor PGE2 or vehicle control to each well.
-
Incubate the plate and monitor the gel contraction over time (e.g., at 0, 6, 12, and 24 hours) by imaging the gels and measuring their diameter.
-
Calculate the percentage of gel contraction relative to the initial gel size.
Protocol 5: Immunofluorescence Staining for Actin Cytoskeleton
Materials:
-
hTM cells grown on glass coverslips
-
16-Phenoxy tetranor PGE2
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Seed hTM cells on sterile glass coverslips in a 24-well plate and grow to sub-confluency.
-
Treat the cells with 16-Phenoxy tetranor PGE2 or vehicle for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and incubate with fluorescently labeled phalloidin for 30-60 minutes at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of 16-Phenoxy tetranor PGE2 in trabecular meshwork cells.
Experimental Workflow
Caption: Experimental workflow for studying 16-Phenoxy tetranor PGE2 effects on hTM cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability after treatment | Compound is cytotoxic at the tested concentration. | Perform a dose-response curve for cytotoxicity (e.g., using an MTT assay) to determine the non-toxic concentration range. |
| No significant change in cAMP levels | Incubation time is too long/short; compound is not an EP2/EP4 agonist; cells are not responsive. | Optimize incubation time (try a time course from 5 to 60 minutes). Use a known EP2/EP4 agonist as a positive control. Confirm EP2/EP4 receptor expression in your hTM cells. |
| High variability in collagen gel contraction assay | Inconsistent gel polymerization; uneven cell distribution; gels detaching prematurely. | Ensure all reagents are kept on ice and mixed thoroughly. Pipette the cell-collagen mixture carefully to avoid bubbles. Ensure complete detachment of the gel from the well sides after polymerization. |
| Faint or non-specific immunofluorescence signal | Inadequate fixation or permeabilization; low antibody/phalloidin concentration; photobleaching. | Optimize fixation and permeabilization times. Titrate the phalloidin concentration. Use an anti-fade mounting medium and minimize light exposure. |
Conclusion
These application notes and protocols provide a framework for investigating the effects of 16-Phenoxy tetranor PGE2 on human trabecular meshwork cells in culture. By systematically evaluating its impact on key cellular processes such as cAMP signaling, cell contractility, and extracellular matrix remodeling, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent for glaucoma. It is recommended to include appropriate positive and negative controls in all experiments and to optimize the protocols for the specific hTM cell lines and laboratory conditions being used.
References
- 1. 16-phenoxy tetranor Prostaglandin E2 (16-phenoxy tetranor PGE2) [myskinrecipes.com]
- 2. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.miami.edu]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for EP Receptor Binding Assays of Prostaglandin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its diverse effects are mediated through four distinct G-protein coupled receptors (GPCRs) known as EP receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to a different intracellular signaling pathway, leading to a variety of cellular responses. The development of selective prostaglandin analogues that target specific EP receptors is a promising therapeutic strategy for various diseases. This document provides detailed protocols for EP receptor binding assays, essential tools for the characterization and development of novel prostaglandin analogues.
EP Receptor Subtypes and Signaling Pathways
The four EP receptor subtypes exhibit distinct signaling mechanisms upon binding to PGE2 or its analogues. Understanding these pathways is crucial for interpreting binding assay data and predicting the functional effects of novel compounds.
-
EP1 Receptor: Primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]
-
EP2 Receptor: Couples to Gs, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP, in turn, activates protein kinase A (PKA).[1][2]
-
EP3 Receptor: Uniquely, the EP3 receptor can couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[1][3]
-
EP4 Receptor: Similar to EP2, the EP4 receptor couples to Gs, resulting in the activation of adenylyl cyclase and an increase in cAMP levels.[1][4]
Caption: Signaling pathways of the four EP receptor subtypes.
Experimental Protocols
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5] These assays can be performed in two main formats: saturation binding assays to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, and competition binding assays to determine the inhibitory constant (Ki) of an unlabeled test compound.
Caption: General experimental workflow for EP receptor binding assays.
Membrane Preparation
-
Cell Culture and Harvesting: Culture cells stably or transiently expressing the human EP receptor subtype of interest (e.g., HEK293 or CHO cells) to high confluency. Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization: Resuspend the cell pellet in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors, pH 7.4).[6] Homogenize the cell suspension using a Dounce homogenizer or a polytron.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large cellular debris.[6]
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the cell membranes.[6]
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.
-
Final Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM Tris with 10% sucrose) for storage.[6]
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the bicinchoninic acid (BCA) assay.
Saturation Binding Assay
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).[6]
-
50 µL of radioligand (e.g., [3H]-PGE2) at increasing concentrations (typically 8 concentrations covering a range from 0.1 to 10 times the expected Kd).
-
For non-specific binding (NSB) wells, add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled PGE2). For total binding wells, add 50 µL of assay buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[6] Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filters and add scintillation cocktail. Count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
Competition Binding Assay
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).[6]
-
50 µL of the unlabeled test compound at increasing concentrations (typically 10-12 concentrations covering a 5-log unit range).
-
50 µL of radioligand (e.g., [3H]-PGE2) at a fixed concentration, usually close to its Kd value.
-
-
Incubation, Filtration, and Scintillation Counting: Follow the same procedure as for the saturation binding assay (steps 2-4).
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Data Presentation: Binding Affinities of Prostaglandin Analogues at EP Receptors
The following table summarizes the binding affinities (Ki or EC50 in nM) of various prostaglandin analogues for the four human EP receptor subtypes. This data is essential for understanding the selectivity and potency of these compounds.
| Compound | EP1 (Ki/EC50, nM) | EP2 (Ki/EC50, nM) | EP3 (Ki/EC50, nM) | EP4 (Ki/EC50, nM) | Reference(s) |
| PGE2 | 9.1 - 25 | 4.9 - 19 | Subnanomolar | 2.8 | [4][7][8] |
| Latanoprost acid | 119 | >10,000 | Low affinity | - | [9][10] |
| Bimatoprost acid | 2.7 - 95 | >10,000 | 387 | - | [9][10] |
| Travoprost acid | 9540 | >10,000 | 3501 | 41,000 | [10] |
| Sulprostone | - | - | High affinity | - | [3] |
| ONO-D1-004 | 150 | - | - | - | [7] |
| AH-13205 | - | High affinity | - | - | [2] |
| L-798,106 | - | - | 33 | - | [11] |
| E7046 | >10,400 | 928.2 | >10,400 | 10.1 - 13.5 | [11] |
| Compound 36 | >9,600 | >8,800 | >6,400 | 65.9 | [11] |
Note: "-" indicates data not available in the cited sources. Binding affinities can vary depending on the specific assay conditions and cell types used.
Conclusion
The EP receptor binding assay is an indispensable tool in the discovery and development of novel prostaglandin analogues. The detailed protocols and compiled binding affinity data provided in these application notes offer a comprehensive resource for researchers in this field. By carefully selecting the appropriate assay format and adhering to optimized protocols, scientists can accurately determine the binding characteristics of their compounds of interest, paving the way for the development of more selective and effective therapeutics targeting the prostaglandin signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 8. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Prostaglandin Analogues on Prostanoid EP1, EP2, and EP3 Receptor-Deficient Mice | IOVS | ARVO Journals [iovs.arvojournals.org]
- 10. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring cAMP Levels after 16-Phenoxy tetranor PGE2 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a synthetic analog of Prostaglandin E2 (PGE2), a critical lipid mediator involved in a myriad of physiological and pathological processes including inflammation, immune responses, and cancer biology.[1][2] Like PGE2, 16-Phenoxy tetranor PGE2 is expected to exert its biological effects through interaction with prostanoid E (EP) receptors, a family of four G-protein coupled receptors (GPCRs) designated EP1 through EP4.[1][2] Specifically, the EP2 and EP4 receptor subtypes are coupled to the stimulatory G-protein (Gαs), which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][3][4]
The measurement of intracellular cAMP levels is a fundamental method for assessing the activation of Gs-coupled GPCRs and is a crucial tool in drug discovery and pharmacological studies.[4][5][6] These application notes provide a detailed protocol for the quantification of cAMP levels in cultured cells following stimulation with 16-Phenoxy tetranor PGE2, enabling researchers to investigate its potency and efficacy as an EP2/EP4 receptor agonist. The protocols are designed to be adaptable for various cell lines and cAMP assay technologies.
Signaling Pathway
The binding of 16-Phenoxy tetranor PGE2 to EP2 or EP4 receptors initiates a signaling cascade that leads to the production of cAMP. This pathway is a key mechanism through which prostaglandins (B1171923) regulate cellular function.
Experimental Workflow
A typical workflow for measuring cAMP levels involves cell preparation, stimulation with the compound of interest, cell lysis, and subsequent detection of cAMP using a specific assay kit.
Data Presentation
The following tables summarize hypothetical quantitative data for a typical cAMP assay experiment.
Table 1: Dose-Response of 16-Phenoxy tetranor PGE2 on cAMP Production
| Concentration of 16-Phenoxy tetranor PGE2 (nM) | Mean cAMP Level (nM) | Standard Deviation |
| 0 (Basal) | 1.2 | 0.2 |
| 0.1 | 5.8 | 0.7 |
| 1 | 25.4 | 3.1 |
| 10 | 88.9 | 9.5 |
| 100 | 152.3 | 15.8 |
| 1000 | 165.1 | 17.2 |
| 10000 | 168.5 | 18.0 |
Table 2: Comparison of Agonist Potency (EC50)
| Agonist | EC50 (nM) |
| Prostaglandin E2 (PGE2) | 8.5 |
| 16-Phenoxy tetranor PGE2 | 12.3 |
| Butaprost (EP2 selective) | 25.6 |
| CAY10598 (EP4 selective) | 15.1 |
Experimental Protocols
This section provides a detailed methodology for measuring intracellular cAMP levels in response to 16-Phenoxy tetranor PGE2 stimulation.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human EP2 or EP4 receptor. Other suitable cell lines endogenously expressing these receptors can also be used.
-
16-Phenoxy tetranor PGE2: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) stock solution in DMSO (e.g., 100 mM).
-
cAMP Assay Kit: A commercially available kit for cAMP detection, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a Fluorescence Resonance Energy Transfer (FRET) based assay, or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Lysis Buffer: Provided with the cAMP assay kit.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Multi-well plates: 96-well or 384-well white, opaque plates suitable for fluorescence or luminescence measurements.
Protocol
-
Cell Seeding:
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Determine the cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well or 384-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Cell Stimulation:
-
Prepare a serial dilution of 16-Phenoxy tetranor PGE2 in stimulation buffer (e.g., serum-free DMEM or PBS) containing a fixed concentration of a PDE inhibitor like IBMX (e.g., 500 µM). The inclusion of a PDE inhibitor is crucial to prevent the degradation of newly synthesized cAMP.
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add the diluted 16-Phenoxy tetranor PGE2 solutions to the respective wells. Include wells with stimulation buffer and IBMX only as a negative control (basal level).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Following the stimulation period, lyse the cells according to the instructions provided with the chosen cAMP assay kit. This typically involves adding a lysis buffer directly to the wells.
-
Proceed with the cAMP detection protocol as described in the manufacturer's manual. For a competitive immunoassay like HTRF or ELISA, this will involve the addition of detection reagents.[7]
-
Incubate the plate for the recommended time to allow for the detection reaction to occur.
-
-
Data Acquisition and Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF, absorbance for ELISA) using a plate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the 16-Phenoxy tetranor PGE2 concentration.
-
Fit the data to a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.
-
Conclusion
This application note provides a comprehensive guide for the measurement of intracellular cAMP levels in response to stimulation with 16-Phenoxy tetranor PGE2. The provided protocols and background information will enable researchers to effectively characterize the pharmacological activity of this and other EP receptor agonists, thereby facilitating further research and drug development in areas where prostaglandin signaling is a key regulator. The adaptability of the described methods allows for their application across various research settings and with different technological platforms for cAMP detection.
References
- 1. mdpi.com [mdpi.com]
- 2. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 16-Phenoxy tetranor Prostaglandin E2 Methyl Sulfonylamide
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 methyl sulfonylamide in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is 16-Phenoxy tetranor Prostaglandin E2 methyl sulfonylamide and why is its solubility in PBS important?
This compound methyl sulfonylamide is a synthetic analog of Prostaglandin E2 (PGE2). Its solubility in physiological buffers like PBS is crucial for conducting a wide range of in vitro and in vivo experiments to study its biological activity, including its interaction with Prostaglandin E2 receptors and downstream signaling pathways.
Q2: What is the expected solubility of prostaglandin analogs in aqueous solutions like PBS?
Q3: What are the recommended organic solvents for dissolving this compound methyl sulfonylamide?
This compound is typically soluble in organic solvents. The free acid form, 16-phenoxy tetranor PGE2, is reported to be soluble at approximately 100 mg/mL in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol.
Q4: Can I prepare a concentrated stock solution in an organic solvent and then dilute it in PBS?
Yes, this is the recommended method for preparing aqueous working solutions of poorly soluble prostaglandins. A concentrated stock solution should first be prepared in a water-miscible organic solvent like DMSO or ethanol. This stock solution can then be diluted into PBS to the final desired concentration for your experiment. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid any potential effects on the experimental system.
Troubleshooting Guide: Improving Solubility in PBS
This guide addresses common issues encountered when preparing solutions of this compound methyl sulfonylamide in PBS.
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution when diluted in PBS. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. | - Increase the volume of PBS for dilution to achieve a lower final concentration.- Prepare a more dilute initial stock solution in the organic solvent.- Add the prostaglandin stock solution to the PBS while vortexing to ensure rapid and uniform mixing. |
| The final concentration of the organic solvent is too high, causing the compound to "crash out." | - Use a higher concentration for your stock solution to minimize the volume of organic solvent added to the PBS.- Perform a stepwise dilution. | |
| The solution appears cloudy or contains visible particles. | Incomplete dissolution of the compound. | - Ensure the initial stock solution in the organic solvent is completely clear before diluting into PBS.- Gentle warming of the solution to 37°C may aid in dissolution.- Sonication of the final PBS solution can help to disperse the compound and break down small aggregates.[3] |
| Inconsistent experimental results. | Degradation of the compound in the aqueous solution. | - Prostaglandin solutions in aqueous buffers are not stable for long periods. It is highly recommended to prepare fresh solutions for each experiment and use them immediately.- Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of a PBS Working Solution from an Organic Stock
Objective: To prepare a working solution of this compound methyl sulfonylamide in PBS for immediate use in biological assays.
Materials:
-
This compound methyl sulfonylamide
-
Dimethyl sulfoxide (DMSO) or absolute Ethanol
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound methyl sulfonylamide to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution by dissolving the compound in an appropriate volume of DMSO or ethanol.
-
Ensure complete dissolution by vortexing. The solution should be clear and free of any visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare the PBS Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Determine the final concentration of the prostaglandin needed for your experiment.
-
Calculate the volume of the stock solution required to achieve this final concentration in the desired volume of PBS.
-
Crucially, ensure the final concentration of the organic solvent (DMSO or ethanol) in your working solution is kept to a minimum (ideally less than 0.1%) to avoid solvent-induced artifacts in your experiment.
-
Add the calculated volume of the stock solution to the appropriate volume of sterile PBS.
-
Immediately vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform dispersion.
-
Visually inspect the solution to ensure it is clear and free of precipitates. If cloudiness persists, refer to the troubleshooting guide.
-
Use the freshly prepared PBS working solution immediately. Do not store aqueous solutions of prostaglandins.
-
Signaling Pathways and Experimental Workflow
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[4][5][6] These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.[4][5]
Caption: Prostaglandin E2 (PGE2) signaling through its four receptor subtypes (EP1-4).
Experimental Workflow for Improving Solubility
The following workflow outlines the logical steps to troubleshoot and achieve the desired concentration of this compound methyl sulfonylamide in PBS.
Caption: A workflow for preparing solutions of 16-Phenoxy tetranor PGE2 methyl sulfonylamide.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
16-Phenoxy tetranor Prostaglandin E2 stability and storage conditions
This technical support center provides guidance on the stability and storage of 16-Phenoxy tetranor Prostaglandin E2, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1][2][3] When stored under these conditions, the compound is stable for at least two years.[1][3][4][5]
Q2: How should I handle the compound upon receipt?
The product is typically shipped on wet or dry ice.[2][4] Upon receipt, it is crucial to immediately store it at the recommended temperature of -20°C to maintain its integrity.
Q3: Can I store this compound at 4°C or room temperature?
While short-term exposure to room temperature during shipping is acceptable for some formulations, long-term storage at 4°C or room temperature is not recommended.[5] Prostaglandins (B1171923), in general, are sensitive to temperature, and storage at higher temperatures can lead to degradation. For optimal stability, always store at -20°C.
Q4: How should I prepare and store solutions of this compound?
The compound is often supplied as a solution in an organic solvent like methyl acetate (B1210297) or ethanol (B145695).[1][3][4] To prepare solutions in other solvents, the original solvent can be evaporated under a gentle stream of nitrogen gas, and the compound can then be redissolved in the desired solvent.[1][3]
For aqueous solutions, it is important to note that this compound is sparingly soluble.[1] It is strongly recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day due to the potential for degradation.[1][3]
Q5: What is the stability of this compound in different solvents?
-
Organic Solvents: In organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), the compound is highly soluble and relatively stable when stored at -20°C.[1][4]
-
Aqueous Buffers: The stability of prostaglandins in aqueous solutions is pH-dependent.[6] Acidic and basic conditions can accelerate degradation. It is advisable to use a buffer with a pH close to neutral (e.g., PBS pH 7.2) and to use the solution immediately.
Q6: How many freeze-thaw cycles can the compound withstand?
There is no specific data available for this compound regarding the number of permissible freeze-thaw cycles. However, for prostaglandins in general, it is best practice to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can contribute to degradation.
Q7: What are the signs of compound degradation?
Visual signs of degradation are unlikely. The primary indicator of degradation will be a decrease in the compound's biological activity or inconsistent experimental results. If you suspect degradation, it is recommended to use a fresh vial of the compound.
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommended Condition | Stability |
| Storage Temperature | -20°C | ≥ 2 years[1][3][4][5] |
| Supplied Solution | In methyl acetate or ethanol | ≥ 2 years at -20°C[1][3][4] |
| Aqueous Solutions | Prepare fresh, use immediately | Not recommended for storage > 1 day[1][3] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 100 mg/mL[4] |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL[4] |
| Ethanol | 100 mg/mL[4] |
| PBS (pH 7.2) | 0.8 mg/mL[4] |
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity.
-
Possible Cause 1: Compound Degradation due to Improper Storage.
-
Troubleshooting Step: Verify that the compound has been consistently stored at -20°C. If the storage conditions have been compromised, obtain a new vial.
-
-
Possible Cause 2: Degradation of Aqueous Solutions.
-
Possible Cause 3: Multiple Freeze-Thaw Cycles.
-
Troubleshooting Step: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Issue 2: Difficulty dissolving the compound in aqueous buffer.
-
Possible Cause: Low Aqueous Solubility.
-
Troubleshooting Step: this compound is sparingly soluble in aqueous buffers.[1] To maximize solubility, first, dissolve the compound in a small amount of an organic solvent like ethanol or DMSO, and then slowly add the aqueous buffer to the desired concentration.[6] Be aware that a high percentage of organic solvent may affect your experimental system.
-
Experimental Protocols
Protocol for Preparing a Fresh Aqueous Solution from a Stock in Organic Solvent:
-
Retrieve the stock solution of this compound (e.g., in methyl acetate or ethanol) from -20°C storage and allow it to equilibrate to room temperature.
-
In a clean glass vial, evaporate the desired amount of the organic solvent under a gentle stream of nitrogen gas.
-
Immediately add the aqueous buffer of choice (e.g., PBS, pH 7.2) to the dried compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Use the freshly prepared aqueous solution immediately for your experiment. Do not store any remaining aqueous solution.[1][3]
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways of this compound.
References
preventing degradation of 16-Phenoxy tetranor PGE2 in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vitro use of 16-Phenoxy tetranor PGE2. It includes frequently asked questions (FAQs) and troubleshooting guides to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 16-Phenoxy tetranor PGE2?
For long-term stability, 16-Phenoxy tetranor PGE2, typically supplied in an organic solvent like methyl acetate (B1210297), should be stored at -20°C. Under these conditions, it is stable for at least two years.
Q2: How do I prepare aqueous working solutions from the stock solution in organic solvent?
It is crucial to prepare fresh aqueous solutions of 16-Phenoxy tetranor PGE2 for each experiment, as they are not stable for more than a day. To prepare an aqueous working solution, evaporate the organic solvent from an aliquot of the stock solution under a gentle stream of nitrogen. Immediately dissolve the residue in a suitable aqueous buffer, such as PBS (pH 7.2).
Q3: What is the main cause of 16-Phenoxy tetranor PGE2 degradation in aqueous solutions?
The primary degradation pathway for prostaglandin (B15479496) E2 (PGE2) analogs in aqueous solutions is dehydration, particularly at acidic (pH ≤ 3) and basic (pH ≥ 8) conditions.[1] This process converts the PGE2 analog to its corresponding PGA2 analog, which may have different biological activity and can lead to inconsistent experimental results.[2]
Q4: Can I store my prepared aqueous solutions of 16-Phenoxy tetranor PGE2?
No, it is strongly advised not to store aqueous solutions of 16-Phenoxy tetranor PGE2 for more than one day. Prostaglandin E2 and its analogs are known to be unstable in aqueous buffers. For optimal results, prepare the aqueous solution immediately before use.
Q5: What analytical methods are suitable for quantifying 16-Phenoxy tetranor PGE2?
The most common and accurate methods for quantifying prostaglandins (B1171923) and their analogs are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS offers high specificity and sensitivity, while ELISA provides a high-throughput alternative.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected biological activity | Degradation of 16-Phenoxy tetranor PGE2 in aqueous solution. | Prepare fresh aqueous working solutions for each experiment. Ensure the pH of your experimental medium is within the stable range (ideally around pH 7.4). Avoid prolonged incubation times at 37°C. |
| Improper storage of the stock solution. | Store the stock solution at -20°C in the provided organic solvent. Avoid repeated freeze-thaw cycles. | |
| Adsorption to plasticware. | Use low-adhesion microplates and pipette tips. Consider adding a small amount of a carrier protein like BSA (0.1%) to your buffer to reduce non-specific binding. | |
| High background in cell-based assays | Contamination of reagents or cell culture. | Use sterile techniques and test for mycoplasma contamination. Ensure all buffers and media are freshly prepared and of high quality. |
| Cytotoxic effects at high concentrations. | Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay. | |
| Difficulty dissolving the compound in aqueous buffer | Low aqueous solubility. | After evaporating the organic solvent, ensure the residue is completely dry. Use gentle vortexing or sonication to aid dissolution in the aqueous buffer. Do not heat the solution. |
| Incorrect pH of the buffer. | Use a buffer with a pH close to 7.2 for optimal solubility of the free acid form. |
Quantitative Data on Prostaglandin E2 Stability
| pH | Time for 10% Loss at 25°C |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 25 minutes |
Data extrapolated from the stability of Prostaglandin E2.[3]
Experimental Protocols
Protocol for Preparation of Aqueous Working Solution
-
Allow the vial of 16-Phenoxy tetranor PGE2 in organic solvent to warm to room temperature.
-
In a sterile glass vial, aliquot the desired amount of the stock solution.
-
Under a gentle stream of nitrogen gas, evaporate the organic solvent until a thin film of the compound remains.
-
Immediately add the desired volume of pre-warmed (37°C) sterile aqueous buffer (e.g., PBS, pH 7.2) to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Use the freshly prepared aqueous solution in your experiment without delay.
General Protocol for Quantification by LC-MS/MS
This is a general protocol and should be optimized for your specific instrumentation and experimental setup.
-
Sample Preparation:
-
Collect cell culture supernatant or other biological samples.
-
Add an internal standard (e.g., a deuterated version of 16-Phenoxy tetranor PGE2) to each sample.
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. A C18 SPE cartridge is commonly used for prostaglandins.
-
Elute the analyte from the SPE cartridge with an organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for 16-Phenoxy tetranor PGE2 and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a standard curve using known concentrations of 16-Phenoxy tetranor PGE2.
-
Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Signaling Pathways
16-Phenoxy tetranor PGE2 is an analog of Prostaglandin E2 and is expected to exert its biological effects through the same E-prostanoid (EP) receptors. The EP2 and EP4 receptors are Gs-coupled receptors that, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).
Caption: Signaling pathway of 16-Phenoxy tetranor PGE2 via EP2/EP4 receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for conducting an in vitro experiment with 16-Phenoxy tetranor PGE2.
Caption: Recommended workflow for in vitro experiments.
Logical Relationships in Troubleshooting
This diagram outlines the logical steps to consider when troubleshooting inconsistent experimental results.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: 16-Phenoxy tetranor PGE2 Cell-Based Assays
Welcome to the technical support center for 16-Phenoxy tetranor PGE2 cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of this specific prostaglandin (B15479496) E2 analog in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 16-Phenoxy tetranor PGE2 and what is its mechanism of action?
A1: 16-Phenoxy tetranor PGE2 is a synthetic analog of Prostaglandin E2 (PGE2). It is the free acid form of sulprostone, which is known to be a selective agonist for the Prostaglandin E receptors EP1 and EP3. Activation of the EP1 receptor typically leads to an increase in intracellular calcium ([Ca2+]), while activation of the EP3 receptor is often associated with the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
Q2: Which cell lines are suitable for assays with 16-Phenoxy tetranor PGE2?
A2: The choice of cell line is critical and depends on the expression of the target receptors (EP1 and/or EP3). Common cell lines used for prostaglandin receptor studies include Human Embryonic Kidney (HEK293) cells, Chinese Hamster Ovary (CHO) cells, and various smooth muscle cell lines. It is essential to verify the expression of EP1 and EP3 receptors in your chosen cell line before starting your experiments.
Q3: What are the key downstream signaling pathways I should be measuring?
A3: Based on its activity as an EP1 and EP3 receptor agonist, the primary downstream signaling pathways to measure are:
-
Intracellular Calcium ([Ca2+]) Mobilization: For EP1 receptor activation.
-
Cyclic AMP (cAMP) Inhibition: For EP3 receptor activation.
Q4: How should I prepare and store 16-Phenoxy tetranor PGE2?
A4: 16-Phenoxy tetranor PGE2 is typically supplied as a solution in an organic solvent like methyl acetate (B1210297) or as a solid. For stock solutions, it is recommended to dissolve it in a suitable organic solvent such as DMSO or ethanol. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or lower for long-term stability. For cell-based assays, further dilute the stock solution in your assay buffer to the final desired concentration immediately before use.
Troubleshooting Guides
Here are some common issues encountered during 16-Phenoxy tetranor PGE2 cell-based assays and their potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal | Low Receptor Expression: The cell line may not express sufficient levels of EP1 or EP3 receptors. | - Verify receptor expression using techniques like qPCR or Western blot.- Consider using a cell line known to express the target receptor or transiently transfecting your cells with the receptor of interest. |
| Compound Degradation: Improper storage or handling of 16-Phenoxy tetranor PGE2. | - Prepare fresh dilutions from a new stock aliquot for each experiment.- Ensure proper long-term storage at -20°C or below. | |
| Incorrect Assay Conditions: Suboptimal incubation time, temperature, or buffer composition. | - Optimize incubation time and temperature for your specific cell line and assay.- Ensure the assay buffer is compatible with both the cells and the detection reagents. | |
| High Background Signal | Non-specific Binding: The compound or detection reagents may be binding non-specifically to the plate or other cellular components. | - Increase the number of wash steps and ensure thorough washing between steps.- Use a suitable blocking agent in your assay buffer.- Consider using plates with a low-binding surface. |
| Cell Health Issues: Over-confluent or unhealthy cells can lead to high background. | - Ensure cells are healthy and in the logarithmic growth phase.- Optimize cell seeding density to avoid over-confluence. | |
| Contaminated Reagents: Contamination in media, buffers, or detection reagents. | - Use fresh, sterile reagents.- Filter-sterilize all buffers and media. | |
| Inconsistent Results (High Variability) | Inconsistent Cell Seeding: Uneven cell distribution in the wells. | - Ensure a homogenous cell suspension before seeding.- Use a consistent pipetting technique for cell plating. |
| Pipetting Errors: Inaccurate dispensing of compound or reagents. | - Calibrate pipettes regularly.- Use a new pipette tip for each addition to avoid cross-contamination. | |
| Edge Effects: Wells at the edge of the plate may behave differently due to temperature or evaporation gradients. | - Avoid using the outer wells of the plate for critical samples.- Ensure proper sealing of the plate during incubations. |
Data Presentation
Binding Affinity of Sulprostone (Parent Compound of 16-Phenoxy tetranor PGE2) to Prostanoid Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| EP1 | 21 |
| EP3 | 0.6 |
This data indicates that sulprostone, and by extension its free acid form 16-Phenoxy tetranor PGE2, is a potent agonist for the EP3 receptor and a strong agonist for the EP1 receptor.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay (EP1 Receptor Activation)
This protocol is adapted for measuring the increase in intracellular calcium upon stimulation with 16-Phenoxy tetranor PGE2.
Materials:
-
Cells expressing the EP1 receptor (e.g., HEK293-EP1)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
16-Phenoxy tetranor PGE2 stock solution (in DMSO)
-
Positive control (e.g., ATP or a known EP1 agonist)
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding: Seed the EP1-expressing cells into a black, clear-bottom 96-well plate at an optimized density (e.g., 40,000 to 80,000 cells/well) and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a dye-loading solution by mixing Fluo-4 AM with an equal volume of 10% Pluronic F-127 in DMSO.
-
Dilute this mixture in HBSS with 20 mM HEPES to a final Fluo-4 AM concentration of 2-5 µM.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Cell Washing: Gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye. After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well.
-
Compound Preparation: Prepare serial dilutions of 16-Phenoxy tetranor PGE2 and the positive control in HBSS with 20 mM HEPES at 5X the final desired concentration.
-
Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Inject 25 µL of the 5X compound solution into the wells and continue to measure the fluorescence signal for 3-5 minutes to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the response of a maximal concentration of a positive control.
Protocol 2: cAMP Inhibition Assay (EP3 Receptor Activation)
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by 16-Phenoxy tetranor PGE2.
Materials:
-
Cells expressing the EP3 receptor (e.g., CHO-EP3)
-
White, opaque 96-well plates
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
16-Phenoxy tetranor PGE2 stock solution (in DMSO)
-
Cell lysis buffer (if required by the kit)
Methodology:
-
Cell Seeding: Seed the EP3-expressing cells into a white, opaque 96-well plate at an optimized density and culture overnight.
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of 16-Phenoxy tetranor PGE2 in your assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Prepare a solution of forskolin in the same assay buffer at a concentration that elicits a submaximal cAMP response (typically in the low micromolar range, to be determined empirically).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the diluted 16-Phenoxy tetranor PGE2 to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the forskolin solution to all wells (except for the negative control) and incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Follow the kit protocol to measure the cAMP concentration in each well. This typically involves adding detection reagents and measuring the resulting signal (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis: The percentage of inhibition of the forskolin-stimulated cAMP response is calculated for each concentration of 16-Phenoxy tetranor PGE2. Plot the inhibition data against the compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of 16-Phenoxy tetranor PGE2 via EP1 and EP3 receptors.
Caption: Experimental workflow for the intracellular calcium mobilization assay.
Caption: Logical troubleshooting flow for inconsistent assay results.
Technical Support Center: 16-Phenoxy Tetranor PGE2 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving 16-Phenoxy tetranor PGE2.
Frequently Asked Questions (FAQs)
Q1: What is 16-Phenoxy tetranor PGE2 and what is its primary mechanism of action?
A1: 16-Phenoxy tetranor PGE2 is a stable, synthetic analog of Prostaglandin (B15479496) E2 (PGE2). It is also a major metabolite of sulprostone, a selective EP3 and EP1 receptor agonist.[1] Its primary mechanism of action is to bind to and activate the E-type prostanoid (EP) receptors, which are G-protein coupled receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The specific biological effect of 16-Phenoxy tetranor PGE2 depends on the expression pattern of these receptor subtypes in the target tissue.
Q2: What are the main sources of variability in experiments using 16-Phenoxy tetranor PGE2?
A2: Variability in experiments with 16-Phenoxy tetranor PGE2 can arise from several factors:
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Sample Handling and Storage: Prostaglandins (B1171923) are sensitive to degradation. Improper handling, storage temperature, and repeated freeze-thaw cycles can significantly alter the concentration of the analyte in your samples.[2][3] For biological samples, ex vivo synthesis of endogenous prostaglandins can be a major source of variability.
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Reagent Preparation and Stability: Incorrect preparation of standards and reagents, as well as using reagents from different kit lots, can introduce significant errors.[4]
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Assay Protocol Adherence: Deviations from the established protocol, such as incubation times, temperatures, and washing steps, can lead to inconsistent results.
-
Sample Matrix Effects: Components in the biological sample matrix (e.g., plasma, serum, cell culture media) can interfere with the antibody-antigen binding in immunoassays, leading to inaccurate quantification.[5][6][7][8]
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Instrument Calibration: Improperly calibrated equipment, such as pipettes and plate readers, will lead to inaccurate measurements.
Q3: How should I store 16-Phenoxy tetranor PGE2 and my experimental samples?
A3: For the stock solution of 16-Phenoxy tetranor PGE2, it is recommended to store it at -20°C. For biological samples, they should be processed promptly. If storage is necessary, snap-freezing and storing at -80°C is recommended to minimize degradation.[2] To prevent ex vivo synthesis of endogenous prostaglandins in biological samples, it is highly recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933), to the samples immediately after collection.[4][9] Avoid repeated freeze-thaw cycles for both the compound and the samples.[10]
Q4: What are the key signaling pathways activated by 16-Phenoxy tetranor PGE2?
A4: As a PGE2 analog, 16-Phenoxy tetranor PGE2 is expected to activate the same signaling pathways as endogenous PGE2 through the four EP receptor subtypes. The specific pathway activated depends on the receptor subtype expressed in the cell type being studied.
-
EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.
-
EP2 Receptor: Coupled to Gs protein, it stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).
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EP3 Receptor: Primarily coupled to Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
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EP4 Receptor: Similar to EP2, it is coupled to Gs protein and increases cAMP levels, but it can also signal through other pathways like PI3K.
Signaling Pathways
The following diagrams illustrate the primary signaling cascades initiated by the activation of each EP receptor subtype.
Data Presentation
Table 1: Binding Affinity (Ki) of Sulprostone and PGE2 for Human EP Receptors
| Compound | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) |
| Sulprostone | 21[1] | - | 0.6[1] | - |
| PGE2 | 9.1[11] | 4.9[11] | 0.33[11] | 0.79[11] |
Experimental Protocols
Protocol: Competitive ELISA for 16-Phenoxy tetranor PGE2 (Adaptable)
This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify 16-Phenoxy tetranor PGE2 in biological samples. It is essential to optimize this protocol for your specific experimental conditions and the commercial ELISA kit you are using.
Materials:
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16-Phenoxy tetranor PGE2 standard
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PGE2 ELISA kit (containing a pre-coated plate with anti-PGE2 antibody, PGE2-enzyme conjugate, wash buffer, substrate, and stop solution)
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Samples containing 16-Phenoxy tetranor PGE2
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Indomethacin (for biological sample collection)
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Microplate reader
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Calibrated pipettes and tips
Procedure:
-
Sample Preparation:
-
Cell Culture Supernatants: Centrifuge to remove cells and debris. If not assayed immediately, add indomethacin to a final concentration of 1-10 µg/mL and store at -80°C.[9]
-
Plasma/Serum: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and indomethacin. Centrifuge to separate plasma/serum. Store at -80°C if not used immediately.[4][12]
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Sample Dilution: Dilute samples with the assay buffer provided in the kit to ensure the concentration falls within the standard curve range.
-
-
Standard Curve Preparation:
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Prepare a serial dilution of the 16-Phenoxy tetranor PGE2 standard in the assay buffer according to the kit manufacturer's instructions. A typical range might be from 10 pg/mL to 1000 pg/mL.
-
-
Assay Procedure:
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Add standards and diluted samples to the appropriate wells of the pre-coated microplate.
-
Add the PGE2-enzyme conjugate to each well.
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Incubate the plate as recommended by the kit manufacturer (e.g., 2 hours at room temperature on a shaker). During this incubation, the 16-Phenoxy tetranor PGE2 in the samples/standards will compete with the PGE2-enzyme conjugate for binding to the antibody.
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Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
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Add the substrate solution to each well and incubate for the recommended time to allow for color development. The color intensity will be inversely proportional to the amount of 16-Phenoxy tetranor PGE2 in the sample.
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Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the 16-Phenoxy tetranor PGE2 standards.
-
Determine the concentration of 16-Phenoxy tetranor PGE2 in your samples by interpolating their absorbance values from the standard curve. Remember to account for the dilution factor.
-
References
- 1. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cygnustechnologies.com [cygnustechnologies.com]
- 6. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 7. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. arp1.com [arp1.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 16-Phenoxy tetranor PGE2 Concentration for Cell Culture
Welcome to the technical support center for 16-Phenoxy tetranor PGE2. This resource provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine the optimal concentration of 16-Phenoxy tetranor PGE2 for their specific cell culture systems.
Frequently Asked Questions (FAQs)
Q1: What is 16-Phenoxy tetranor PGE2?
16-Phenoxy tetranor PGE2 is a synthetic analog of Prostaglandin (B15479496) E2 (PGE2). It is a metabolite of the drug sulprostone, a potent PGE2 derivative. Given its structural similarity to PGE2, it is expected to be biologically active and modulate cellular pathways by interacting with prostanoid EP receptors.
Q2: What is a recommended starting concentration for my experiments?
As there is limited published data on the use of 16-Phenoxy tetranor PGE2 in cell culture, we recommend a conservative approach based on the known activity of the parent compound, sulprostone, and other PGE2 analogs. A good starting point for a dose-response experiment would be a range from 1 nM to 10 µM. For initial screening, a concentration of 10-100 nM is suggested.
Q3: How should I prepare a stock solution of 16-Phenoxy tetranor PGE2?
16-Phenoxy tetranor PGE2 has poor stability in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or absolute ethanol.[1] Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: What is the maximum recommended solvent concentration in the final culture medium?
High concentrations of organic solvents can be toxic to cells.[2][3][4][5] It is crucial to ensure that the final concentration of the solvent in your cell culture medium is as low as possible, typically not exceeding 0.1% (v/v) for DMSO.[1] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.[2]
Troubleshooting Guide
Issue: I am not observing any cellular response to 16-Phenoxy tetranor PGE2.
-
Concentration may be too low: The optimal concentration is highly cell-type dependent. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM) to determine the effective range for your specific cells.
-
Compound degradation: Prostaglandin analogs can be unstable in culture medium.[6] Prepare fresh dilutions from your frozen stock solution for each experiment. Avoid prolonged storage of diluted solutions.
-
Absence of target receptors: Your cell line may not express the specific EP receptors (EP1, EP2, EP3, EP4) that 16-Phenoxy tetranor PGE2 interacts with.[7][8] You can verify receptor expression using techniques like RT-qPCR or Western blotting.
-
Incorrect handling: Ensure the compound has been stored correctly at -20°C and protected from light.
Issue: I am observing cytotoxicity or a decrease in cell viability.
-
Concentration may be too high: High concentrations of any bioactive compound can be toxic. Lower the concentration range in your experiments.
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Solvent toxicity: The concentration of your organic solvent (e.g., DMSO, ethanol) in the final culture medium might be too high.[2][4] Ensure the final solvent concentration is below 0.1% and include a vehicle control.[1]
-
Compound instability leading to toxic byproducts: While less common, degradation products could be cytotoxic. Using freshly prepared dilutions can mitigate this.
Issue: I see a precipitate in my culture medium after adding the compound.
-
Poor solubility: The compound may be precipitating out of the aqueous culture medium. This can happen if the final concentration is too high or if the stock solution was not properly mixed into the medium.
-
Mitigation: When diluting the stock solution into your medium, add it dropwise while gently vortexing the medium to ensure it disperses evenly. Consider using a lower final concentration.
Data Presentation
Table 1: Solubility of 16-Phenoxy tetranor PGE2
| Solvent | Approximate Solubility |
| DMSO | 100 mg/mL |
| Dimethylformamide (DMF) | 100 mg/mL |
| Ethanol | 100 mg/mL |
| PBS (pH 7.2) | 0.8 mg/mL |
Data sourced from manufacturer datasheets.
Table 2: Recommended Starting Concentrations for Optimization
| Cell Type Category | Suggested Starting Range (nM) | Notes |
| Primary Cells | 1 - 100 | Primary cells can be more sensitive; starting with a lower concentration is advisable. |
| Immortalized Cell Lines | 10 - 1000 | These are generally more robust, but a dose-response is still critical. |
| Stem Cells | 1 - 500 | The effect of prostaglandins (B1171923) on stem cell differentiation and proliferation can be highly dose-dependent.[8] |
| Cancer Cell Lines | 10 - 10,000 | Response can vary widely depending on the cancer type and the expression of EP receptors. |
Disclaimer: These are suggested starting ranges and should be adapted based on experimental outcomes. A full dose-response curve is essential for determining the optimal concentration.
Experimental Protocols
Protocol: Determining Optimal Concentration using a Dose-Response Assay
This protocol outlines a general procedure to determine the optimal working concentration of 16-Phenoxy tetranor PGE2 for your cell line using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
1. Preparation of Stock and Working Solutions: a. Prepare a 10 mM stock solution of 16-Phenoxy tetranor PGE2 in sterile DMSO. b. Aliquot the stock solution into smaller volumes and store at -20°C. c. On the day of the experiment, perform serial dilutions of the stock solution in your cell culture medium to prepare working solutions. Ensure the final DMSO concentration in all treatments, including the vehicle control, is identical and does not exceed 0.1%.
2. Cell Seeding: a. Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). b. Incubate the plate for 24 hours to allow cells to attach and recover.
3. Treatment: a. After 24 hours, remove the old medium and replace it with fresh medium containing the different concentrations of 16-Phenoxy tetranor PGE2 (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). b. Include a "vehicle control" group that receives medium with the same final concentration of DMSO as the highest treatment concentration. c. Include an "untreated control" group that receives only fresh medium.
4. Incubation: a. Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours). The incubation time will depend on your specific research question and cell type.
5. Assessment of Cellular Response: a. At the end of the incubation period, assess the cellular response using your chosen assay (e.g., cell viability, proliferation, gene expression, protein analysis). b. Follow the manufacturer's instructions for the chosen assay.
6. Data Analysis: a. Normalize the data to the vehicle control to account for any effects of the solvent. b. Plot the cellular response as a function of the log of the 16-Phenoxy tetranor PGE2 concentration to generate a dose-response curve. c. From this curve, you can determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Mandatory Visualizations
Caption: General signaling pathway for PGE2 via EP receptors.
Caption: Workflow for optimizing 16-Phenoxy tetranor PGE2 concentration.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. stemcell.com [stemcell.com]
Technical Support Center: Quantification of 16-Phenoxy tetranor PGE2 in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 16-Phenoxy tetranor PGE2 in plasma.
Frequently Asked Questions (FAQs)
Q1: What is 16-Phenoxy tetranor PGE2 and why is it challenging to quantify in plasma?
A1: 16-Phenoxy tetranor PGE2 is a primary metabolite of sulprostone, a synthetic prostaglandin (B15479496) E2 (PGE2) analogue.[1] Its quantification in plasma is challenging due to several factors:
-
Low Endogenous Concentrations: As a metabolite, it is expected to be present at very low concentrations, often requiring highly sensitive analytical instrumentation.
-
Complex Matrix: Plasma is a complex biological matrix containing numerous proteins, lipids, and other small molecules that can interfere with the analysis.[2] This is often referred to as the matrix effect.
-
Analyte Stability: Prostaglandins (B1171923) and their metabolites can be unstable, susceptible to degradation during sample collection, storage, and processing.[3][4]
-
Physicochemical Properties: As an acidic molecule, its extraction from plasma requires specific pH adjustments to ensure efficient recovery.
Q2: What is the most suitable analytical technique for quantifying 16-Phenoxy tetranor PGE2 in plasma?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of prostaglandin metabolites in biological fluids.[5][6] This technique offers the high sensitivity and selectivity required to detect low concentrations of the analyte in a complex matrix like plasma.
Q3: How should plasma samples be collected and stored to ensure the stability of 16-Phenoxy tetranor PGE2?
A3: Proper sample handling is crucial for accurate quantification. While specific stability data for 16-Phenoxy tetranor PGE2 is limited, general guidelines for prostaglandins and their metabolites should be followed:
-
Anticoagulant: Collect blood in tubes containing EDTA or heparin.
-
Immediate Processing: Separate plasma from blood cells by centrifugation as soon as possible to minimize enzymatic degradation.
-
Storage Temperature: Store plasma samples at -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.[8] Studies on other prostaglandin metabolites have shown significant changes in concentration with prolonged storage, even at -80°C, particularly beyond seven years.[7]
Troubleshooting Guides
Low or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Review and optimize the solid-phase extraction (SPE) protocol. Ensure the pH of the plasma sample is adjusted to an acidic range (e.g., pH 3-4) before loading onto the SPE cartridge to protonate the acidic analyte and improve retention on a polymeric sorbent.[9] Consider testing different SPE sorbents (e.g., polymeric, mixed-mode). |
| Analyte Degradation | Ensure samples were consistently kept on ice or at 4°C during processing. Prepare fresh working standards and quality control (QC) samples. Evaluate the stability of the analyte in the autosampler over the course of the analytical run. |
| Suboptimal MS/MS Parameters | Infuse a standard solution of 16-Phenoxy tetranor PGE2 to optimize mass spectrometry parameters, including precursor and product ion selection, collision energy, and other source-dependent settings. Since it is a PGE2 analogue, negative ionization mode is likely to be more sensitive. |
| Matrix Effects (Ion Suppression) | Dilute the plasma extract to reduce the concentration of interfering matrix components. Improve the chromatographic separation to resolve the analyte from co-eluting, suppressing compounds. A different SPE cleanup or a liquid-liquid extraction (LLE) step may be necessary. |
High Signal Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, pH adjustment, and SPE washing and elution volumes. Use of an automated liquid handler can improve reproducibility. |
| Poor Chromatographic Peak Shape | Inspect the LC column for degradation or contamination. Ensure the mobile phase composition is correct and freshly prepared. Check for any leaks in the LC system. The reconstitution solvent should be compatible with the initial mobile phase to prevent peak distortion. |
| Autosampler Issues | Perform an injection precision test to verify the autosampler's performance and ensure consistent injection volumes. |
| Internal Standard Variability | If using a stable isotope-labeled internal standard (SIL-IS), ensure it is added to the samples at the very beginning of the sample preparation process to account for variability in extraction and matrix effects. Verify the purity and concentration of the internal standard stock solution. |
Experimental Protocols
Proposed Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add a suitable internal standard (e.g., a deuterated analogue of 16-Phenoxy tetranor PGE2).
-
Acidify the sample to approximately pH 3-4 with a dilute acid (e.g., 1% formic acid).[2] This step is crucial for protonating the carboxylic acid group of the analyte.
-
Vortex mix and centrifuge to pellet any precipitated proteins.
-
-
Solid-Phase Extraction:
-
Use a polymeric SPE cartridge suitable for the extraction of acidic compounds.[9]
-
Condition: Wash the cartridge with 1 mL of methanol (B129727).
-
Equilibrate: Wash the cartridge with 1 mL of acidified water (e.g., 1% formic acid in water).
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute the analyte with a suitable organic solvent, such as methanol or acetonitrile (B52724), possibly with a small amount of a weak base (e.g., 2% ammonium (B1175870) hydroxide (B78521) in methanol) to ensure the analyte is deprotonated and elutes efficiently.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Proposed LC-MS/MS Parameters
| Parameter | Recommendation |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, <2.6 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol. |
| Gradient | A gradient elution starting with a low percentage of organic phase, ramping up to elute the analyte, followed by a high organic wash and re-equilibration. |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode. |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) of at least two transitions for the analyte and one for the internal standard. |
Quantitative Data
Specific quantitative data for 16-Phenoxy tetranor PGE2 in human plasma is not widely published. For illustrative purposes, the table below presents typical concentrations of a related and well-studied major urinary metabolite of PGE2, tetranor-PGEM, in different populations. These values can provide a general expectation for the concentration range of prostaglandin metabolites.
| Analyte | Population | Matrix | Median Concentration (ng/mg creatinine) | Reference |
| tetranor-PGEM | Healthy Controls | Urine | 12.6 | [10] |
| tetranor-PGEM | Smokers | Urine | 15.7 | [10] |
| tetranor-PGEM | Head and Neck Cancer Patients | Urine | 15.4 | [10] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the quantification of 16-Phenoxy tetranor PGE2 in plasma.
PGE2 Signaling Pathway
Caption: Simplified signaling pathway of Prostaglandin E2 (PGE2) and its analogues.[2][11][12][13][14]
References
- 1. What is Sulprostone used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 13. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
avoiding precipitation of 16-Phenoxy tetranor PGE2 in aqueous solutions
Welcome to the technical support center for 16-Phenoxy tetranor PGE2. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid precipitation of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of 16-Phenoxy tetranor PGE2 in common solvents?
A1: 16-Phenoxy tetranor PGE2 exhibits high solubility in organic solvents and is sparingly soluble in aqueous buffers. For detailed solubility information, please refer to the table below.
Q2: My 16-Phenoxy tetranor PGE2 precipitated out of my aqueous buffer. What are the common causes?
A2: Precipitation in aqueous solutions can be caused by several factors, including:
-
Exceeding the maximum solubility limit in the aqueous buffer.
-
Improper solvent exchange from the stock solution to the aqueous buffer.
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Using an aqueous solution that has been stored for too long (we do not recommend storing aqueous solutions for more than one day).[1]
-
Temperature fluctuations of the solution.
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The pH of the aqueous buffer.
Q3: How should I prepare an aqueous solution of 16-Phenoxy tetranor PGE2 to avoid precipitation?
A3: To minimize the risk of precipitation, it is crucial to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer of choice. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q4: Can I store aqueous solutions of 16-Phenoxy tetranor PGE2?
A4: It is not recommended to store aqueous solutions of 16-Phenoxy tetranor PGE2 for more than one day due to potential stability issues and the risk of precipitation.[1] Prepare fresh aqueous solutions for your experiments whenever possible.
Troubleshooting Guide
If you are experiencing precipitation of 16-Phenoxy tetranor PGE2 in your aqueous solution, please follow the troubleshooting steps outlined below.
Caption: Troubleshooting workflow for 16-Phenoxy tetranor PGE2 precipitation.
Data Presentation
Solubility of 16-Phenoxy tetranor PGE2
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 100 mg/ml[2][3] |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/ml[2][3] |
| Ethanol | 100 mg/ml[2][3] |
| Phosphate Buffered Saline (PBS), pH 7.2 | 0.8 mg/ml[2][3] |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of 16-Phenoxy tetranor PGE2
This protocol describes the recommended method for preparing an aqueous solution of 16-Phenoxy tetranor PGE2 from a stock solution in an organic solvent to minimize precipitation.
Caption: Workflow for preparing an aqueous solution of 16-Phenoxy tetranor PGE2.
Materials:
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16-Phenoxy tetranor PGE2 (typically supplied in methyl acetate)[3][4]
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Inert gas (e.g., nitrogen or argon)
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Organic solvent (DMSO or ethanol, purged with inert gas)
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Aqueous buffer of choice (e.g., PBS, pH 7.2)
Procedure:
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Prepare the Organic Stock Solution:
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If your 16-Phenoxy tetranor PGE2 is supplied in methyl acetate, evaporate the solvent under a gentle stream of nitrogen.
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Immediately add the desired volume of an organic solvent (e.g., DMSO or ethanol) to the dried compound to achieve a concentrated stock solution (e.g., 10 mg/ml). Ensure the compound is completely dissolved.
-
-
Prepare the Aqueous Working Solution:
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To prepare the final aqueous solution, dilute the organic stock solution with the aqueous buffer of your choice.
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For maximum solubility, the final concentration in the aqueous buffer should not exceed 0.8 mg/ml for PBS (pH 7.2).[2][3]
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Slowly add the stock solution to the aqueous buffer while vortexing to ensure proper mixing and to avoid localized high concentrations that could lead to precipitation.
-
Important Considerations:
-
Solvent Purity: Use high-purity, anhydrous organic solvents to prepare the stock solution.
-
Buffer Conditions: Ensure the pH and composition of your aqueous buffer are appropriate for your experiment and compatible with the compound.
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Fresh Preparations: Always prepare fresh aqueous solutions for your experiments. Do not store aqueous solutions for more than 24 hours.[1]
References
Technical Support Center: Understanding the Impact of Serum on 16-Phenoxy tetranor PGE2 Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential impact of serum on the in vitro activity of 16-Phenoxy tetranor PGE2. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is 16-Phenoxy tetranor PGE2?
16-Phenoxy tetranor PGE2 is a synthetic analog of Prostaglandin E2 (PGE2). It is the free acid form of sulprostone (B1662612) and is found as a minor metabolite of sulprostone in human plasma.
Q2: How does serum potentially affect the in vitro activity of 16-Phenoxy tetranor PGE2?
While direct studies on 16-Phenoxy tetranor PGE2 are limited, the parent compound, PGE2, is known to bind to plasma proteins, primarily albumin. This binding is significant, with approximately 73% of PGE2 being bound to human plasma proteins. Such protein binding can reduce the free concentration of the compound in in vitro assays, thereby inhibiting its biological activity. Given the structural similarity, it is highly probable that 16-Phenoxy tetranor PGE2 also binds to serum albumin, leading to a potential underestimation of its potency in the presence of serum.
Q3: Should I use serum in my in vitro experiments with 16-Phenoxy tetranor PGE2?
The decision to include serum depends on the specific research question.
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For mechanistic studies or receptor binding assays: It is often preferable to perform these in serum-free media to accurately determine the direct activity of the compound on cells or receptors without the confounding factor of protein binding.
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For experiments aiming to mimic physiological conditions: Including serum may be more relevant. However, it is crucial to be aware of the potential for protein binding and to consider its impact on the effective concentration of the compound.
Q4: If I need to use serum, how can I account for its effects?
If serum is necessary for cell viability, consider the following:
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Use a consistent source and concentration of serum: The protein composition and concentration can vary between serum batches, leading to variability in experimental results.
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Run appropriate controls: Include a background control with media and serum alone to account for any interference with the assay readout.
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Consider using serum albumin instead of whole serum: This can help to investigate the specific impact of the most abundant serum protein on your compound's activity.
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Perform concentration-response curves in the presence and absence of serum: This will help to quantify the impact of serum on the potency (e.g., EC50 or IC50) of 16-Phenoxy tetranor PGE2.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected activity of 16-Phenoxy tetranor PGE2 | Serum Protein Binding: The compound is binding to proteins in the serum, reducing its free and active concentration. | 1. Reduce or remove serum from the assay medium. 2. If serum is required, perform a dose-response curve to determine the extent of the potency shift. 3. Consider using serum-free media or a defined media with specific growth factors. |
| High variability between experiments | Inconsistent Serum Lots: Different batches of serum can have varying protein concentrations and compositions. | 1. Use a single, pre-tested lot of serum for the entire set of experiments. 2. Aliquot and store serum properly to avoid degradation. |
| Interference from Media Components: Phenol (B47542) red or other components in the culture media may interfere with the assay readout. | 1. Use phenol red-free media if your assay is colorimetric. 2. Ensure all controls, including vehicle controls, contain the same media components as the test wells. | |
| Inconsistent baseline readings in control wells | Background from Serum: Serum itself may contain substances that interfere with the assay. | 1. Run a "media + serum" only control to determine the background signal. 2. Subtract the background reading from all other measurements. |
Quantitative Data: Prostaglandin E2 Binding to Human Serum Proteins
| Protein | Binding Characteristics | Reference |
| Human Serum Albumin | PGE2 binds mainly to albumin in human plasma. This binding is specific and can cause conformational changes in the albumin molecule. | |
| Human Serum | Approximately 73% of PGE2 is bound in human plasma at low to moderate concentrations. | |
| Apparent Association Constant (Ka) for PGE2 binding to Human Serum Albumin | 2.4 x 10⁴ L/mol |
Experimental Protocols
Protocol: In Vitro Cell-Based Assay to Assess the Impact of Serum on 16-Phenoxy tetranor PGE2 Activity
This protocol describes a general method for evaluating the effect of serum on the activity of 16-Phenoxy tetranor PGE2 by measuring a downstream signaling event, such as cyclic AMP (cAMP) production, in a cell line expressing a responsive EP receptor.
Materials:
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Cell line expressing a PGE2 receptor (e.g., EP2 or EP4)
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Cell culture medium (e.g., DMEM)
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Fetal Bovine Serum (FBS)
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16-Phenoxy tetranor PGE2
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Vehicle control (e.g., DMSO)
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cAMP assay kit
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Phosphate-Buffered Saline (PBS)
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96-well cell culture plates
Procedure:
-
Cell Seeding:
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Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Culture the cells in your standard growth medium containing serum.
-
-
Serum Starvation (Optional but Recommended for Mechanistic Studies):
-
Once the cells are confluent, aspirate the growth medium.
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Wash the cells once with sterile PBS.
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Add serum-free medium to the "serum-free" condition wells and medium containing the desired concentration of serum (e.g., 10% FBS) to the "serum-containing" condition wells.
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Incubate for 4-24 hours to allow the cells to quiesce.
-
-
Compound Treatment:
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Prepare serial dilutions of 16-Phenoxy tetranor PGE2 in both serum-free and serum-containing media.
-
Also prepare vehicle controls for both media conditions.
-
Aspirate the starvation medium from the cells.
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Add the compound dilutions and vehicle controls to the respective wells.
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Incubate for the desired period to stimulate the cells (e.g., 15-30 minutes for cAMP assays).
-
-
Assay Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
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Plot the concentration-response curves for 16-Phenoxy tetranor PGE2 in the presence and absence of serum.
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Calculate the EC50 values for both conditions to quantify the impact of serum on the compound's potency.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of serum interference with 16-Phenoxy tetranor PGE2 activity.
Caption: Experimental workflow for assessing the impact of serum on compound activity.
Caption: Simplified signaling pathway of Prostaglandin E2 (PGE2) through its EP receptors.
mitigating cytotoxicity of 16-Phenoxy tetranor PGE2 at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of 16-Phenoxy tetranor PGE2 at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is 16-Phenoxy tetranor PGE2?
16-Phenoxy tetranor PGE2 is a synthetic analog of Prostaglandin (B15479496) E2 (PGE2). It is the free acid form of sulprostone (B1662612), a potent uterine stimulant, and is also found as a minor metabolite of sulprostone in human plasma. Due to its structural similarity to PGE2, it is expected to interact with prostaglandin E2 receptors (EP receptors) and elicit a range of biological responses.
Q2: I am observing significant cell death in my cultures at high concentrations of 16-Phenoxy tetranor PGE2. What are the potential causes?
High concentrations of prostaglandin analogs can lead to cytotoxicity through several mechanisms:
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Overstimulation of EP Receptors: Excessive activation of EP receptors, particularly EP2 and EP4, can lead to a dramatic increase in intracellular cyclic AMP (cAMP) levels.[1][2] This can trigger apoptotic pathways in some cell types.[1][2]
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Off-Target Effects: At high concentrations, the compound may interact with other cellular targets beyond the EP receptors, leading to unforeseen toxic effects.
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Cell Type Specificity: The cytotoxic threshold can vary significantly between different cell lines. Some cells may be inherently more sensitive to high levels of prostaglandin signaling.
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Secondary Metabolite Toxicity: The metabolic breakdown of 16-Phenoxy tetranor PGE2 by the cells could produce byproducts that are more toxic than the parent compound.
Q3: Are there any known strategies to reduce the cytotoxicity of 16-Phenoxy tetranor PGE2?
Yes, several strategies can be employed to mitigate cytotoxicity. These are detailed in the Troubleshooting Guide below and include optimizing the compound's concentration, modifying the treatment duration, and using cytoprotective agents.
Troubleshooting Guide: Mitigating High-Concentration Cytotoxicity
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity observed with 16-Phenoxy tetranor PGE2.
Problem: Significant decrease in cell viability at desired experimental concentrations.
Step 1: Confirm Cytotoxicity with Multiple Assays
It is crucial to confirm that the observed effect is indeed cytotoxicity and not an artifact of a single assay. We recommend using at least two different methods that measure distinct cellular parameters.
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Metabolic Activity Assays (e.g., MTT, XTT, WST-1): These assays measure the activity of mitochondrial dehydrogenases, which is generally proportional to the number of viable cells.
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Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane, a hallmark of late apoptosis and necrosis.
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Lysosomal Integrity Assays (e.g., Neutral Red uptake): This assay measures the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes.
A detailed protocol for MTT, LDH, and Neutral Red assays can be found in the "Experimental Protocols" section below.
Step 2: Optimize Experimental Parameters
A. Concentration Optimization (Dose-Response Curve)
-
Recommendation: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of 16-Phenoxy tetranor PGE2 for your specific cell line. This will help you identify a therapeutic window where you can observe the desired biological effect with minimal cytotoxicity.
-
Procedure:
-
Plate your cells at a consistent density.
-
Treat the cells with a serial dilution of 16-Phenoxy tetranor PGE2 (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle-only control.
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After the desired incubation period, assess cell viability using a validated cytotoxicity assay.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50.
-
B. Time-Course Experiment
-
Recommendation: The duration of exposure to a high concentration of the compound can significantly impact cell viability. A time-course experiment can help identify the optimal treatment duration.
-
Procedure:
-
Treat your cells with a fixed, high concentration of 16-Phenoxy tetranor PGE2.
-
Assess cell viability at multiple time points (e.g., 6, 12, 24, 48 hours).
-
This will reveal if the cytotoxicity is an acute or a cumulative effect.
-
Step 3: Investigate the Mechanism of Cell Death
Understanding how the cells are dying can inform the selection of appropriate mitigation strategies.
-
Apoptosis vs. Necrosis: Use assays that can differentiate between these two modes of cell death.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of caspases (e.g., caspase-3, -8, -9) can confirm the involvement of apoptotic pathways.
-
Step 4: Implement Mitigation Strategies
A. Co-treatment with Cytoprotective Agents
-
Antioxidants: If oxidative stress is a contributing factor to the cytotoxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.
-
Pan-Caspase Inhibitors: If apoptosis is confirmed as the primary mode of cell death, a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) can be used to block the apoptotic cascade. Note: This should be used to confirm the mechanism and may interfere with downstream experimental readouts.
B. Modulating Signaling Pathways
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EP Receptor Antagonists: If you hypothesize that the cytotoxicity is due to overstimulation of a specific EP receptor, you can use a selective antagonist to block this interaction. This can help to isolate the desired biological effect mediated by other EP receptors.
Data on Cytotoxicity of Prostaglandin Analogs
The following table summarizes the cytotoxic potential of several commercially available prostaglandin analogs on ocular surface cells. While data for 16-Phenoxy tetranor PGE2 is not available, this provides a comparative context for the potential toxicity of this class of compounds.
| Prostaglandin Analog | Cell Type | Assay | LD50 (% of Commercial Formulation) | Reference |
| Latanoprost | Human Conjunctival Stromal Cells | WST-1 | 8.08% | [3] |
| Bimatoprost | Human Conjunctival Stromal Cells | WST-1 | 24.34% | [3] |
| Travoprost | Human Conjunctival Stromal Cells | WST-1 | 18.27% | [3] |
| Tafluprost | Human Conjunctival Stromal Cells | WST-1 | 36.77% | [3] |
Note: The cytotoxicity of these formulations can be influenced by preservatives (e.g., benzalkonium chloride).[4]
Key Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general guideline for assessing cell viability based on mitochondrial activity.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of 16-Phenoxy tetranor PGE2. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Vehicle Control: Cells treated with the vehicle only (for spontaneous LDH release).
-
Positive Control: Cells treated with a lysis buffer (for maximum LDH release).
-
Background Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Neutral Red Uptake Assay
This assay assesses cell viability based on the uptake of neutral red dye into the lysosomes of living cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Dye Incubation: After the treatment period, remove the medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the dye-containing medium and wash the cells with PBS.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: PGE2 analog signaling via EP receptors.
Caption: Workflow for addressing cytotoxicity.
References
- 1. Prostaglandin E2 induced caspase-dependent apoptosis possibly through activation of EP2 receptors in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 induces fibroblast apoptosis by modulating multiple survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Four Formulations of Prostaglandin Analogs on Eye Surface Cells. A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Purity of 16-Phenoxy tetranor Prostaglandin E2 Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the purity of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 16-Phenoxy tetranor Prostaglandin E2?
This compound is a synthetic analog of Prostaglandin E2 (PGE2). It is the free acid form of sulprostone, a medication used in obstetrics and gynecology. In research, it is often studied for its potential pharmacological effects.[1][2][3]
Q2: What are the common analytical techniques to assess the purity of this compound?
The primary methods for purity assessment of prostaglandin analogs like this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4][5][6][7][8]
Q3: What are the potential sources of impurities in my this compound sample?
Impurities can arise from several sources:
-
Synthesis-related impurities: Byproducts formed during the chemical synthesis process. These can include isomers and unreacted starting materials.
-
Degradation products: Prostaglandins can be sensitive to pH, temperature, and light, leading to degradation over time.[9]
-
Contamination: Introduction of foreign material during sample handling, preparation, or storage.
Q4: How should I store my this compound samples to maintain purity?
Prostaglandin E2 and its analogs are known to be unstable in certain conditions. For optimal stability, it is recommended to store samples in a tightly sealed container, protected from light, at low temperatures (ideally -20°C or below). For solutions, using an appropriate solvent and minimizing freeze-thaw cycles is crucial.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purity analysis of this compound.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH affecting the ionization of the analyte's carboxylic acid group. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
| Secondary interactions with the stationary phase. | Use a high-purity silica (B1680970) column or add a competing amine to the mobile phase. | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Flush the column with a strong solvent or replace it if necessary. | |
| Extra or Unexpected Peaks | Presence of impurities or degradation products. | Perform forced degradation studies to identify potential degradants. Use a fresh, high-purity standard for comparison. |
| Sample contamination. | Ensure clean glassware and high-purity solvents for sample preparation. |
LC-MS/MS Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Ion suppression from matrix components. | Optimize sample preparation using Solid Phase Extraction (SPE) to remove interfering substances. |
| Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). | |
| Poor Reproducibility | Inconsistent sample preparation. | Use a validated and standardized protocol for sample preparation. |
| Variability in matrix effects. | Utilize a stable isotope-labeled internal standard for accurate quantification. | |
| Inability to Distinguish Isomers | Co-elution of isomeric impurities. | Optimize the chromatographic separation by adjusting the mobile phase gradient, flow rate, or using a longer column with a smaller particle size. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol provides a general method for the purity analysis of this compound using HPLC with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase it to elute the analyte and any potential impurities. A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Protocol 2: Solid Phase Extraction (SPE) for Sample Clean-up
This protocol describes a general procedure for purifying this compound from a complex matrix before instrumental analysis.
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the acidified sample (pH ~3) onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of an organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elution: Elute the this compound with a higher percentage of an organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol outlines the steps for determining the absolute purity of a this compound sample.
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a 1H NMR spectrum with appropriate parameters for quantitative analysis, ensuring a sufficient relaxation delay (D1) for complete relaxation of all relevant signals.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration: Integrate a well-resolved, characteristic signal of 16-Phenoxy tetranor Prostatglandin E2 and a signal from the internal standard.
-
Purity Calculation: Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Visualizations
Caption: Experimental workflow for ensuring the purity of this compound.
Caption: Potential degradation pathways for Prostaglandin E2 analogs.[9]
Caption: Logical troubleshooting workflow for purity analysis issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound CAS#: 54382-74-0 [m.chemicalbook.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
cross-reactivity issues in prostaglandin immunoassays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of prostaglandin (B15479496) immunoassays. Particular focus is given to addressing the common challenge of cross-reactivity.
Troubleshooting Guides
This section addresses specific issues that may arise during your prostaglandin immunoassay experiments.
Issue 1: Higher than expected prostaglandin concentrations in samples.
-
Question: My measured prostaglandin E2 (PGE2) concentrations are significantly higher than anticipated based on existing literature for my sample type. Could this be a cross-reactivity issue?
-
Answer: Yes, elevated concentrations are a potential indicator of cross-reactivity.[1] Prostaglandin immunoassays, particularly those for PGE2, can exhibit binding to other structurally similar prostaglandins (B1171923).[2][3] This occurs when the antibody, designed to recognize a specific prostaglandin, also binds to other related molecules present in the sample, leading to an overestimation of the target analyte's concentration. We recommend performing a cross-reactivity assessment with prostaglandins that are likely to be in your samples.
Issue 2: High background signal in the assay.
-
Question: I am observing a high background signal across my entire plate, which is compromising the quality of my data. What are the possible causes and solutions?
-
Answer: High background in an ELISA can stem from several factors:
-
Insufficient Washing: Inadequate washing between steps can leave behind unbound antibodies or conjugates, resulting in a false positive signal. Ensure that you are thoroughly washing the wells according to the protocol and consider increasing the number of wash steps or including a brief soak time.[4][5]
-
Inadequate Blocking: If non-specific binding sites on the plate are not sufficiently blocked, antibodies can adhere to the plastic, causing high background. You may need to increase the concentration of your blocking buffer, extend the blocking incubation time, or try a different blocking agent.[5]
-
Contaminated Reagents: Contamination in buffers, reagents, or water can introduce substances that contribute to non-specific binding.[6] It is best practice to use fresh buffers and high-quality water.
-
Over-incubation or High Temperature: Excessive incubation times or temperatures can increase non-specific binding. Adhere strictly to the recommended incubation parameters in your protocol.[4]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased background. It may be necessary to optimize the antibody dilutions for your specific assay conditions.[6]
-
Issue 3: Poor standard curve.
-
Question: My standard curve is not linear or has a poor fit. What could be the problem?
-
Answer: A problematic standard curve can be due to several reasons:
-
Improper Standard Preparation: It is crucial to ensure that the standards are prepared accurately. Briefly centrifuge the standard vial before opening and ensure it is completely dissolved. Always prepare fresh standards for each experiment.[4]
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[4]
-
Incorrect Curve Fitting: Prostaglandin immunoassays are typically competitive ELISAs, which produce a sigmoidal curve. Using an inappropriate regression analysis will result in a poor fit.
-
Reagent Issues: Ensure that all reagents have been brought to room temperature before use and are properly reconstituted.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of a prostaglandin immunoassay?
A1: The majority of prostaglandin immunoassays are competitive enzyme-linked immunosorbent assays (ELISAs).[3] In this setup, the prostaglandin present in your sample competes with a fixed amount of enzyme-labeled prostaglandin for a limited number of binding sites on a specific antibody that is coated on the microplate.[2][7][8] Consequently, the signal generated is inversely proportional to the concentration of prostaglandin in your sample; a higher concentration of prostaglandin in the sample results in a lower signal.[7]
Q2: How does the structural similarity of prostaglandins contribute to cross-reactivity?
A2: Prostaglandins are a family of lipid compounds derived from arachidonic acid, and they share a common 20-carbon structure with a five-membered ring.[9][10][11] The specific type of prostaglandin is determined by the modifications on this ring and the side chains.[9][10] Due to these structural similarities, an antibody raised against one prostaglandin may also recognize and bind to other prostaglandins with similar epitopes, which is the specific part of the antigen that the antibody binds to. This is the molecular basis for cross-reactivity.
Q3: How can I minimize cross-reactivity in my experiments?
A3: While it is not always possible to completely eliminate cross-reactivity, several strategies can help to minimize its impact:
-
Antibody Selection: Choose an immunoassay kit that provides detailed cross-reactivity data for a wide range of related compounds. Monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies.
-
Sample Purification: For complex sample matrices, consider a sample purification step to remove potentially cross-reacting compounds before performing the immunoassay. Methods like solid-phase extraction (SPE) can be effective.
-
Assay Validation: It is crucial to validate the immunoassay for your specific sample type. This includes performing spike and recovery experiments and assessing linearity of dilution to ensure that the assay is accurate and reliable in your matrix.
Q4: How is percent cross-reactivity calculated?
A4: Percent cross-reactivity in a competitive ELISA is typically calculated using the concentrations of the target analyte and the cross-reacting compound that cause a 50% reduction in the maximum signal (IC50). The formula is as follows:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [1]
A higher percentage indicates a greater degree of cross-reactivity.
Data Presentation: Cross-Reactivity of Prostaglandin E2 Immunoassays
The following tables summarize the cross-reactivity data from various commercially available Prostaglandin E2 (PGE2) immunoassay kits. This information is crucial for interpreting your results accurately.
Table 1: Cross-Reactivity Data for PGE2 ELISA Kit 1
| Compound | % Cross-Reactivity |
| Prostaglandin E2 | 100% |
| Prostaglandin E3 | 43% |
| Prostaglandin E1 | 18.7% |
| 8-iso Prostaglandin E2 | 2.5% |
| Sulprostone | 1.25% |
| 6-keto Prostaglandin F1α | 1% |
| 8-iso Prostaglandin F2α | 0.25% |
| Prostaglandin A2 | 0.04% |
| 13,14-dihydro-15-keto Prostaglandin E2 | 0.02% |
| Prostaglandin F1α | <0.01% |
| Prostaglandin F2α | <0.01% |
| Thromboxane B2 | <0.01% |
Data sourced from a representative commercially available PGE2 ELISA kit manual.[2]
Table 2: Cross-Reactivity Data for PGE2 ELISA Kit 2
| Compound | % Cross-Reactivity |
| Prostaglandin E2 | 100% |
| Prostaglandin E1 | 70% |
| Prostaglandin E3 | 16.3% |
| Prostaglandin F1α | 1.4% |
| Prostaglandin F2α | 0.7% |
| 6-keto-Prostaglandin F1α | 0.6% |
| Prostaglandin A2 | 0.1% |
| Prostaglandin B1 | 0.1% |
Data sourced from a representative commercially available PGE2 ELISA kit manual.[3]
Table 3: Cross-Reactivity Data for PGE2 ELISA Kit 3
| Compound | % Cross-Reactivity |
| Prostaglandin E3 | 17.5% |
| Prostaglandin E1 | 11.9% |
| Prostaglandin F1α | 7.0% |
| Prostaglandin F2α | 6.0% |
| 6-keto-Prostaglandin F1α | 2.5% |
| Prostaglandin A2 | < 0.1% |
| Prostaglandin B1 | < 0.1% |
| Thromboxane B2 | < 0.1% |
| Arachidonic Acid | < 0.1% |
Data sourced from a representative commercially available PGE2 ELISA kit manual.
Experimental Protocols
Protocol for Determining Cross-Reactivity in a Competitive Prostaglandin Immunoassay
This protocol outlines the procedure for assessing the cross-reactivity of potentially interfering compounds in your prostaglandin immunoassay.
Materials:
-
Prostaglandin immunoassay kit (including plates, standards, antibody, conjugate, buffers, and substrate)
-
The potential cross-reacting compounds to be tested
-
Calibrated precision pipettes and disposable tips
-
Microplate reader
Procedure:
-
Preparation of Standards and Cross-Reactants:
-
Prepare a serial dilution of the prostaglandin standard as described in the kit manual. This will serve as your reference curve.
-
For each potential cross-reacting compound, prepare a series of dilutions in the assay buffer. The concentration range should be broad enough to potentially achieve 50% inhibition of the maximum signal. A good starting point is to prepare a top concentration that is at least 10-fold higher than the highest standard concentration of the target analyte.[12]
-
-
Assay Procedure:
-
Follow the immunoassay protocol provided with your kit.
-
In place of the samples, add the different dilutions of your potential cross-reactants to the designated wells. It is recommended to run all standards and cross-reactant dilutions in duplicate.[12]
-
-
Data Analysis:
-
After reading the plate, calculate the average absorbance for each standard and cross-reactant dilution.
-
Subtract the average absorbance of the non-specific binding (NSB) wells from all other readings.
-
Calculate the percentage of binding for each standard and cross-reactant dilution relative to the maximum binding (B0) wells using the formula: %B/B0 = (Average Absorbance / Average B0 Absorbance) x 100.
-
Plot the %B/B0 against the concentration for both the standard and each cross-reactant on a semi-log graph.
-
Determine the IC50 value for the standard and for each cross-reactant. This is the concentration that results in 50% binding.
-
-
Calculation of Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity for each compound tested:[12] % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
-
Visualizations
Caption: PGE2 signaling through its four receptor subtypes (EP1-4).
Caption: A typical workflow for a competitive prostaglandin immunoassay.
Caption: Logical diagram of prostaglandin structural relationships.
References
- 1. envirologix.com [envirologix.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. novateinbio.com [novateinbio.com]
- 5. arp1.com [arp1.com]
- 6. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin - Wikipedia [en.wikipedia.org]
- 10. Guide to Prostaglandins: Structure and Analytical Methods [metwarebio.com]
- 11. Prostaglandins: Structure, Functions, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 12. discovery-sci.com [discovery-sci.com]
Validation & Comparative
A Comparative Analysis of 16-Phenoxy tetranor Prostaglandin E2 and Sulprostone Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 16-Phenoxy tetranor Prostaglandin (B15479496) E2 and its parent compound, sulprostone (B1662612). While sulprostone is a well-characterized synthetic prostaglandin E2 (PGE2) analog, data on the specific activity of its metabolite, 16-Phenoxy tetranor Prostaglandin E2, is limited. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the known receptor binding affinities for sulprostone. Currently, there is no publicly available quantitative data for the receptor binding or functional activity of this compound.
Table 1: Receptor Binding Affinity (Ki) of Sulprostone
| Compound | Receptor Subtype | Ki (nM) |
| Sulprostone | EP1 | 21[1] |
| Sulprostone | EP3 | 0.6[1] |
Table 2: Functional Activity of this compound and Sulprostone
| Compound | Assay Type | Receptor | Parameter | Value |
| This compound | - | - | - | Data Not Available |
| Sulprostone | - | - | - | Data Not Available |
Mechanism of Action and Signaling Pathways
Sulprostone is a potent and selective agonist for the prostaglandin E2 receptor subtypes EP3 and, to a lesser extent, EP1.[2] These receptors are G-protein coupled receptors (GPCRs) that mediate distinct downstream signaling cascades. This compound is the free acid form of sulprostone, formed by the hydrolysis of the methylsulfonamide bond, and is considered a minor metabolite.[3][4][5]
Sulprostone Signaling Pathways
EP3 Receptor Signaling: The primary target of sulprostone is the EP3 receptor, which couples to the inhibitory G-protein (Gi). Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2] This reduction in cAMP attenuates the activity of protein kinase A (PKA), contributing to various cellular responses, including smooth muscle contraction.[2]
EP1 Receptor Signaling: Sulprostone also acts as an agonist at the EP1 receptor, which is coupled to the Gq protein.[2] Activation of Gq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration and subsequent cellular responses like muscle contraction.[6]
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the activity of this compound and sulprostone.
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compounds to specific prostaglandin receptor subtypes.
Objective: To quantify the affinity of this compound and sulprostone for EP1 and EP3 receptors.
Materials:
-
Cell membranes expressing the human EP1 or EP3 receptor.
-
Radioligand (e.g., [3H]-PGE2).
-
Test compounds (this compound and sulprostone).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (competitor).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This protocol measures the functional activity of the compounds by quantifying their effect on intracellular cAMP levels, which is a key second messenger in the EP3 signaling pathway.
Objective: To determine the potency (EC50) of this compound and sulprostone in modulating cAMP production in cells expressing the EP3 receptor.
Materials:
-
Cells stably expressing the human EP3 receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound and sulprostone).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the EP3-expressing cells into a 96-well plate and culture overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compounds.
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels. This allows for the measurement of inhibition by EP3 agonists.
-
Incubation: Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect).
Conclusion
Sulprostone is a well-established potent and selective EP3 receptor agonist with weaker activity at the EP1 receptor. Its mechanism of action through the Gi and Gq signaling pathways is well-documented. In contrast, there is a significant lack of data regarding the specific biological activity of its metabolite, this compound. While it is structurally related to sulprostone, its receptor binding affinities and functional potencies have not been reported in the public domain.
Further research, employing the experimental protocols outlined in this guide, is necessary to fully characterize the pharmacological profile of this compound. Such studies would be crucial for understanding its potential contribution to the overall therapeutic and side-effect profile of sulprostone and for exploring any independent therapeutic potential it may possess. Researchers in drug development are encouraged to conduct comparative studies to elucidate the activity of this metabolite.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 16-Phenoxy Tetranor PGE2 and Latanoprost for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prostaglandin (B15479496) analogs, 16-Phenoxy tetranor PGE2 and latanoprost (B1674536), in the context of their potential and established efficacy in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma.
Introduction
Latanoprost, a prostaglandin F2α analogue, is a well-established first-line treatment for open-angle glaucoma and ocular hypertension.[1] Its efficacy in lowering IOP is primarily attributed to its action on the prostaglandin F (FP) receptor, which leads to an increase in the uveoscleral outflow of aqueous humor.[1][2]
16-Phenoxy tetranor PGE2 is a prostaglandin E2 analogue. It is the free acid form and a minor metabolite of sulprostone (B1662612), a compound that has been investigated for its effects on smooth muscle. Prostaglandin E2 analogues are of interest in glaucoma research for their potential to lower IOP through a different mechanism than PGF2α analogues, primarily by acting on prostaglandin E2 (EP) receptors, particularly the EP2 subtype.
This guide will delve into the available experimental data to compare the IOP-lowering effects, mechanisms of action, and experimental protocols related to these two compounds.
Comparative Efficacy in IOP Reduction
The available preclinical data presents a stark contrast in the IOP-lowering efficacy between latanoprost and the parent compound of 16-Phenoxy tetranor PGE2, sulprostone.
| Compound | Target Receptor | Efficacy in IOP Reduction (in monkeys) |
| Latanoprost | Prostaglandin F (FP) Agonist | ~25% reduction after 4-5 days of topical administration |
| Sulprostone (parent of 16-Phenoxy tetranor PGE2) | Prostaglandin E3 (EP3) Agonist | No IOP-lowering effects observed |
Mechanism of Action and Signaling Pathways
The differential efficacy of these two compounds can be attributed to their distinct mechanisms of action at the receptor level and the subsequent signaling cascades they trigger within the eye.
Latanoprost: An FP Receptor Agonist
Latanoprost is a prodrug that is hydrolyzed to its active acid form in the cornea.[3] It selectively binds to the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR), primarily located in the ciliary muscle.[2] Activation of the FP receptor initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, reducing hydraulic resistance and thereby increasing the outflow of aqueous humor from the eye.[2]
16-Phenoxy Tetranor PGE2 and EP Receptor Agonism
As the active form of sulprostone, 16-Phenoxy tetranor PGE2 is expected to act as a prostaglandin E2 analog. Prostaglandin E2 can bind to four different subtypes of EP receptors (EP1, EP2, EP3, and EP4). Sulprostone is identified as an EP3 receptor agonist. While EP2 and EP4 receptor agonists have shown promise in lowering IOP by increasing both trabecular and uveoscleral outflow, the available evidence indicates that EP3 receptor agonism by sulprostone does not produce an IOP-lowering effect. The signaling pathway for EP2 agonists, which are being explored for glaucoma treatment, involves the activation of a different G-protein (Gs) and the subsequent increase in cyclic AMP (cAMP).
Experimental Protocols
The data cited in this guide is primarily derived from preclinical studies in non-human primates. A general methodology for such studies is outlined below.
In Vivo IOP Measurement in Cynomolgus Monkeys
Objective: To determine the effect of topically administered prostaglandin analogues on intraocular pressure.
Animal Model: Healthy, adult cynomolgus monkeys with normal baseline IOP.
Procedure:
-
Baseline IOP Measurement: Conscious monkeys are gently restrained, and baseline IOP is measured using a calibrated tonometer (e.g., applanation or rebound tonometer). Measurements are typically taken at the same time each day to account for diurnal variations.
-
Drug Administration: A precise volume (e.g., 25-30 µL) of the test compound (e.g., latanoprost, sulprostone) or vehicle control is administered topically to one or both eyes.
-
Post-Treatment IOP Monitoring: IOP is measured at multiple time points following drug administration (e.g., 2, 4, 6, 8, and 24 hours post-dose) for a specified duration (e.g., 5-7 days).
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the IOP-lowering effect.
Conclusion
Based on the currently available scientific literature, latanoprost is a potent and clinically effective agent for reducing intraocular pressure, acting as a prostaglandin F (FP) receptor agonist to enhance uveoscleral outflow. In contrast, preclinical evidence on sulprostone, the parent compound of 16-Phenoxy tetranor PGE2, indicates a lack of efficacy in lowering IOP. This is attributed to its action as a prostaglandin E3 (EP3) receptor agonist, a pathway that does not appear to be involved in significant aqueous humor outflow enhancement.
While other prostaglandin E2 analogues targeting EP2 and EP4 receptors are being actively investigated as potential glaucoma therapies, the data on the EP3 agonist sulprostone suggests that 16-Phenoxy tetranor PGE2 is not a viable candidate for IOP reduction. This comparative analysis underscores the importance of specific prostanoid receptor subtype targeting in the development of effective anti-glaucoma medications. Further research into selective EP2 and EP4 agonists may yield novel therapeutic options, but 16-Phenoxy tetranor PGE2, based on the action of its parent compound, does not appear to hold promise in this regard.
References
- 1. Prostaglandin Subtype-Selective and Non-Selective IOP-Lowering Comparison in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FP and EP2 prostanoid receptor agonist drugs and aqueous humor outflow devices for treating ocular hypertension and glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 16-Phenoxy Tetranor PGE2 and Travoprost in Glaucoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prostaglandin (B15479496) analogs, 16-Phenoxy tetranor PGE2 and travoprost (B1681362), in the context of glaucoma research. While extensive data exists for the widely-used drug travoprost, a selective FP receptor agonist, direct comparative experimental data for 16-Phenoxy tetranor PGE2 is limited in publicly available literature. 16-Phenoxy tetranor PGE2 is a metabolite of sulprostone, a potent EP3 and EP1 receptor agonist. Therefore, this guide will compare the well-established pharmacology of travoprost with the known and emerging roles of EP receptor agonists in regulating intraocular pressure (IOP), providing a mechanistic framework for understanding the potential therapeutic profile of 16-Phenoxy tetranor PGE2.
Executive Summary
Travoprost, a prostaglandin F2α analog, is a cornerstone of glaucoma therapy, primarily lowering intraocular pressure by enhancing uveoscleral outflow through agonism at the prostaglandin F (FP) receptor.[1][2] In contrast, prostaglandin E2 (PGE2) analogs, such as 16-Phenoxy tetranor PGE2, are expected to exert their effects through prostaglandin E (EP) receptors. Growing evidence suggests that agonists of EP receptor subtypes, particularly EP2 and EP4, also effectively reduce IOP, but through a distinct mechanism: increasing the outflow of aqueous humor through the trabecular meshwork, the conventional outflow pathway.[3] This fundamental difference in the mechanism of action presents opportunities for novel therapeutic strategies, either as alternatives or adjuncts to existing treatments.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological and efficacy parameters of travoprost and representative EP receptor agonists based on available preclinical and clinical data.
Table 1: Receptor Binding and Mechanism of Action
| Feature | Travoprost | 16-Phenoxy tetranor PGE2 (inferred) & other EP Agonists |
| Drug Class | Prostaglandin F2α Analog | Prostaglandin E2 Analog |
| Primary Receptor Target | Prostaglandin F (FP) Receptor | Prostaglandin E (EP) Receptors (likely EP1/EP3, with EP2/EP4 also relevant for IOP) |
| Primary Outflow Pathway | Uveoscleral Outflow (increase)[1][2] | Trabecular Meshwork Outflow (increase)[3] |
| Effect on Ciliary Muscle | Contraction[4] | Relaxation (EP2/EP4 agonists)[4] |
Table 2: Efficacy in Intraocular Pressure (IOP) Reduction
| Parameter | Travoprost | EP Receptor Agonists (e.g., Omidenepag Isopropyl - EP2 agonist) |
| Reported IOP Reduction (Clinical) | 25% to 32% from baseline[5] | Comparable to FP agonists (non-inferior to latanoprost)[3] |
| Animal Model IOP Reduction | Significant IOP reduction in various models (e.g., glaucomatous beagles, rabbits)[3][6] | Significant IOP reduction in animal models of ocular hypertension[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy and mechanism of action of prostaglandin analogs in glaucoma models.
Measurement of Intraocular Pressure in Animal Models
-
Animal Model: Commonly used models include normotensive and ocular hypertensive rabbits, dogs (e.g., glaucomatous beagles), and non-human primates. Ocular hypertension can be induced, for example, by laser photocoagulation of the trabecular meshwork or steroid administration.
-
Drug Administration: The test compound (e.g., travoprost 0.004% ophthalmic solution) or a vehicle control is topically administered to one or both eyes of the animal, typically once daily.
-
IOP Measurement: IOP is measured at baseline and at various time points post-instillation using a calibrated tonometer (e.g., Tono-Pen, pneumatonometer). Measurements are often taken over a 24-hour period to assess diurnal IOP control.
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control groups. Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the IOP-lowering effect.
Aqueous Humor Outflow Studies
-
Uveoscleral Outflow Measurement: This is often measured indirectly. In one method, the anterior chamber is perfused with a fluorescent tracer (e.g., FITC-dextran). The amount of tracer recovered from the uveoscleral tissues is quantified to determine the outflow through this pathway.
-
Trabecular Outflow Facility Measurement: This can be assessed using tonography or by perfusing the anterior chamber with a solution at a constant pressure and measuring the flow rate. An increase in the flow rate for a given pressure indicates an increase in outflow facility.
Mandatory Visualizations
Signaling Pathways
The distinct signaling pathways activated by FP and EP receptor agonists underlie their different mechanisms of action for IOP reduction.
Caption: Signaling pathways of Travoprost vs. PGE2 analogs.
Experimental Workflow
A typical workflow for comparing the IOP-lowering effects of two compounds in a preclinical glaucoma model is illustrated below.
Caption: Preclinical workflow for comparing IOP-lowering drugs.
Logical Relationship of Outflow Pathways
The regulation of aqueous humor outflow is a critical aspect of IOP management. The diagram below illustrates the two primary outflow pathways and the targeted action of different prostaglandin analogs.
Caption: Aqueous humor outflow pathways and drug targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Prostanoid receptor agonists for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]
- 4. Comparison of Presbyopia Between Glaucoma Patients Using Prostaglandin F Receptor Agonists and Fixed Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. EP3/FP dual receptor agonist ONO-9054 administered morning or evening to patients with open-angle glaucoma or ocular hypertension: results of a randomised crossover study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Bimatoprost vs. 16-Phenoxy Tetranor PGE2 in Ocular Hypotension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of bimatoprost (B1667075) and 16-phenoxy tetranor PGE2, two prostaglandin (B15479496) analogs with implications in modulating intraocular pressure (IOP). While bimatoprost is a well-established therapeutic for glaucoma, data on the IOP-lowering effects of 16-phenoxy tetranor PGE2 is less direct and primarily derived from studies on its parent compound, sulprostone (B1662612). This document synthesizes available experimental data to offer a comparative overview for research and development purposes.
Executive Summary
Bimatoprost, a synthetic prostamide and prostaglandin F2α (FP) receptor agonist, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension.[1][2] Its efficacy in reducing IOP is well-documented through numerous clinical trials. 16-phenoxy tetranor PGE2 is a metabolite of sulprostone, a prostaglandin E2 (PGE2) analog.[3][4] While not used clinically for glaucoma, preclinical studies on sulprostone indicate a significant IOP-lowering effect, suggesting that it, and by extension its metabolites, may interact with prostaglandin E (EP) receptors in the eye to modulate aqueous humor dynamics.[5]
This guide presents a side-by-side comparison of their receptor binding affinities, preclinical efficacy in IOP reduction, and known side effect profiles. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of future comparative studies.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for bimatoprost and 16-phenoxy tetranor PGE2. It is crucial to note that the data for 16-phenoxy tetranor PGE2 is inferred from studies on its parent compound, sulprostone, and was obtained in animal models, which may not be directly comparable to human clinical data for bimatoprost.
Table 1: Receptor Binding Affinity
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Potency (EC50) | Species | Reference |
| Bimatoprost | FP Receptor | 6310 ± 1650 nM | 2940 ± 1663 nM | Human (cloned) | [6] |
| Bimatoprost Free Acid | FP Receptor | 83 nM | 2.8 - 3.8 nM | Human (cloned) | [7] |
| Bimatoprost Free Acid | EP1 Receptor | 95 nM | 2.7 nM | Human (cloned) | [7] |
| Bimatoprost Free Acid | EP3 Receptor | 387 nM | - | Human (cloned) | [7] |
| Sulprostone (parent of 16-phenoxy tetranor PGE2) | EP3 Receptor | 5.1 nM | - | Rabbit | [8] |
Table 2: Efficacy in Intraocular Pressure (IOP) Reduction
| Compound | Study Population | Dosage | Maximum IOP Reduction | Duration of Effect | Reference |
| Bimatoprost 0.03% | Human (glaucoma/ocular hypertension) | Once daily | 7.0 - 8.1 mm Hg from baseline (35-100% greater than timolol) | Sustained over 4 years | [9] |
| Bimatoprost 0.03% | Human (glaucoma/ocular hypertension) | Once daily | 8.4 mm Hg from baseline (34%) | 3 months | [10] |
| Sulprostone (parent of 16-phenoxy tetranor PGE2) | Rabbit | 2.5 µg (single topical drop) | ~3.4 mm Hg | ~8 hours | [5] |
| Sulprostone (parent of 16-phenoxy tetranor PGE2) | Rabbit | 0.025 µg (supraciliary injection) | ~3.1 mm Hg | At least 9 hours | [5] |
Table 3: Known Ocular Side Effects
| Compound | Common Side Effects | Less Common Side Effects | Reference |
| Bimatoprost | Conjunctival hyperemia, eyelash growth, ocular pruritus, periocular skin hyperpigmentation | Iris hyperpigmentation, ocular dryness, visual disturbance | [1][9] |
| Sulprostone (and by extension, 16-phenoxy tetranor PGE2) | Data on ocular side effects is limited. Systemic use is associated with gastrointestinal side effects. | - | [5] |
Experimental Protocols
Measurement of Intraocular Pressure (IOP) in Human Clinical Trials (for Bimatoprost)
A detailed methodology for measuring IOP in clinical trials, as adapted from multiple studies on bimatoprost, is as follows:
-
Patient Selection: Patients with a diagnosis of open-angle glaucoma or ocular hypertension are recruited. A baseline IOP is established, typically in the range of 22-34 mmHg.[6]
-
Washout Period: All current IOP-lowering medications are discontinued (B1498344) for a specified period (e.g., 2-4 weeks) before the baseline measurements to establish a true baseline IOP.
-
Randomization and Masking: Patients are randomly assigned to treatment groups (e.g., bimatoprost, vehicle, or another active comparator). The trial is often double-masked, meaning neither the patient nor the investigator knows the treatment assignment.[1][2]
-
Dosing Regimen: Bimatoprost 0.03% or 0.01% is typically administered as one drop in the affected eye(s) once daily in the evening.[2][9]
-
IOP Measurement:
-
Instrumentation: A calibrated Goldmann applanation tonometer is the standard instrument used for IOP measurements.
-
Procedure: Measurements are taken at specified time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM) to assess diurnal IOP control.[1]
-
Technique: The cornea is anesthetized with a topical anesthetic drop. A small, flat-tipped cone is gently brought into contact with the cornea, and the force required to flatten a specific area of the cornea is measured and converted to IOP in mmHg.
-
-
Follow-up: Patients are followed for a predetermined period (e.g., 30 days to several years), with IOP measurements and safety assessments conducted at regular intervals.[2][9]
Radioligand Binding Assay for Receptor Affinity (General Protocol)
This protocol provides a general framework for determining the binding affinity of a compound to a G-protein coupled receptor (GPCR), such as the FP or EP receptors.
-
Membrane Preparation:
-
Cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human FP receptor) are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a suitable assay buffer.[11]
-
-
Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
A fixed amount of membrane preparation is incubated with increasing concentrations of a specific radioligand (e.g., [3H]PGE2 for EP receptors).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competitor.
-
The reaction is incubated at a specific temperature for a time sufficient to reach equilibrium.
-
-
Competition Binding Assay (to determine Ki of the test compound):
-
A fixed amount of membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., bimatoprost or sulprostone).[11]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.[11]
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data from saturation binding assays are analyzed using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
The data from competition binding assays are used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathways
Bimatoprost Signaling Pathway
Bimatoprost, primarily through its active metabolite, bimatoprost free acid, is an agonist at the prostaglandin F2α (FP) receptor, a Gq-coupled receptor.[6][7] Activation of the FP receptor initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor, thereby reducing IOP.
Caption: Bimatoprost activates the FP receptor, leading to increased uveoscleral outflow.
16-Phenoxy Tetranor PGE2 (via EP Receptors) Signaling Pathway
As a PGE2 analog, 16-phenoxy tetranor PGE2 is expected to interact with one or more of the four EP receptor subtypes (EP1-4), which are coupled to different G-proteins and elicit diverse downstream effects. The IOP-lowering effect of PGE2 analogs is thought to be mediated, at least in part, through EP2 and/or EP4 receptors, which are Gs-coupled and increase cyclic AMP (cAMP), and potentially through EP1 (Gq-coupled) or EP3 (Gi-coupled) receptors as well.
Caption: 16-Phenoxy Tetranor PGE2 likely acts on EP receptors, modulating aqueous outflow.
Experimental Workflow: Comparative Efficacy Study
The following diagram outlines a logical workflow for a preclinical study designed to directly compare the IOP-lowering efficacy of bimatoprost and 16-phenoxy tetranor PGE2.
Caption: Workflow for a preclinical comparative efficacy study of ocular hypotensive agents.
Conclusion
Bimatoprost is a highly effective and well-characterized IOP-lowering agent, acting primarily through the FP receptor to enhance uveoscleral outflow. Its clinical efficacy and safety profile are extensively documented. 16-phenoxy tetranor PGE2, as a metabolite of the PGE2 analog sulprostone, shows preclinical promise for IOP reduction, likely through interaction with EP receptors.
A direct, quantitative comparison of their efficacy is challenging due to the lack of head-to-head studies and the differing experimental models used for their evaluation. The preclinical data for sulprostone suggests a potent IOP-lowering effect, but at a lower magnitude and shorter duration in rabbits compared to the sustained effects of bimatoprost observed in human clinical trials.
Further research, including direct comparative studies in relevant animal models and eventually in humans, is necessary to fully elucidate the comparative efficacy and safety of 16-phenoxy tetranor PGE2 relative to established glaucoma therapies like bimatoprost. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for designing and interpreting such future investigations.
References
- 1. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of bimatoprost in patients with elevated intraocular pressure: a 30-day comparison with latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular Loop II Modulates GTP Sensitivity of the Prostaglandin EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term efficacy and safety of bimatoprost for intraocular pressure lowering in glaucoma and ocular hypertension: year 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraocular pressure‐lowering efficacy of bimatoprost 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Unveiling the Biological Activity of 16-Phenoxy Tetranor PGE2: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of prostaglandin (B15479496) analogs is critical for advancing therapeutic innovation. This guide provides a comparative analysis of 16-Phenoxy tetranor PGE2, a synthetic prostaglandin E2 (PGE2) analog, placing its known activities in context with its parent compound, sulprostone, and the endogenous ligand, PGE2. While quantitative in vitro data for 16-Phenoxy tetranor PGE2 remains limited in publicly accessible literature, this guide synthesizes available information to offer a clear perspective on its biological profile.
Introduction to 16-Phenoxy Tetranor PGE2
16-Phenoxy tetranor PGE2 is recognized as the free acid form and a minor metabolite of sulprostone, a potent EP3 and EP1 receptor agonist.[1][2] In vivo studies have suggested that 16-Phenoxy tetranor PGE2 exhibits a pharmacological potency that is similar to, or slightly more pronounced than, natural PGE2.[3] This activity is particularly noted in its effects on the human myometrium.[3]
Comparative Analysis with Prostaglandin E2 and Sulprostone
To contextualize the biological activity of 16-Phenoxy tetranor PGE2, it is essential to compare it with the well-characterized activities of PGE2 and sulprostone. Prostaglandin E2 is a principal mediator in numerous physiological and pathological processes, exerting its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors, in turn, modulate distinct downstream signaling pathways. Sulprostone is a synthetic PGE2 analog with selective agonist activity, primarily at the EP3 and EP1 receptors.[4][5]
Quantitative Biological Activity
The following tables summarize the available quantitative data for PGE2 and sulprostone, offering a baseline for understanding the potential receptor interactions of 16-Phenoxy tetranor PGE2.
Table 1: Prostaglandin E2 (PGE2) Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Kd) | Cell/Tissue Type |
| EP2 | 13 nM | Not specified |
| EP4 | 0.59 nM | Not specified |
| High-affinity site | 2 nM | Human adipocytes |
| Low-affinity site | 56 nM | Human adipocytes |
Table 2: Sulprostone Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Ki) |
| EP1 | 21 nM |
| EP3 | 0.6 nM |
Prostaglandin E2 Signaling Pathways
The biological effects of PGE2 and its analogs are dictated by the specific EP receptor subtype they activate and the subsequent intracellular signaling cascade. The diagram below illustrates the primary signaling pathways associated with EP receptor activation.
Caption: PGE2 Receptor Signaling Pathways.
Experimental Protocols
Validating the biological activity of prostaglandin analogs involves a series of in vitro assays to determine receptor binding and functional activity. Below are detailed methodologies for key experiments.
Experimental Workflow for Assessing Prostaglandin Analog Activity
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect upon the human myometrium during early pregnancy of prostaglandin E2 and its analogue 16-phenoxy-omega-17,18,19,20-tetranor-PGE2 methyl sulfonylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 5. What is Sulprostone used for? [synapse.patsnap.com]
Unveiling the Mechanism of 16-Phenoxy Tetranor PGE2: A Comparative Guide to Receptor Antagonist Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action for 16-Phenoxy tetranor PGE2, the active metabolite of the potent prostaglandin (B15479496) E2 analogue, sulprostone (B1662612). By leveraging experimental data from studies utilizing selective receptor antagonists, we objectively detail the signaling pathways and provide evidence-based confirmation of its primary targets.
Deciphering the Action of 16-Phenoxy Tetranor PGE2
16-Phenoxy tetranor PGE2, the free acid form of sulprostone, exerts its biological effects by acting as a selective agonist at two subtypes of the prostaglandin E2 (PGE2) receptor: the EP1 and EP3 receptors.[1] This specificity has been elucidated through extensive pharmacological studies employing specific antagonists that block the activity of these receptors.
The primary mechanism of action involves the activation of distinct downstream signaling cascades upon binding to these G-protein coupled receptors (GPCRs). The EP1 receptor is coupled to the Gq alpha subunit, and its activation leads to an increase in intracellular calcium levels.[2] In contrast, the EP3 receptor is coupled to the Gi alpha subunit, and its activation results in a decrease in intracellular cyclic AMP (cAMP) levels.[2]
The following sections present a comparative analysis of experimental data demonstrating how selective antagonists for EP1 and EP3 receptors have been instrumental in confirming the precise mechanism of action of sulprostone, and by extension, 16-Phenoxy tetranor PGE2.
Quantitative Analysis of Receptor Antagonism
The following tables summarize the quantitative data from key studies that have utilized selective antagonists to probe the mechanism of sulprostone. This data provides a clear comparison of the efficacy of these antagonists in blocking sulprostone-induced effects, thereby confirming its receptor targets.
Table 1: Antagonism of Sulprostone Activity at the EP1 Receptor
| Antagonist | Experiment Type | Agonist | Cell/Tissue Type | Measured Effect | Antagonist Effect | Reference |
| ONO-8711 | Contraction Assay | Sulprostone | Human Pulmonary Veins | Vasoconstriction | Blocks sulprostone-induced contractions | [3] |
Table 2: Antagonism of Sulprostone Activity at the EP3 Receptor
| Antagonist | Experiment Type | Agonist | Cell/Tissue Type | Measured Effect | Antagonist Effect | Reference |
| L-798,106 | Twitch and Contractile Response | Sulprostone | In vivo | Inhibition of EFS-evoked responses | Attenuates sulprostone-induced inhibition | |
| L-798,106 | Cell Proliferation and Migration Assay | Sulprostone | SK-BR-3 breast cancer cells | Reduced proliferation and migration | Reduces sulprostone-induced effects | [1] |
| EP3 receptor antagonist | Pacemaker Potential Measurement | Sulprostone | Mouse Colonic Interstitial Cells of Cajal | Membrane depolarization and increased pacemaker frequency | Blocked sulprostone-induced effects | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Calcium Mobilization Assay (FLIPR Assay)
This assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.
1. Cell Preparation:
-
Plate cells expressing the EP1 receptor (e.g., HEK293-EP1) in a 96-well or 384-well black-walled, clear-bottom microplate.
-
Culture the cells overnight to allow for adherence and formation of a monolayer.
2. Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.
3. Compound Addition and Measurement:
-
Prepare serial dilutions of the EP1 antagonist (e.g., ONO-8711).
-
Pre-incubate the cells with the antagonist or vehicle for a specified period (e.g., 15-30 minutes).
-
Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).
-
Add a solution of 16-Phenoxy tetranor PGE2 (or sulprostone) to all wells to stimulate the receptors.
-
The FLIPR instrument will simultaneously add the agonist and measure the change in fluorescence intensity over time.
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
The inhibitory effect of the antagonist is determined by comparing the response in the presence and absence of the antagonist.
-
Calculate the IC50 value of the antagonist, which is the concentration that inhibits 50% of the agonist-induced response.
Cyclic AMP (cAMP) Assay (TR-FRET Assay)
This assay is used to measure the decrease in intracellular cAMP concentration following the activation of Gi-coupled receptors like EP3.
1. Cell Preparation:
-
Plate cells expressing the EP3 receptor (e.g., CHO-K1-EP3) in a suitable microplate.
-
Culture the cells overnight.
2. Compound Incubation:
-
Prepare serial dilutions of the EP3 antagonist (e.g., L-798,106).
-
Pre-incubate the cells with the antagonist or vehicle for a specified time.
-
Add a solution of 16-Phenoxy tetranor PGE2 (or sulprostone) to the wells.
-
To stimulate adenylyl cyclase and generate a measurable cAMP signal, add forskolin (B1673556) to all wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature.
3. Lysis and Detection:
-
Add a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog to each well.
-
Incubate the plate for 60 minutes at room temperature to allow for cell lysis and the competitive binding reaction to occur.
4. Measurement and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate filters for the donor (europium cryptate) and acceptor (d2).
-
The TR-FRET signal is inversely proportional to the amount of cAMP produced by the cells.
-
The effect of the antagonist is determined by its ability to reverse the agonist-induced decrease in the TR-FRET signal.
-
Calculate the IC50 value of the antagonist.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of 16-Phenoxy tetranor PGE2 and the experimental workflows for their confirmation.
Caption: Signaling pathways of 16-Phenoxy tetranor PGE2 via EP1 and EP3 receptors.
Caption: Workflow for confirming the mechanism of 16-Phenoxy tetranor PGE2 using receptor antagonists.
References
- 1. EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostanoid EP3 receptor agonist sulprostone enhances pacemaker activity of colonic interstitial cells of Cajal - PubMed [pubmed.ncbi.nlm.nih.gov]
differential effects of 16-Phenoxy tetranor PGE2 on EP receptors
An Objective Comparison of 16-Phenoxy tetranor PGE2's Effects on EP Receptors for Researchers and Drug Development Professionals
Prostaglandin (B15479496) E2 (PGE2) is a principal lipid mediator that orchestrates a wide array of physiological and pathological processes by interacting with four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][2] These receptors are distributed differently across tissues and activate distinct intracellular signaling pathways, making them attractive targets for therapeutic intervention.[3][4] 16-Phenoxy tetranor PGE2, a synthetic analog and the primary active metabolite of Sulprostone, has been identified as a potent modulator of this system.[5][6] This guide provides a detailed comparison of the differential effects of 16-Phenoxy tetranor PGE2 on the four EP receptor subtypes, supported by quantitative data and experimental methodologies, to aid researchers in drug discovery and development.
EP Receptor Subtypes and Their Signaling Cascades
The four EP receptor subtypes are coupled to different G proteins, leading to divergent downstream signaling events upon activation by PGE2 or its analogs.[3][7]
-
EP1 Receptor: Coupled to the Gq alpha subunit, its activation stimulates Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) stores.[1][3]
-
EP2 and EP4 Receptors: Both are coupled to the Gs alpha subunit. Ligand binding activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2][3][8][9] The EP4 receptor has also been reported to activate the Phosphatidylinositol 3-kinase (PI3K) pathway.[9][10]
-
EP3 Receptor: Primarily coupled to the Gi alpha subunit, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[3][7]
These distinct signaling pathways underscore the importance of receptor-selective agonists and antagonists in dissecting the specific roles of PGE2 in health and disease.
Caption: Signaling pathways of the four PGE2 receptor subtypes (EP1-EP4).
Comparative Pharmacology: Potency and Selectivity
The following table summarizes the quantitative data on the binding affinity (Ki) and functional potency (EC50) of 16-Phenoxy tetranor PGE2 in comparison to the endogenous ligand PGE2 and other selective agonists. This data highlights the compound's preferential activity.
| Compound | EP1 | EP2 | EP3 | EP4 | Primary Activity |
| PGE2 | Ki: ~24 nM[11] | Ki: ~5 nM[11] | Ki: ~1 nM[11] | Ki: ~1 nM[11] | Pan-Agonist |
| 16-Phenoxy tetranor PGE2 | - | - | EC50: 0.89 nM [5] | - | Potent EP3 Agonist |
| Sulprostone (parent compound) | Agonist | Weak Agonist | Potent Agonist | Weak Agonist | EP3/EP1 Agonist[3] |
| Butaprost | - | Agonist | - | - | Selective EP2 Agonist[2] |
| ONO-AE1-329 (Rivenprost) | - | - | - | Agonist | Selective EP4 Agonist[2] |
| ONO-DI-004 | Agonist | - | - | - | Selective EP1 Agonist[3] |
| Values are derived from studies on human or rat receptors expressed in cell lines. Ki denotes binding affinity, and EC50 denotes the concentration for 50% of maximal functional response. |
The data clearly indicates that 16-Phenoxy tetranor PGE2 is a highly potent agonist for the EP3 receptor, with an EC50 value in the sub-nanomolar range.[5] Its activity on other EP receptors is not well-documented in the available literature, suggesting a high degree of selectivity for EP3. It also demonstrates some activity on the prostaglandin F receptor (FP) with an EC50 of 16 nM.[5]
Key Experimental Methodologies
The characterization of compounds like 16-Phenoxy tetranor PGE2 relies on a suite of standardized in vitro assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kd or Ki) of a compound for a specific receptor. It involves incubating a radiolabeled ligand (e.g., [3H]-PGE2) with a source of the receptor (e.g., cell membranes expressing the target EP receptor) in the presence of varying concentrations of an unlabeled competitor compound.[9][12][13] The amount of radioligand displaced by the competitor is measured, allowing for the calculation of the competitor's inhibitory constant (Ki).
Caption: General workflow for a competitive radioligand binding assay.
Functional Assays: Measuring Downstream Signaling
Functional assays measure the cellular response to receptor activation, providing data on a compound's potency (EC50) and efficacy.
-
Calcium Mobilization Assay (for EP1): This assay is used for Gq-coupled receptors.[14] Cells expressing the EP1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[5] Upon addition of an agonist, the increase in intracellular calcium is detected as a change in fluorescence, which is measured using a fluorometric plate reader.
-
cAMP Measurement Assay (for EP2, EP3, EP4): For Gs- and Gi-coupled receptors, changes in intracellular cAMP levels are quantified.[15][16] Cells expressing the target receptor are stimulated with the test compound. The reaction is stopped, cells are lysed, and the cAMP concentration in the lysate is measured, typically using a competitive enzyme immunoassay (EIA) or ELISA.[17][18] Agonists for EP2 and EP4 will increase cAMP, while agonists for EP3 will decrease forskolin-stimulated cAMP levels.
Caption: Workflow comparison for cAMP and Calcium functional assays.
Summary of Differential Effects and Conclusion
The available evidence strongly positions 16-Phenoxy tetranor PGE2 as a potent and selective EP3 receptor agonist . Its sub-nanomolar potency for activating the EP3 receptor is comparable to that of the endogenous ligand PGE2, but likely without the broad activity across the other EP subtypes.[5][11] This profile makes it a valuable pharmacological tool for investigating the specific functions of the EP3 receptor signaling pathway, which is primarily linked to the inhibition of cAMP production.[3]
In contrast to pan-agonists like PGE2 or more selective agonists for other EP subtypes like Butaprost (EP2) and Rivenprost (EP4), 16-Phenoxy tetranor PGE2 allows for the targeted modulation of EP3-mediated effects.[2] For researchers in drug development, its high potency and selectivity suggest potential for developing therapeutics aimed at conditions where EP3 receptor activation is beneficial. This focused activity minimizes the potential for off-target effects that can arise from activating the functionally distinct EP1, EP2, and EP4 receptors. This guide provides the foundational data and methodological context necessary for effectively utilizing this compound in research and development settings.
References
- 1. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Dual Blockade of EP2 and EP4 Signaling is Required for Optimal Immune Activation and Antitumor Activity Against Prostaglandin-Expressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. [PDF] Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. | Semantic Scholar [semanticscholar.org]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. EP4 Receptor (rat) Activation Assay Kit (cAMP) | Cayman Chemical | Biomol.com [biomol.com]
Unveiling the Receptor Selectivity of 16-Phenoxy Tetranor PGE2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise receptor interactions of prostaglandin (B15479496) analogs is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of the receptor selectivity of 16-Phenoxy tetranor PGE2 against other key prostanoids, supported by experimental data and detailed methodologies.
16-Phenoxy tetranor PGE2 is the active, free acid form of the synthetic prostaglandin E2 analog, sulprostone (B1662612). Due to the limited availability of direct binding data for 16-Phenoxy tetranor PGE2, this guide will utilize the well-established receptor selectivity profile of sulprostone as a close proxy to elucidate its anticipated interactions with the prostanoid receptor family. This approach is based on the understanding that sulprostone is rapidly converted to 16-Phenoxy tetranor PGE2 in vivo to exert its biological effects.
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of sulprostone (as a proxy for 16-Phenoxy tetranor PGE2) and other endogenous prostanoids across the eight main prostanoid receptor subtypes. Lower Ki values indicate higher binding affinity.
| Prostanoid | EP1 (Gq) | EP2 (Gs) | EP3 (Gi/Gq/Gs) | EP4 (Gs) | DP1 (Gs) | FP (Gq) | IP (Gs) | TP (Gq) |
| Sulprostone | 21 [1] | >1000 | 0.6 [1] | >1000 | >1000 | >1000 | >1000 | >1000 |
| Prostaglandin E2 (PGE2) | 14-36[2] | ~30 | 0.6-3.7[2] | ~1 | >1000 | ~100 | ~100 | >1000 |
| Prostaglandin D2 (PGD2) | >1000 | >1000 | >1000 | >1000 | ~1 | ~100 | >1000 | >1000 |
| Prostaglandin F2α (PGF2α) | ~100 | >1000 | ~100 | >1000 | >1000 | 3-4[2] | >1000 | >1000 |
| Prostacyclin (PGI2) | >1000 | >1000 | ~22-740[3] | >1000 | >1000 | >1000 | ~0.3 | >1000 |
| Thromboxane A2 (TxA2) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | ~5 |
Data for PGE2, PGD2, PGF2α, PGI2, and TxA2 are compiled from multiple sources and represent approximate Ki values for illustrative comparison.
As the data indicates, sulprostone, and by extension 16-Phenoxy tetranor PGE2, is a highly potent and selective agonist for the EP3 receptor, with a secondary, lower affinity for the EP1 receptor. Its binding to other prostanoid receptors is negligible. This distinct selectivity profile differentiates it from the endogenous ligand PGE2, which exhibits broader affinity for all four EP receptor subtypes.
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G-protein coupled receptors (GPCRs) that initiate diverse intracellular signaling cascades upon ligand binding. The primary signaling pathways for each receptor subtype are illustrated below.
Caption: Overview of the primary signaling pathways activated by prostanoid receptors.
Experimental Methodologies
The determination of receptor selectivity and functional activity relies on robust in vitro assays. Below are detailed protocols for the key experiments used to generate the data presented in this guide.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4, DP1, FP, IP, or TP).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Receptor membrane preparation (typically 10-50 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-PGE2 for EP receptors) at a concentration close to its Kd.
-
Increasing concentrations of the unlabeled test compound (e.g., 16-Phenoxy tetranor PGE2 or other prostanoids).
-
For determination of non-specific binding, a high concentration of a known potent unlabeled ligand for the specific receptor is added to a set of wells.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter mat and add scintillation fluid.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Second Messenger Quantification
Functional assays measure the cellular response to receptor activation, providing information on the potency (EC50) and efficacy of a compound.
cAMP Accumulation/Inhibition Assay (for Gs- and Gi-coupled receptors)
Caption: Workflow for a cAMP functional assay for Gs- and Gi-coupled receptors.
Calcium Mobilization Assay (for Gq-coupled receptors)
Caption: Workflow for a calcium mobilization assay for Gq-coupled receptors.
Conclusion
The available evidence strongly suggests that 16-Phenoxy tetranor PGE2, acting as the active form of sulprostone, is a highly selective and potent agonist for the EP3 receptor, with a secondary, weaker interaction at the EP1 receptor. This distinct selectivity profile, favoring Gi and Gq signaling pathways over the Gs pathway activated by other EP receptor subtypes, underscores its unique pharmacological properties compared to the broader actions of the endogenous ligand PGE2. For researchers in drug discovery and development, this targeted receptor interaction presents opportunities for designing novel therapeutics with more specific and potentially safer profiles for a range of physiological and pathological conditions. Further direct binding and functional studies on 16-Phenoxy tetranor PGE2 would be beneficial to definitively confirm its receptor selectivity profile.
References
- 1. Structure activity studies leading to a tissue-selective hypotensive prostaglandin analog, 13,14-dihydro-16-phenyl-omega-tetranor PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of Side Effects Associated with Common Glaucoma Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of major classes of glaucoma medications. The information presented is collated from a range of clinical trials and review articles to support research and development in ophthalmology. Quantitative data on the incidence of adverse effects are summarized, and an overview of the experimental methodologies used to assess these effects is provided.
Overview of Glaucoma Pharmacotherapy
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. The primary therapeutic strategy is the reduction of intraocular pressure (IOP). The most commonly prescribed topical medications for glaucoma are categorized into four main classes: prostaglandin (B15479496) analogs (PGAs), beta-blockers, alpha-adrenergic agonists, and carbonic anhydrase inhibitors (CAIs). While effective in lowering IOP, each class is associated with a distinct profile of ocular and systemic side effects.
Comparative Side Effect Profiles
The following tables summarize the incidence of common ocular and systemic side effects associated with the four major classes of glaucoma drugs. Data is aggregated from multiple clinical studies. It is important to note that incidence rates can vary based on the specific drug within a class, patient population, and study design.
Table 1: Comparison of Ocular Side Effects of Major Glaucoma Drug Classes
| Side Effect | Prostaglandin Analogs (e.g., Latanoprost, Travoprost, Bimatoprost) | Beta-Blockers (e.g., Timolol, Betaxolol) | Alpha-Adrenergic Agonists (e.g., Brimonidine, Apraclonidine) | Carbonic Anhydrase Inhibitors (Topical) (e.g., Dorzolamide, Brinzolamide) |
| Conjunctival Hyperemia | 5% - 68%[1] | Less Common | 5.9% - 30.3%[1] | Less Common |
| Ocular Irritation (Stinging/Burning) | Common | Up to 30-40%[1] | 14.6% - 28.1%[1] | Common |
| Allergic Conjunctivitis | Less Common | Can occur | Up to 26% (Brimonidine)[1] | Can occur |
| Blurred Vision | Common | Common[1] | 6.3% - 22.2%[1] | Common |
| Dry Eye Sensation | Can occur | 11% in some studies[1] | Can occur | Common |
| Iris Hyperpigmentation | Common (irreversible)[1] | N/A | N/A | N/A |
| Eyelash Growth/Darkening | Common (reversible)[1] | N/A | N/A | N/A |
| Periorbital Fat Atrophy | Can occur | N/A | N/A | N/A |
| Follicular Conjunctivitis | N/A | N/A | High incidence with Apraclonidine (48%)[1] | N/A |
Table 2: Comparison of Systemic Side Effects of Major Glaucoma Drug Classes
| Side Effect | Prostaglandin Analogs | Beta-Blockers | Alpha-Adrenergic Agonists | Carbonic Anhydrase Inhibitors (Topical) |
| Cardiovascular Effects (Bradycardia, Hypotension) | Rare | Can be significant, especially in susceptible individuals.[2] | Can cause hypotension and bradycardia, but less frequently than beta-blockers.[2] | Rare |
| Respiratory Effects (Bronchospasm) | Rare | Contraindicated in patients with asthma or severe COPD.[2] | Less likely to cause bronchospasm than non-selective beta-blockers. | Rare |
| Central Nervous System Effects (Fatigue, Dizziness) | Rare | Can cause fatigue, depression, and confusion, particularly in the elderly. | Can cause fatigue, drowsiness, and dizziness.[2] | Rare |
| Oral/Taste Disturbances | N/A | N/A | Dry mouth is common.[2] | Bitter or metallic taste is a common side effect.[2] |
| Other | Upper respiratory tract infections, muscle/joint pain (rare).[2] | Masking of hypoglycemia symptoms in diabetics, sexual dysfunction (rare).[2] | N/A | Paresthesias (tingling in extremities) and kidney stones are associated with oral CAIs, but rare with topical use. |
Experimental Protocols for Side Effect Assessment
The evaluation of side effects in glaucoma drug clinical trials involves a combination of patient-reported outcomes and objective clinical assessments.
Patient-Reported Outcomes: The COMTOL Questionnaire
A frequently utilized tool for assessing the tolerability of ophthalmic medications is the Comparison of Ophthalmic Medications for Tolerability (COMTOL) questionnaire . This validated instrument captures the frequency and bothersomeness of common ocular side effects, their impact on daily activities, and overall patient satisfaction with the medication.
Clinical Assessment of Ocular Signs
-
Conjunctival Hyperemia: This is typically graded by a trained ophthalmologist using a standardized photographic scale, such as the Efron Grading Scale or the McMonnies and Chapman-Davies scale . These scales provide a numeric score (e.g., 0-4) corresponding to the severity of redness.
-
Corneal and Conjunctival Staining: The health of the ocular surface epithelium is assessed by instilling fluorescein (B123965) dye and examining the eye under a slit lamp with a cobalt blue filter. The pattern and extent of staining are graded using a standardized system, such as the Oxford Scheme .
-
Tear Film Break-Up Time (TBUT): This test measures the stability of the tear film. A small amount of fluorescein is instilled, and the time taken for the first dry spots to appear on the cornea after a blink is measured in seconds. A shorter TBUT is indicative of tear film instability and potential dry eye.
Systemic Side Effect Monitoring
Systemic side effects are typically monitored through regular patient interviews, vital sign measurements (blood pressure and heart rate), and, when necessary, specific laboratory tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways for each drug class and a general experimental workflow for a comparative clinical trial.
References
A Comparative Guide to the Quantification of 16-Phenoxy tetranor PGE2: HPLC-UV, LC-MS/MS, and Enzyme Immunoassay
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of prostaglandin (B15479496) E2 (PGE2) analogues, such as 16-Phenoxy tetranor PGE2, is critical in various research and drug development settings. As a stable metabolite of the synthetic PGE2 analogue sulprostone, its measurement can provide key insights into pharmacokinetics and pharmacodynamics.[1] This guide offers an objective comparison of three common analytical methods for the quantification of 16-Phenoxy tetranor PGE2 and similar prostaglandins (B1171923): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme Immunoassay (EIA).
Methodological Overview and Performance Comparison
The choice of analytical method for 16-Phenoxy tetranor PGE2 quantification depends on the specific requirements of the study, including sensitivity, specificity, sample matrix, and throughput. Below is a summary of the performance characteristics of each method, using data from studies on the closely related parent compound, PGE2, as a proxy.
| Parameter | HPLC-UV | LC-MS/MS | Enzyme Immunoassay (EIA) |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. | Competitive binding of the target analyte and a labeled conjugate to a specific antibody. |
| Specificity | Moderate; may be susceptible to interference from compounds with similar retention times and UV absorbance. | High; provides structural confirmation based on mass-to-charge ratio. | High, but can be prone to cross-reactivity with structurally similar molecules.[2] |
| Sensitivity (LOD/LOQ) | Lower; typically in the ng/mL to µg/mL range.[3] | High; typically in the pg/mL to ng/mL range.[4] | High; typically in the pg/mL range.[5] |
| Linearity Range | Narrower; e.g., 71-1763 ng/mL.[3] | Wide; e.g., 0.10 to 500 ng/mL. | Wide; e.g., 7.8-1,000 pg/mL.[5] |
| Sample Throughput | Moderate to high, depending on the run time. | High, with modern UHPLC systems. | High; suitable for plate-based high-throughput screening. |
| Cost (Instrument/Reagents) | Low to moderate. | High. | Low to moderate. |
| Ease of Use | Moderate. | Requires specialized expertise. | Relatively simple and amenable to automation.[3] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of 16-Phenoxy tetranor PGE2 in simpler matrices or when high sensitivity is not a primary requirement. The presence of a phenoxy group and conjugated double bonds in the molecule results in UV absorbance maxima at approximately 202, 220, and 271 nm, which can be utilized for detection.
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For biological fluids, acidify the sample to a pH of approximately 3-4 with a suitable acid (e.g., formic acid). Extract the analyte into an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol.
-
Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) followed by water. Load the acidified sample, wash with a low-organic-content solvent to remove interferences, and elute the analyte with a high-organic-content solvent (e.g., methanol or acetonitrile).
-
Reconstitution: Evaporate the solvent from the eluate under a stream of nitrogen and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 271 nm, based on the UV spectrum of 16-Phenoxy tetranor PGE2.
-
Injection Volume: 20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of prostaglandins and their metabolites in complex biological matrices due to its superior sensitivity and specificity.
Sample Preparation:
Sample preparation is similar to that for HPLC-UV, employing either LLE or SPE to extract and concentrate the analyte and remove matrix components that can cause ion suppression. The use of a deuterated internal standard (e.g., PGE2-d4) is highly recommended to correct for extraction losses and matrix effects.
LC-MS/MS Conditions:
-
LC System: A UHPLC system is preferred for better resolution and shorter run times.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for 16-Phenoxy tetranor PGE2 and its internal standard would need to be determined by direct infusion of the analytical standards. For the related PGE2, a common transition is m/z 351.2 -> 271.2.
Enzyme Immunoassay (EIA)
EIA kits offer a convenient and high-throughput alternative for the quantification of prostaglandins, particularly when a large number of samples need to be analyzed. These are competitive immunoassays where the analyte in the sample competes with a fixed amount of enzyme-labeled prostaglandin for a limited number of antibody binding sites.
General Protocol (based on commercially available PGE2 kits):
-
Sample Preparation: Samples may require dilution with the assay buffer provided in the kit. For complex matrices, an extraction step (LLE or SPE) similar to that for HPLC may be necessary to remove interfering substances.
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated prostaglandin to each well.
-
Incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that will react with the enzyme to produce a colored product.
-
Incubate for a short period to allow for color development.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: The concentration of the analyte is inversely proportional to the intensity of the color. A standard curve is generated by plotting the absorbance of the standards against their known concentrations, and the concentrations of the unknown samples are determined from this curve.
Visualizing the Methodologies
To further clarify the workflows and relationships, the following diagrams are provided.
Caption: Workflow for HPLC-UV analysis of 16-Phenoxy tetranor PGE2.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study [mdpi.com]
- 4. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
A Comparative Guide to the Quantification of 16-Phenoxy Tetranor Prostaglandin E2: Immunoassay vs. Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in studies involving the synthetic prostaglandin (B15479496) E2 analogue Sulprostone (B1662612), the accurate measurement of its metabolites is critical for pharmacokinetic and pharmacodynamic assessments. 16-Phenoxy tetranor PGE2 is a known metabolite of Sulprostone.[1][2][3][4] This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 16-Phenoxy tetranor PGE2 and similar prostaglandin metabolites: the immunoassay and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Performance Characteristics: Immunoassay vs. LC-MS/MS
The choice of analytical method depends on various factors, including the required specificity, sensitivity, sample throughput, and available resources. The following table summarizes the key performance characteristics of immunoassays and LC-MS/MS for the quantification of prostaglandin metabolites.
| Feature | Immunoassay (Competitive ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antigen-antibody binding with enzymatic signal amplification.[5] | Separation by chromatography, detection by mass-to-charge ratio. |
| Specificity | Variable, potential for cross-reactivity with structurally similar molecules.[6] | High, based on molecular weight and specific fragmentation patterns. |
| Sensitivity | High, can reach the pg/mL range.[7][8][9][10] | High, often in the low pg/mL range.[11] |
| Accuracy & Precision | Can be affected by matrix effects and cross-reactivity. | Generally high, considered the "gold standard" for small molecule quantification. |
| Throughput | High, suitable for screening large numbers of samples in parallel (e.g., 96-well plates). | Lower, sequential sample analysis. |
| Cost (Instrument) | Low (plate reader). | High. |
| Cost (Per Sample) | Can be lower for large batches. | Can be higher due to instrument time and maintenance, but can be cost-effective for multiplexing. |
| Method Development | Assay development can be lengthy; commercial kits offer convenience if available. | Method development can be complex and time-consuming. |
| Sample Volume | Typically small (microliters). | Can range from microliters to milliliters depending on the extraction method. |
| Multiplexing | Limited, typically measures one analyte per well. | Can simultaneously measure multiple prostaglandin metabolites in a single run. |
Experimental Protocols
Below are detailed, representative protocols for the quantification of a small molecule metabolite like 16-Phenoxy tetranor PGE2 using a competitive enzyme-linked immunosorbent assay (ELISA) and LC-MS/MS.
Competitive ELISA Protocol
This protocol is based on the general principles of a competitive immunoassay for small molecules.
1. Reagent Preparation:
- Coating Buffer: (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).
- Wash Buffer: (e.g., Phosphate Buffered Saline (PBS) with 0.05% Tween-20).
- Blocking Buffer: (e.g., 1% Bovine Serum Albumin (BSA) in PBS).
- Assay Buffer: (e.g., 0.1% BSA in PBS).
- Standard Dilutions: Prepare a serial dilution of a 16-Phenoxy tetranor PGE2 standard in the assay buffer.
- Antibody Solution: Dilute the primary antibody against the target analyte in the assay buffer.
- Enzyme-Conjugated Analyte (Tracer): Dilute the enzyme-labeled 16-Phenoxy tetranor PGE2 (e.g., HRP-conjugate) in the assay buffer.
- Substrate Solution: (e.g., TMB substrate).
- Stop Solution: (e.g., 2 N H₂SO₄).
2. Assay Procedure:
- Coat a 96-well microplate with an antibody specific for the target analyte (or a secondary antibody, depending on the assay format) diluted in coating buffer. Incubate overnight at 4°C.
- Aspirate the coating solution and wash the plate 3 times with wash buffer.
- Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
- Wash the plate 3 times with wash buffer.
- Add standards, controls, and samples to the appropriate wells.
- Add the enzyme-conjugated analyte (tracer) to all wells.
- Add the primary antibody to all wells. The free analyte in the sample and the tracer will compete for binding to the antibody. Incubate for 1-2 hours at room temperature.
- Wash the plate 5 times with wash buffer to remove unbound reagents.
- Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
- Stop the reaction by adding the stop solution to each well.
- Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
LC-MS/MS Protocol
This protocol is a general procedure for the analysis of prostaglandin metabolites in biological fluids.[11][12][13]
1. Sample Preparation (Solid-Phase Extraction):
- Acidify the biological sample (e.g., plasma, urine) to pH 3-4 with a suitable acid (e.g., formic acid).
- Add an internal standard (e.g., a deuterated version of the analyte) to each sample.
- Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) followed by acidified water.
- Load the sample onto the SPE cartridge.
- Wash the cartridge with a low-organic solvent to remove interferences.
- Elute the analyte with a high-organic solvent (e.g., methanol or ethyl acetate).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Column: A reverse-phase column (e.g., C18) is typically used.
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
- Flow Rate: Dependent on the column dimensions.
- Injection Volume: Typically 5-20 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray ionization (ESI) in negative ion mode is common for prostaglandins (B1171923).
- Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular weight of the analyte) and a specific product ion (a fragment of the analyte).
- Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard, and the concentration is determined from a standard curve.
Visualizations
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 (PGE2), the parent compound of the analyte's analogue, exerts its biological effects by binding to a family of G-protein coupled receptors (EP1-4).[14][15][16][17][18] The activation of these receptors triggers distinct downstream signaling cascades, leading to a variety of cellular responses.
Caption: Prostaglandin E2 (PGE2) signaling through its four receptor subtypes (EP1-4).
Cross-Validation Experimental Workflow
A cross-validation study is essential to compare the performance of a new assay (e.g., an in-house immunoassay) against a reference method. This workflow outlines the key steps in such a comparison.
Caption: A typical workflow for the cross-validation of a new analytical method against a reference method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 6. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays | Quanterix [quanterix.com]
- 10. Collection - Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - Journal of the American Chemical Society - Figshare [figshare.com]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
In Vivo Comparison Guide: 16-Phenoxy Tetranor Prostaglandin E2 vs. Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison between the naturally occurring Prostaglandin (B15479496) E2 (PGE2) and its synthetic analog, 16-Phenoxy tetranor PGE2. Due to the limited availability of direct in vivo data for 16-Phenoxy tetranor PGE2, this comparison focuses on its closely related and more extensively studied derivative, Sulprostone (16-phenoxy-ω-17,18,19,20-tetranor-PGE2 methyl sulfonylamide). 16-Phenoxy tetranor PGE2 is the free acid form and a known metabolite of Sulprostone.[1][2] The data presented herein, therefore, compares the parent compound PGE2 with Sulprostone to infer the relative performance and characteristics of its analog.
Introduction to Compounds
Prostaglandin E2 (PGE2) is a principal member of the prostanoid family of lipids, derived from arachidonic acid.[2][3] It is a potent, naturally occurring signaling molecule with a very short half-life that exerts a wide array of physiological and pathological effects, including roles in inflammation, pain, fever, uterine contraction, and gastrointestinal protection.[2][3] Its pleiotropic effects are mediated through four distinct G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2][3][4]
16-Phenoxy tetranor PGE2 and its derivative Sulprostone are synthetic analogs of PGE2.[1][2][4] These modifications were designed to increase metabolic stability and achieve a more selective pharmacological profile.[4] Sulprostone exhibits high selectivity for the EP3 and EP1 receptor subtypes, in stark contrast to the broad activity of PGE2 across all four EP receptors.[4][5] This selectivity is key to its distinct in vivo effects, particularly its potent uterotonic activity.[2][3][4]
Signaling Pathways
PGE2 and its analogs initiate their biological effects by binding to one or more of the four EP receptor subtypes. Each receptor is coupled to a different G-protein, leading to distinct downstream signaling cascades. The diagram below illustrates the primary signaling pathways activated by these receptors.
Data Presentation: Quantitative Comparison
A key differentiator between PGE2 and Sulprostone is their receptor binding affinity and selectivity. The following table summarizes the binding affinities (Ki) for both compounds against the four mouse EP receptor subtypes, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinity (Ki, nM) of PGE2 vs. Sulprostone
| Compound | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | Selectivity Profile |
|---|---|---|---|---|---|
| PGE2 | 36 | 13 | 0.6 | 1.1 | Pan-agonist |
| Sulprostone | 33 | >10,000 | 0.6 | >10,000 | EP3 / EP1 Selective Agonist |
Data adapted from Kiriyama et al., Br J Pharmacol, 1997.[5]
This data quantitatively demonstrates that while both compounds bind with high and comparable affinity to the EP3 receptor, Sulprostone effectively does not bind to EP2 and EP4 receptors.[5] This lack of activity at EP2 and EP4 receptors, which primarily mediate smooth muscle relaxation and certain anti-inflammatory effects, accounts for the distinct in vivo profile of Sulprostone.[6]
Table 2: Summary of In Vivo and Functional Performance
| Parameter | Prostaglandin E2 (PGE2) | Sulprostone (Analog) | Key Findings & Implications |
|---|---|---|---|
| Uterine Contraction (Myometrium) | Potent inducer of uterine contractions. | Potency is similar to or slightly more pronounced than PGE2.[5] | The analog's high potency is consistent with strong EP1/EP3 receptor agonism, which mediates smooth muscle contraction. |
| Lower Urinary Tract Effects | Increases detrusor pressure during maximum flow.[7] | Slightly decreases detrusor pressure.[7] | Demonstrates a clear functional divergence in vivo, likely due to the differential engagement of EP receptor subtypes in bladder and urethral tissues. |
| Gastrointestinal Side Effects | Associated with gastrointestinal side effects like diarrhea. | Fewer instances of diarrhea reported in clinical comparisons with other prostaglandins. | The high EP3/EP1 selectivity may spare other receptor systems responsible for certain side effects, suggesting an improved tolerability profile. |
| Metabolic Stability | Very short half-life due to rapid metabolic degradation.[4] | Designed to be more resistant to metabolic degradation .[4] | Increased stability allows for a more sustained duration of action in vivo, which is advantageous for clinical applications like labor induction. |
Experimental Protocols
To provide context for the type of in vivo studies used to evaluate these compounds, a representative protocol for assessing the effect of prostaglandin analogs on intraocular pressure (IOP) in an animal model is detailed below.
Objective: To determine the ocular hypotensive effect of a test prostaglandin analog compared to a vehicle control in the rabbit model.
Model: Normotensive adult New Zealand White rabbits.
Methodology:
-
Animal Acclimation: Animals are acclimated to handling and the experimental environment for at least one week prior to the study to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: On the day of the experiment, baseline IOP is measured in both eyes of each conscious rabbit using a calibrated applanation tonometer (e.g., Tono-Pen). Measurements are taken at several time points (e.g., T=-1h and T=0) before drug administration to establish a stable baseline.
-
Drug Administration: A precise volume (e.g., 25-50 µL) of the test analog solution (at a specified concentration) is administered topically to one eye (the treated eye). The contralateral eye receives an equal volume of the vehicle solution and serves as the control.
-
Post-Treatment IOP Monitoring: IOP is measured in both eyes at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for each eye at each time point. The difference in IOP between the treated eye and the control eye is determined. Statistical analysis (e.g., ANOVA or t-test) is used to assess the significance of the IOP reduction.
-
Observation of Side Effects: Eyes are concurrently monitored for adverse effects such as conjunctival hyperemia (redness), miosis (pupil constriction), and signs of discomfort.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Sulprostone used for? [synapse.patsnap.com]
- 3. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 4. Sulprostone - Wikipedia [en.wikipedia.org]
- 5. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of prostanoid EP-receptors in the non-pregnant human myometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the mode of action of prostaglandin E2 (PGE2) and sulprostone, a PGE2-derivative, on the lower urinary tract in healthy women. A urodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Phenoxy Prostaglandin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commonly used phenoxy prostaglandin (B15479496) analogues, focusing on their structure-activity relationships (SAR). The information presented is supported by experimental data to aid in the understanding and development of this important class of therapeutic agents.
Introduction to Phenoxy Prostaglandin Analogues
Prostaglandin analogues are a class of synthetic compounds that mimic the effects of naturally occurring prostaglandins. The introduction of a phenoxy group, typically at the ω-end of the prostaglandin scaffold, has been a key strategy in developing potent and selective analogues for various therapeutic applications, most notably in the treatment of glaucoma. These modifications influence the compound's binding affinity to prostaglandin receptors, their functional potency, and their pharmacokinetic profile. This guide will focus on the SAR of several prominent phenoxy prostaglandin F2α (PGF2α) analogues: Latanoprost (B1674536), Travoprost, Bimatoprost, and Tafluprost.
Comparative Analysis of Receptor Binding and Functional Potency
The primary target for the ocular hypotensive effects of these analogues is the prostaglandin F receptor (FP receptor). The binding affinity (Ki) and functional potency (EC50) are critical parameters for evaluating their efficacy.
| Compound | Receptor Binding Affinity (Ki) at FP Receptor (nM) | Functional Potency (EC50) at FP Receptor (nM) |
| Latanoprost Acid | 98[1] | 32-124[1] |
| Travoprost Acid | 35[1] | 1.4 - 3.6[1] |
| Bimatoprost Acid | 83[1] | 2.8 - 3.8[1] |
| Tafluprost Acid | ~9.8 (Implied 10-fold higher affinity than Latanoprost)[2] | Data not readily available in cited sources |
Key Observations:
-
Travoprost acid exhibits the highest binding affinity (lowest Ki value) and the greatest functional potency (lowest EC50 value) for the FP receptor among the compared analogues.[1]
-
Latanoprost acid shows a lower binding affinity compared to the other analogues.[1]
-
Bimatoprost acid demonstrates strong binding affinity and functional potency, comparable to Travoprost acid.[1]
-
Tafluprost acid is reported to have a significantly higher affinity for the FP receptor than latanoprost acid.[2]
Signaling Pathways
Phenoxy prostaglandin analogues primarily exert their effects through the activation of the FP receptor, a G-protein coupled receptor (GPCR). The signaling cascade initiated by FP receptor activation is crucial for their therapeutic effects. For comparison, the signaling pathway of the Prostaglandin E2 receptor subtype 1 (EP1), which can also be activated by some of these analogues, is also presented.
Caption: FP Receptor Signaling Pathway
Caption: EP1 Receptor Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of the structure-activity relationship of these compounds.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human FP receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
A fixed amount of cell membrane preparation.
-
A fixed concentration of radiolabeled prostaglandin (e.g., [³H]PGF2α).
-
Increasing concentrations of the unlabeled phenoxy prostaglandin analogue (the competitor).
-
-
For total binding, omit the competitor.
-
For non-specific binding, add a high concentration of an unlabeled standard prostaglandin.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Aequorin-Based Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate an increase in intracellular calcium concentration, a downstream effect of FP receptor activation.
Detailed Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding aequorin and the human FP receptor.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Aequorin Reconstitution:
-
Incubate the cells with coelenterazine, the prosthetic group of aequorin, in a suitable buffer for a few hours in the dark at room temperature. This allows the formation of functional aequorin within the cells.
-
-
Calcium Mobilization Measurement:
-
Place the 96-well plate into a luminometer equipped with an injection system.
-
Inject a solution of the phenoxy prostaglandin analogue at various concentrations into the wells.
-
Immediately measure the light emission (luminescence) resulting from the interaction of calcium with aequorin. The light intensity is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the peak luminescence intensity or the area under the curve against the logarithm of the analogue concentration.
-
Determine the EC50 value (the concentration of the analogue that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression analysis.
-
Phosphoinositide Turnover Assay
This assay measures the accumulation of inositol (B14025) phosphates, which are second messengers produced following the activation of phospholipase C by the Gq protein coupled to the FP receptor.
Detailed Protocol:
-
Cell Labeling:
-
Culture cells expressing the FP receptor in a medium containing [³H]myo-inositol for 24-48 hours. This allows for the incorporation of the radioisotope into the membrane phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the cells to remove the unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with a lithium chloride (LiCl) solution. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.
-
Stimulate the cells with various concentrations of the phenoxy prostaglandin analogue for a defined period.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding a solution like ice-cold trichloroacetic acid.
-
Extract the inositol phosphates from the cells.
-
-
Separation and Quantification:
-
Separate the different inositol phosphate (B84403) species using anion-exchange chromatography.
-
Quantify the amount of radioactivity in each fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the total [³H]inositol phosphate accumulation against the logarithm of the analogue concentration.
-
Determine the EC50 value from the dose-response curve using non-linear regression analysis.
-
References
Safety Operating Guide
Navigating the Safe Disposal of 16-Phenoxy tetranor Prostaglandin E2: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like 16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe management and disposal of this prostaglandin analog, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Protocols
16-Phenoxy tetranor Prostaglandin E2 is a bioactive lipid that should be handled as a hazardous compound. Adherence to strict safety protocols is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required when handling this compound in any form (neat oil, in solvent, or in aqueous solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Body Protection | A fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | Minimizes inhalation of aerosols or vapors.[1] |
General Handling Precautions:
-
Avoid all direct contact with the skin, eyes, and clothing.[1][2]
-
Do not ingest or inhale the compound.[2]
-
Prepare solutions and handle the compound in a well-ventilated laboratory hood.[1]
-
Wash hands thoroughly after handling.[2]
-
Aqueous solutions of prostaglandin analogs can be unstable; it is best to prepare them fresh and use them within a day.[1]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the compound and decontaminate the area.
Minor Spills (inside a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Gently sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and then wipe with 70% ethanol.
-
All cleaning materials should be disposed of as hazardous waste.
Major Spills (outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, increase ventilation to the area.
-
Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the contaminated area until cleared by EHS personnel.
III. Disposal Workflow
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[3] The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[3]
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Experimental Protocol: Chemical Inactivation
Chemical inactivation is a recommended step to degrade the bioactive prostaglandin analog before final disposal. The following are generalized protocols based on the chemical properties of prostaglandins (B1171923) and phenoxy compounds.
Important: Before applying to your entire waste stream, it is crucial to validate the chosen inactivation method on a small, representative sample of the waste.
Method 1: Alkaline Hydrolysis
This method is based on the principle that the ester and phenoxy ether linkages in the molecule can be cleaved under strong basic conditions.
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Appropriate hazardous waste container
Procedure:
-
For waste in an organic solvent (e.g., ethanol, DMSO), carefully evaporate the solvent in a fume hood using a gentle stream of nitrogen.
-
Prepare a 1 M to 2 M solution of NaOH in water. Caution: This process is exothermic. Add NaOH pellets slowly to cold water while stirring.
-
Slowly and carefully add the aqueous NaOH solution to the prostaglandin waste. A 10:1 volume ratio of NaOH solution to the estimated volume of the waste is a conservative starting point.
-
Stir the mixture at room temperature for at least 24 hours to ensure complete hydrolysis.
-
After the reaction period, check the pH to ensure it is still strongly basic (pH > 12).
-
Carefully neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid (e.g., 1 M HCl). Caution: This will generate heat.
-
Transfer the neutralized, inactivated waste to a labeled hazardous waste container for disposal through your institution's EHS office.
Method 2: Oxidation with Potassium Permanganate (B83412)
Potassium permanganate is a strong oxidizing agent that can break down the organic structure of the prostaglandin.[4][5][6]
Materials:
-
Potassium permanganate (KMnO4)
-
Water
-
Appropriate hazardous waste container
Procedure:
-
If the waste is in an organic solvent, dilute it with water to a concentration where the organic solvent is less than 20% of the total volume to ensure the permanganate is soluble and reactive.
-
Prepare a 0.5 M solution of potassium permanganate in water.
-
Slowly add the potassium permanganate solution to the prostaglandin waste solution while stirring. A deep purple color should persist. If the color disappears (turns brown), add more permanganate solution until the purple color remains for at least 4 hours. This indicates an excess of the oxidizing agent and that the reaction is complete.
-
Once the reaction is complete, quench the excess permanganate by slowly adding a small amount of a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Transfer the entire mixture (including the precipitate) to a labeled hazardous waste container for disposal. Do not attempt to neutralize or discharge to the sanitary sewer.
V. Final Disposal as Hazardous Waste
Regardless of whether a chemical inactivation step is performed, the final material and all contaminated items must be disposed of as hazardous chemical waste.
-
Container: Use a designated, leak-proof, and chemically compatible container for all waste.[7]
-
Labeling: Clearly label the container with "Hazardous Waste" and list all contents, including the inactivated prostaglandin, solvents, and any reaction byproducts.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Contact your institution's EHS department to arrange for the collection and final disposal of the hazardous waste.
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. uspnf.com [uspnf.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Degradation of progestagens by oxidation with potassium permanganate in wastewater effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dndkm.org [dndkm.org]
Personal protective equipment for handling 16-Phenoxy tetranor Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 16-Phenoxy tetranor Prostaglandin (B15479496) E2.
This document provides critical safety and logistical information for the handling of 16-Phenoxy tetranor Prostaglandin E2. As a potent bioactive lipid, stringent adherence to safety protocols is paramount to ensure personnel safety and experimental integrity. This guide is intended to be a preferred resource for laboratory safety and chemical handling procedures.
Compound Overview
This compound is the free acid form of sulprostone (B1662612), a prostaglandin E2 (PGE2) analog. It is identified as a minor metabolite of sulprostone in human plasma following parenteral administration. This compound is typically supplied as a solution in methyl acetate (B1210297) for research purposes.
Hazard Identification and Personal Protective Equipment (PPE)
Primary Hazards Include:
-
Flammability: The methyl acetate solvent is highly flammable.
-
Eye Irritation: Can cause serious eye irritation.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Drowsiness or Dizziness: May occur with inhalation of solvent vapors.
-
Harmful if Swallowed.
Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact with the prostaglandin analog and the solvent. |
| Eye and Face Protection | Safety glasses with side shields and a face shield. | Protects against splashes of the chemical solution to the eyes and face. |
| Body Protection | Fire-resistant laboratory coat. | Protects against skin exposure and provides a barrier in case of splashes or spills. |
| Respiratory Protection | Use in a certified chemical fume hood. | Prevents inhalation of flammable and potentially harmful solvent vapors. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all required PPE is correctly donned. An emergency eyewash station and safety shower should be readily accessible.
-
Acclimatization: Allow the vial to equilibrate to room temperature before opening to prevent condensation from entering the container.
-
Solvent Exchange (if necessary): The compound is supplied in methyl acetate. If a different solvent is required, the methyl acetate can be evaporated under a gentle stream of nitrogen in a chemical fume hood. Immediately add the desired solvent, such as ethanol, DMSO, or dimethyl formamide, to the dried compound.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to prepare aliquots for individual experiments.
-
Spill Management: In case of a spill, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal. Ensure the area is well-ventilated.
Storage Conditions:
| Parameter | Specification | Notes |
| Temperature | -20°C | For long-term storage to maintain stability. |
| Atmosphere | Inert Gas | For solutions in organic solvents to prevent oxidation. |
| Light | Protect from Light | Store in a dark container or location. |
| Container | Tightly Sealed Vial | To prevent solvent evaporation and contamination. |
Experimental Protocols
Currently, there are no widely cited key experiments that utilize this compound as a primary investigational agent. Existing research primarily identifies it as a metabolite of sulprostone. As such, detailed experimental methodologies for its direct application are not available. Researchers should develop protocols based on the intended use, drawing from general procedures for handling potent, lipid-soluble signaling molecules.
Disposal Plan
All waste materials, including empty vials, used pipette tips, and contaminated PPE, must be treated as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all waste contaminated with this compound separately from other laboratory waste.
-
Labeling: Clearly label the hazardous waste container with its contents, including the chemical name and associated hazards (e.g., "Flammable," "Reproductive Hazard").
-
Containment: Ensure the waste container is securely sealed to prevent leaks or spills.
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.
Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
